Benzyl fluoride
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
fluoromethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXXQYJBFRRFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059847 | |
| Record name | Benzyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-50-5 | |
| Record name | Benzyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (fluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KNE39EHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) fluoride (B91410) (C₇H₇F), also known as (fluoromethyl)benzene or α-fluorotoluene, is a significant organofluorine compound that serves as a versatile reagent and building block in organic synthesis.[1][2] Its unique combination of an aromatic ring and a fluorinated methyl group imparts distinct chemical properties that are of considerable interest in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of benzyl fluoride, with a particular focus on its relevance to drug development.
Chemical Structure and Properties
This compound consists of a benzene (B151609) ring attached to a fluoromethyl group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the compound's thermal and chemical stability under certain conditions.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₇F | [5] |
| Molecular Weight | 110.13 g/mol | [5] |
| CAS Number | 350-50-5 | [5] |
| Appearance | Colorless liquid | [6] |
| Density | 1.0228 g/cm³ at 25 °C | [6] |
| Melting Point | -35 °C | [6] |
| Boiling Point | 139-140 °C | [6][7] |
| Solubility | Soluble in organic solvents such as alcohol, acetone, and ether; low solubility in water. | [1] |
| Refractive Index | 1.4890 | [8] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.
| Spectroscopic Technique | Key Features and Assignments | References |
| ¹H NMR (in CDCl₃) | δ ~5.36 ppm (d, J = ~47 Hz, 2H, -CH₂F), δ ~7.37 ppm (m, 5H, Ar-H) | [6][9] |
| ¹³C NMR | Characteristic signals for the fluoromethyl carbon and aromatic carbons. The carbon of the -CH₂F group shows a doublet due to coupling with fluorine. | [10][11] |
| ¹⁹F NMR | A characteristic triplet in the proton-coupled spectrum due to coupling with the two benzylic protons. | [5][12] |
| Infrared (IR) Spectroscopy | Strong C-F stretching vibration typically observed in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also present. | [13][14][15][16] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 110. A prominent fragment is often the tropylium (B1234903) ion at m/z 91, resulting from the loss of a fluorine radical. | [13][17][18][19] |
Reactivity and Stability
This compound can undergo electrophilic substitution reactions on the aromatic ring, typical of benzene derivatives. The fluoromethyl group also allows for nucleophilic substitution reactions, although the C-F bond is generally less reactive than other carbon-halogen bonds.[1] While stable under normal conditions, it can be an alkylating agent.[20] It is important to handle this compound with care as it can be an irritant.[20] Spontaneous decomposition in glass vessels has been reported, suggesting that appropriate storage containers should be used.[19]
Experimental Protocols
Synthesis of this compound from Benzyl Alcohol using DAST
A common laboratory-scale synthesis of this compound involves the deoxofluorination of benzyl alcohol using (diethylamino)sulfur trifluoride (DAST).[8][21]
Procedure:
-
In a fume hood, dissolve benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice water (10 mL) and dichloromethane (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.[22][23][24][25][26]
Purification by Fractional Distillation
Fractional distillation is an effective method for purifying this compound from reaction mixtures, especially when volatile impurities are present.[22][23][24][25][26]
Procedure:
-
Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Add the crude this compound to the distillation flask along with boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column, and a temperature gradient will be established.
-
The component with the lower boiling point will vaporize first, ascend the column, and condense in the condenser.
-
Collect the distillate in fractions as the temperature at the thermometer stabilizes and then rises. The fraction collected at the known boiling point of this compound (139-140 °C) will be the purified product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts.[27][28][29][30]
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Role in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[3][4][20] The this compound moiety serves as a valuable building block in this context for several reasons:
-
Metabolic Stability: The strong C-F bond can block metabolic oxidation at the benzylic position, thereby increasing the drug's half-life and bioavailability.[31]
-
Lipophilicity Modulation: The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier (BBB).[32][33][34]
-
Conformational Control: The electronegativity of fluorine can influence the conformation of a molecule through steric and electronic effects, potentially leading to improved binding affinity and selectivity for its target.
-
PET Imaging: The radioactive isotope fluorine-18 (B77423) can be incorporated into the this compound structure to create radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in clinical research.[1][35][36][37][38]
While specific blockbuster drugs containing an unsubstituted this compound core are not prominently cited, the strategic introduction of a fluoromethyl group on an aromatic ring is a recurring theme in the development of various therapeutic agents, including those targeting the central nervous system (CNS).[32][39][40] The principles governing the utility of the this compound moiety are integral to the design of numerous modern pharmaceuticals.
Safety and Handling
This compound is a flammable liquid and vapor.[6] It is harmful if swallowed or in contact with skin and can cause skin irritation and serious eye damage.[35] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Store in a cool, dry, well-ventilated area away from ignition sources.[6] For detailed safety information, always consult the Safety Data Sheet (SDS).[5]
Conclusion
This compound is a valuable chemical entity with a unique set of properties derived from its aromatic and fluorinated components. Its utility in organic synthesis, particularly as a building block for more complex molecules, is well-established. For researchers and professionals in drug development, a thorough understanding of the chemical behavior, synthesis, and strategic application of the this compound moiety is essential for the rational design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As advances in fluorination chemistry continue, the importance of versatile fluorinated building blocks like this compound is poised to grow.
References
- 1. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylidyne Fluoride: Properties, Applications, Safety Data & Supplier Information – Expert Guide [boulingchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. This compound(350-50-5) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(350-50-5) 13C NMR [m.chemicalbook.com]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. uni-saarland.de [uni-saarland.de]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. whitman.edu [whitman.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. vlab.amrita.edu [vlab.amrita.edu]
- 23. Purification [chem.rochester.edu]
- 24. chembam.com [chembam.com]
- 25. byjus.com [byjus.com]
- 26. How To [chem.rochester.edu]
- 27. uoguelph.ca [uoguelph.ca]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hpst.cz [hpst.cz]
- 31. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. radiopaedia.org [radiopaedia.org]
- 37. mdpi.com [mdpi.com]
- 38. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 40. chemscene.com [chemscene.com]
An In-depth Technical Guide to Benzyl Fluoride for Researchers and Drug Development Professionals
Introduction
Benzyl (B1604629) fluoride (B91410), a seemingly simple organofluorine compound, holds a significant position in the landscape of modern chemical synthesis and drug discovery. Its unique combination of a reactive benzylic carbon and the powerful influence of the fluorine atom makes it a valuable building block for introducing fluorine into complex molecules. This guide provides a comprehensive overview of benzyl fluoride, including its fundamental properties, synthesis methodologies, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound, also known by its IUPAC name (fluoromethyl)benzene and CAS number 350-50-5, is a colorless liquid at room temperature.[1][2] The presence of the highly electronegative fluorine atom imparts unique chemical and physical properties that are pivotal to its utility.
Chemical Identification
| Identifier | Value | Reference |
| CAS Number | 350-50-5 | [1][3] |
| IUPAC Name | (Fluoromethyl)benzene | [3] |
| Synonyms | α-Fluorotoluene, Benzene, (fluoromethyl)- | [1][3] |
| Molecular Formula | C₇H₇F | [1][3] |
| InChI | InChI=1S/C7H7F/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | [1] |
| InChIKey | MBXXQYJBFRRFCK-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)CF | [1] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 110.13 g/mol | [1][3] |
| Appearance | Colorless liquid | [2] |
| Density | 1.0228 g/cm³ at 25.3 °C | [4] |
| Boiling Point | 140 °C (at 760 Torr); 60 °C (at 45 Torr) | [2][4] |
| Melting Point | -35 °C | [2][4] |
Spectroscopic Data
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Chemical shifts for benzylic protons are influenced by the adjacent fluorine atom. | [5] |
| ¹³C NMR | The carbon of the fluoromethyl group shows a characteristic shift due to the C-F bond. | [6] |
| ¹⁹F NMR | A key technique for characterizing fluorinated compounds. | [3] |
| IR Spectroscopy | Shows characteristic C-F stretching vibrations. | [3] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various methods, primarily involving nucleophilic substitution or direct C-H fluorination.
Nucleophilic Fluorination of Benzyl Halides
This is a classical and widely used method for preparing this compound. The reaction involves the displacement of a halide (typically bromide or chloride) with a fluoride ion.
Experimental Protocol:
-
Materials: Benzyl bromide, Tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF), Acetonitrile (MeCN) as solvent.
-
Procedure:
-
To a solution of benzyl bromide (1 equivalent) in anhydrous acetonitrile, add tetrabutylammonium fluoride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
-
This method is generally efficient, but the choice of fluoride source and reaction conditions can influence the yield and purity.[7]
Direct Benzylic C(sp³)–H Fluorination
Recent advancements in catalysis have enabled the direct fluorination of benzylic C-H bonds, offering a more atom-economical approach.
Experimental Protocol (Photoredox Catalysis):
-
Materials: Toluene (B28343) (or a substituted toluene derivative), Selectfluor® (N-Fluorobis(phenyl)sulfonimide) as the fluorine source, a photoredox catalyst (e.g., an iridium or ruthenium complex), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the toluene derivative (1 equivalent), Selectfluor® (1.2 equivalents), and the photoredox catalyst (1-5 mol%).
-
Degas the solvent and saturate with an inert gas (e.g., argon or nitrogen).
-
Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the this compound product.
-
This method is particularly useful for late-stage fluorination of complex molecules.[8][9]
Logical Workflow for this compound Synthesis
The following diagram illustrates a generalized workflow for the synthesis of this compound via nucleophilic substitution, a common laboratory-scale method.
Caption: Generalized workflow for the synthesis of this compound.
Role in Drug Development and Medicinal Chemistry
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[10][11] this compound serves as a key synthon for incorporating the fluoromethylphenyl group into bioactive molecules.
Key Advantages of Fluorination in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, increasing the drug's half-life.[10]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[12]
-
Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, often improving bioavailability.[10][11]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.[10]
Due to these beneficial effects, the this compound moiety is found in a variety of drug candidates and approved pharmaceuticals across different therapeutic areas.
Signaling Pathway in Fluoride Toxicity
While this compound itself is a synthetic intermediate, the biological effects of fluoride ions are well-studied. It is crucial for researchers to be aware of the potential toxicological pathways of fluoride, as defluorination can occur in vivo.[13] One of the key mechanisms of fluoride toxicity involves the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis.
Caption: Simplified pathway of fluoride-induced cell death.
This compound is a cornerstone reagent in organofluorine chemistry with profound implications for drug discovery and development. Its well-defined properties and versatile synthesis routes make it an invaluable tool for medicinal chemists seeking to enhance the therapeutic potential of new chemical entities. A thorough understanding of its synthesis, reactivity, and the biological implications of the fluorine atom is essential for researchers and scientists working at the forefront of pharmaceutical innovation.
References
- 1. This compound (350-50-5) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. ekwan.github.io [ekwan.github.io]
- 6. Benzoyl fluoride | C7H5FO | CID 67999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Benzyl Fluoride from Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of benzyl (B1604629) alcohol to benzyl fluoride (B91410) is a pivotal transformation in medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the fluorine atom. This guide provides a comprehensive overview of modern and classical methods for this deoxyfluorination reaction. It details experimental protocols for key reagents, including diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), 2-pyridinesulfonyl fluoride (PyFluor), and a novel imidazolium-based salt (AlkylFluor). Furthermore, it explores emerging technologies utilizing sulfur hexafluoride (SF6) through photocatalytic and electrocatalytic pathways. Quantitative data on reaction efficiency is systematically presented in tabular format for comparative analysis. Reaction mechanisms and experimental workflows are illustrated using Graphviz diagrams to provide clear, visual guidance for laboratory application.
Introduction
The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and pharmacokinetic profiles. Benzyl fluoride, in particular, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The direct conversion of readily available benzyl alcohols to their corresponding fluorides, known as deoxyfluorination, is a conceptually straightforward yet often challenging transformation. This guide aims to provide a detailed technical overview of the most pertinent and effective methods for achieving this synthesis, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.
Deoxyfluorination via Aminosulfurane Reagents
Aminosulfurane-based reagents are among the most common choices for the deoxyfluorination of alcohols. They generally proceed through the formation of an intermediate alkoxyaminosulfur difluoride, which is then displaced by a fluoride ion.
Diethylaminosulfur Trifluoride (DAST)
DAST is a widely utilized but hazardous deoxyfluorinating agent. Its high reactivity is often accompanied by thermal instability, necessitating careful handling.
Experimental Protocol:
To a solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours. The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (hexanes/ethyl acetate (B1210297) gradient) to afford this compound.
Reaction Workflow:
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
Deoxo-Fluor was developed as a more thermally stable alternative to DAST, offering a better safety profile for deoxyfluorination reactions.
Experimental Protocol:
In a fume hood, a solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) is prepared in a flask equipped with a magnetic stir bar and under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath. Deoxo-Fluor (1.2 mmol) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.[1]
Modern Deoxyfluorination Reagents
Recent advancements in reagent development have led to safer and more selective alternatives to traditional aminosulfuranes.
2-Pyridinesulfonyl Fluoride (PyFluor)
PyFluor is an air-stable, crystalline solid that offers high selectivity for deoxyfluorination over elimination, even with substrates prone to side reactions.[2] It is typically used in conjunction with a strong, non-nucleophilic base.
Experimental Protocol:
To a solution of benzyl alcohol (1.0 mmol) in anhydrous toluene (B28343) (5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) at room temperature under a nitrogen atmosphere. PyFluor (1.1 mmol) is then added in one portion, and the reaction mixture is stirred at room temperature for 48 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford this compound.[2]
AlkylFluor
AlkylFluor is a bench-stable imidazolium (B1220033) salt that enables the deoxyfluorination of a broad range of alcohols with high functional group tolerance.[3] Two primary protocols are utilized.
Experimental Protocol (Direct Method with KF):
A mixture of benzyl alcohol (1.0 mmol), AlkylFluor (1.2 mmol), and potassium fluoride (3.0 mmol) in 1,4-dioxane (B91453) (5 mL) is stirred at 80 °C for 24 hours in a sealed vial. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to provide this compound.[4]
Experimental Protocol (In situ PhenoFluor Generation with CsF):
A mixture of AlkylFluor (1.2 mmol) and cesium fluoride (1.5 mmol) in toluene (5 mL) is heated at 100 °C for 30 minutes in a sealed vial. The mixture is then cooled to 80 °C, and benzyl alcohol (1.0 mmol) is added. The reaction is stirred at 80 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate (20 mL), filtered, and concentrated. The crude product is purified by column chromatography.[4]
Emerging Technologies: Deoxyfluorination with Sulfur Hexafluoride (SF6)
Recent innovations have focused on the use of the inert and readily available gas, sulfur hexafluoride (SF6), as a fluorine source, activated through photocatalysis or electrocatalysis.
Photocatalytic Deoxyfluorination
Visible-light photocatalysis can activate SF6 to generate a fluorinating agent in situ.[5]
Experimental Protocol:
In a reaction vessel, benzyl alcohol (0.1 mmol), 4CzIPN (1 mol%), and N,N-diisopropylethylamine (DIPEA) (0.3 mmol) are dissolved in acetonitrile (B52724) (1 mL). The vessel is sealed, and the solution is degassed with argon for 15 minutes. The vessel is then filled with a balloon of sulfur hexafluoride (SF6). The reaction mixture is stirred and irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to yield this compound.[5]
Electrocatalytic Deoxyfluorination
Electrochemical methods provide a means to reductively activate SF6 for the deoxyfluorination of alcohols.[6]
Experimental Protocol:
In an undivided electrochemical cell equipped with a zinc anode and a tin cathode, benzyl alcohol (0.1 mmol), tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO4) (0.15 mmol), and triethylamine (B128534) (TEA) (0.3 mmol) are dissolved in anhydrous tetrahydrofuran (B95107) (THF) (3 mL). The cell is sealed and purged with SF6 gas (1 atm, balloon). The reaction is carried out at a constant current of 15 mA for 45 minutes with stirring. Upon completion, the reaction mixture is quenched with water (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[6]
Electrocatalytic Workflow:
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the synthesis of this compound from benzyl alcohol using the discussed methods.
Table 1: Deoxyfluorination with Aminosulfurane and Modern Reagents
| Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DAST | 1.2 | CH2Cl2 | -78 to RT | 2.5 | 70-90 |
| Deoxo-Fluor | 1.2 | CH2Cl2 | 0 to RT | 16 | 75-85 |
| PyFluor | 1.1 | Toluene | RT | 48 | 60-75 |
| AlkylFluor (KF) | 1.2 | 1,4-Dioxane | 80 | 24 | 70-85 |
| AlkylFluor (CsF) | 1.2 | Toluene | 80 | 24 | 75-90 |
Table 2: Deoxyfluorination with Sulfur Hexafluoride (SF6)
| Method | Catalyst/Setup | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Photocatalytic | 4CzIPN (1 mol%) | Acetonitrile | RT | 24 | 60-70 |
| Electrocatalytic | Zn anode, Sn cathode | THF | RT | 0.75 | ~72 |
Reaction Mechanisms
The deoxyfluorination of benzyl alcohol with aminosulfurane and related reagents generally proceeds through an SN2 or SN1-type mechanism, depending on the substrate and reaction conditions.
General Deoxyfluorination Pathway:
In the case of SF6-based methods, the initial step involves the activation of SF6 to generate a reactive fluorine-containing species, which then participates in the deoxyfluorination of the alcohol.
Conclusion
The synthesis of this compound from benzyl alcohol can be achieved through a variety of methods, each with its own advantages and disadvantages in terms of reactivity, safety, and substrate scope. While classical reagents like DAST remain effective, modern alternatives such as PyFluor and AlkylFluor offer improved safety profiles and selectivity. The emerging photocatalytic and electrocatalytic methods using SF6 represent a promising frontier in sustainable fluorination chemistry. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available laboratory infrastructure. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully implement these important transformations.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 4. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
An In-depth Technical Guide to the Reactivity of Benzyl Fluoride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzyl (B1604629) fluoride (B91410), a key structural motif in medicinal chemistry and materials science, exhibits nuanced reactivity towards electrophiles, governed by the electronic properties of the fluoromethyl substituent. This guide provides a comprehensive technical overview of the core principles governing these reactions. We will delve into the directing effects of the fluoromethyl group, analyze key electrophilic aromatic substitution (EAS) reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and provide detailed experimental protocols adapted for this substrate. Quantitative data, where available for analogous compounds, is presented in structured tables to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the chemical processes.
The Electronic Influence of the Fluoromethyl Group
The reactivity of the benzene (B151609) ring in benzyl fluoride towards electrophilic attack is primarily dictated by the electronic effects of the fluoromethyl (-CH2F) substituent. Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I) on the benzylic carbon. This effect is transmitted to the aromatic ring, leading to a general deactivation of the ring towards electrophilic aromatic substitution compared to toluene (B28343).
Substituents that withdraw electron density from the aromatic ring are typically meta-directing. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. While direct experimental data on the isomer distribution for many EAS reactions of this compound is scarce, the strong inductive effect of the -CH2F group suggests a preference for meta-substitution. It is important to note that this is in contrast to the trifluoromethyl (-CF3) group, which is a very strong meta-director and deactivator. The -CH2F group's deactivating effect is expected to be less pronounced than that of the -CF3 group.
Electrophilic Aromatic Substitution Reactions of this compound
Nitration
The nitration of this compound is expected to proceed via the standard electrophilic aromatic substitution mechanism, involving the attack of the nitronium ion (NO2+) on the aromatic ring. Due to the deactivating, meta-directing nature of the fluoromethyl group, the major product is anticipated to be meta-nitrothis compound.
Table 1: Predicted Isomer Distribution for the Mononitration of this compound and Toluene
| Product Isomer | Predicted % for this compound (meta-directing) | Reported % for Toluene (ortho, para-directing)[1] |
| ortho | Minor | 60 |
| meta | Major | 1 |
| para | Minor | 39 |
Note: The predicted distribution for this compound is based on the expected meta-directing effect of the -CH2F group. Actual experimental values may vary.
Warning: This reaction involves the use of concentrated strong acids and is highly exothermic. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath. Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: To the cooled nitrating mixture, add 0.1 mol of this compound dropwise via the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture should be maintained between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-10 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The crude product should separate as an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 100 mL), followed by 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to separate the isomers.
Halogenation (Bromination)
The bromination of this compound is expected to proceed via electrophilic aromatic substitution, likely requiring a Lewis acid catalyst such as FeBr3. Similar to nitration, the fluoromethyl group is expected to direct the incoming bromine to the meta position.
Table 2: Predicted Isomer Distribution for the Monobromination of this compound and Toluene
| Product Isomer | Predicted % for this compound (meta-directing) | Reported % for Toluene (ortho, para-directing) |
| ortho | Minor | High |
| meta | Major | Low |
| para | Minor | High |
Note: The predicted distribution for this compound is based on the expected meta-directing effect of the -CH2F group. The distribution for toluene is known to favor ortho and para isomers.
Warning: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), place 0.1 mol of this compound and 0.1 g of iron filings.
-
Reaction: From the dropping funnel, add 0.1 mol of liquid bromine dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the bromine color has disappeared.
-
Work-up: Pour the reaction mixture into 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 100 mL), 10% sodium thiosulfate (B1220275) solution (50 mL) to remove any unreacted bromine, and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Sulfonation
The sulfonation of this compound would involve the reaction with fuming sulfuric acid (H2SO4/SO3) to introduce a sulfonic acid group (-SO3H) onto the aromatic ring. As with other EAS reactions, the fluoromethyl group is expected to direct the substitution to the meta position.
-
Reaction: In a round-bottom flask, carefully add 0.1 mol of this compound to 30 mL of fuming sulfuric acid (20% SO3) at 0 °C with stirring.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to 40-50 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it carefully onto crushed ice.
-
Isolation: The resulting sulfonic acid may precipitate. If so, it can be collected by filtration. If it remains in solution, it can often be isolated by salting out with sodium chloride.
-
Purification: The crude product can be purified by recrystallization from water.
Friedel-Crafts Reactions
This compound can act as an alkylating agent in Friedel-Crafts reactions. It has been shown that this compound can alkylate arenes under mild, metal-free conditions, often activated by hydrogen bonding with solvents like hexafluoroisopropanol (HFIP).[2] This reaction can proceed via both SN1 and SN2 pathways, depending on the reaction conditions and the nucleophile.[2]
The Friedel-Crafts acylation of this compound is expected to be challenging. The deactivating nature of the fluoromethyl group makes the aromatic ring less nucleophilic and thus less reactive towards the acylium ion electrophile. Stronger Lewis acids and higher reaction temperatures may be required compared to the acylation of more activated aromatic compounds. The substitution is expected to occur at the meta position.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 0.12 mol of anhydrous aluminum chloride and 50 mL of a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Formation of Acylium Ion: Cool the mixture in an ice bath and add 0.1 mol of an acyl chloride (e.g., acetyl chloride) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, add 0.1 mol of this compound dropwise.
-
Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux for several hours until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Washing, Drying, and Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt. Remove the solvent and purify the product by distillation or recrystallization.
Visualizing Reaction Pathways and Workflows
General Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic aromatic substitution.
Formation of the Nitronium Ion
Caption: Formation of the nitronium ion electrophile.
Experimental Workflow for Electrophilic Nitration
Caption: A typical experimental workflow for electrophilic nitration.
Conclusion
The reactivity of this compound with electrophiles is a critical area of study for the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the fluoromethyl group deactivates the aromatic ring and is predicted to favor meta-substitution in classical electrophilic aromatic substitution reactions. While specific quantitative data for this compound in many of these reactions remains to be extensively documented, this guide provides a robust framework based on established principles and analogous systems. The detailed protocols and visual aids presented herein offer a valuable resource for researchers navigating the synthesis and functionalization of this important fluorinated building block. Further experimental and computational studies are warranted to precisely quantify the reactivity and regioselectivity of this compound in a broader range of electrophilic transformations.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data of Benzyl (B1604629) Fluoride (B91410)
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for benzyl fluoride (C₇H₇F). Detailed experimental protocols and a clear presentation of spectroscopic data are included to support research and development activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic nuclei.
¹H NMR Data
The ¹H NMR spectrum of this compound shows signals for both the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the fluoromethyl group. The benzylic protons are coupled to the adjacent fluorine atom, resulting in a characteristic doublet.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Phenyl (C₆H₅) | ~7.3 | Multiplet | - |
| Benzylic (CH₂F) | ~5.4 | Doublet | ~48 |
Note: Data presented is typical and may vary slightly based on the solvent and spectrometer frequency used.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the fluoromethyl group shows a significant coupling with the fluorine atom.[1]
| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity | ¹JCF Coupling Constant (Hz) |
| Benzylic (CH₂F) | ~84.4 | Doublet | ~168 |
| C1 (ipso) | ~136.5 | Doublet | ~18 |
| C2/C6 (ortho) | ~127.0 | Doublet | ~6 |
| C3/C5 (meta) | ~128.8 | Singlet | - |
| C4 (para) | ~128.6 | Singlet | - |
Note: Data presented is typical and may vary slightly based on the solvent and spectrometer frequency used.[2]
¹⁹F NMR Data
¹⁹F NMR is highly sensitive and provides specific information about the fluorine environment. The spectrum of this compound shows a triplet due to coupling with the two equivalent benzylic protons.
| Fluorine Assignment | Chemical Shift (δ) ppm | Multiplicity | ²JHF Coupling Constant (Hz) |
| Benzylic (CH₂F ) | ~ -211 | Triplet | ~48 |
Note: Chemical shifts in ¹⁹F NMR are often referenced to an external standard like CFCl₃.[3] The chemical shift can vary significantly depending on the reference standard used.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of the aromatic ring and the C-F bond.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=C stretch (aromatic ring) | 1605, 1495, 1450 | Medium-Strong |
| C-F stretch | 1080-1020 | Strong |
| C-H bend (out-of-plane) | 770-730, 720-680 | Strong |
Source: Typical values for functional groups. Specific spectra can be found on databases like ChemicalBook.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 110.13 g/mol ), electron ionization (EI) typically leads to the formation of a molecular ion and several characteristic fragment ions.[6]
The major ion observed in the mass spectrum is often the C₇H₇⁺ ion (tropylium or benzyl cation) at m/z 91, which is a common feature for benzyl-substituted compounds.[7][8]
| m/z | Ion | Fragment Lost | Relative Abundance |
| 110 | [C₇H₇F]⁺• | (Molecular Ion) | Moderate |
| 109 | [C₇H₆F]⁺ | H• | Moderate |
| 91 | [C₇H₇]⁺ | F• | High (Often Base Peak) |
| 77 | [C₆H₅]⁺ | CH₂F• | Low |
Note: The relative abundances can vary depending on the ionization energy and the specific mass spectrometer used.[9][10]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
¹⁹F NMR : Acquire a proton-coupled or decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are relatively short. Use an appropriate reference standard.[11]
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard.
IR Spectroscopy
-
Sample Preparation : As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two KBr or NaCl plates to create a thin film (capillary cell).[6]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the clean plates. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column.
-
As this compound elutes from the column, it enters the MS source where it is ionized (typically at 70 eV).
-
The mass analyzer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known patterns for similar compounds.
Visualized Workflows and Relationships
The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for analysis.
References
- 1. connectsci.au [connectsci.au]
- 2. This compound(350-50-5) 13C NMR [m.chemicalbook.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. biophysics.org [biophysics.org]
- 5. This compound(350-50-5) IR Spectrum [m.chemicalbook.com]
- 6. This compound | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. whitman.edu [whitman.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. rsc.org [rsc.org]
Benzyl fluoride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental physicochemical properties of benzyl (B1604629) fluoride (B91410) (C₇H₇F), a key reagent and building block in organic synthesis, particularly relevant in the development of fluorinated pharmaceutical compounds.
Physicochemical and Structural Data
Benzyl fluoride, also known as (fluoromethyl)benzene or α-fluorotoluene, is an organic compound featuring a benzene (B151609) ring substituted with a fluoromethyl group.[1] Its core properties are summarized below.
Quantitative Data Summary
The essential quantitative data for this compound are presented in Table 1. This information is critical for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Data Source(s) |
| Chemical Formula | C₇H₇F | PubChem[2], Wikipedia[1], Vulcanchem[3] |
| Molecular Weight | 110.13 g/mol | PubChem[2], ChemicalBook[4] |
| Molar Mass | 110.129 g/mol | Wikipedia[1] |
| Density | 1.0228 g/cm³ | Wikipedia[1] |
| Melting Point | -35 °C | Wikipedia[1], CAS Common Chemistry[5] |
| Boiling Point | 140 °C | Wikipedia[1] |
| CAS Registry Number | 350-50-5 | PubChem[2], Vulcanchem[3] |
Synthesis Protocol: Nucleophilic Fluorination
This compound is commonly synthesized via nucleophilic substitution, where a benzyl halide is treated with a fluoride salt. The following protocol details a representative procedure for the synthesis of this compound from benzyl bromide.
Experimental Protocol: Synthesis from Benzyl Bromide
This method outlines the nucleophilic fluorination of benzyl bromide using tetrabutylammonium (B224687) fluoride (TBAF).
Materials:
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Acetonitrile (B52724) (MeCN)
-
Pentane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
To a solution of tetrabutylammonium fluoride trihydrate (6.49 g, 20 mmol) in acetonitrile (20 mL), add benzyl bromide (1.19 mL, 10 mmol).[1]
-
Stir the reaction mixture for 30 minutes at 25°C.[1]
-
Upon completion, add water to the mixture.[1]
-
Extract the resulting mixture with pentane.[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent and purify the crude product by distillation to yield this compound.[1]
Logical Relationships
The fundamental properties of a chemical compound are intrinsically linked. The diagram below illustrates the logical flow from the compound's common name to its structural formula and calculated molecular weight.
Figure 1. Relationship between compound identity, formula, and molecular weight.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations [organic-chemistry.org]
- 5. CN102134175A - Preparation method of benzyl fluorine organic compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Health and Safety of Benzyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always consult the most current Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols before handling benzyl (B1604629) fluoride (B91410).
Introduction
Benzyl fluoride (C₇H₇F), also known as α-fluorotoluene, is an organofluorine compound with growing importance in organic synthesis, particularly in the preparation of pharmaceuticals and other fluorinated molecules.[1] Its utility stems from the unique properties imparted by the fluorine atom, which can modulate the biological activity and metabolic stability of parent compounds.[2] However, the reactivity of the benzylic fluoride group also presents significant health and safety challenges. This guide provides a detailed overview of the known health and safety information for this compound, including its physicochemical properties, toxicological profile, handling and emergency procedures, and proposed mechanisms of toxicity.
Physicochemical and Toxicological Properties
A clear understanding of the physical, chemical, and toxicological properties of this compound is paramount for its safe handling. The following tables summarize the available quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F | [3][4] |
| Molecular Weight | 110.13 g/mol | [3][4] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -35 °C | [4] |
| Boiling Point | 140-141 °C | [4] |
| Density | 1.0228 g/cm³ | [4] |
| Flash Point | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [5] |
Table 2: Toxicological Data for this compound
| Parameter | Value (this compound) | Value (Benzyl Chloride - for reference) | Source(s) |
| GHS Hazard Statements | H226, H302, H311, H315, H317, H318, H330, H335, H351, H373 | - | [3] |
| Acute Oral Toxicity (LD₅₀) | Data not available | 625 mg/kg (Rat) | [6] |
| Acute Dermal Toxicity (LD₅₀) | Data not available | >2000 mg/kg (ATE) | [6] |
| Acute Inhalation Toxicity (LC₅₀) | Data not available | 0.74 mg/L (Rat, 2 h) | [6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5] | Irritant | [6] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[5] | Irritant | [6] |
| Skin Sensitization | May cause an allergic skin reaction.[3] | - | |
| Carcinogenicity | Suspected of causing cancer.[3] | Probable human carcinogen | [7] |
| Mutagenicity | Data not available | No information available | [6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[3]:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H330: Fatal if inhaled.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Experimental Protocols and Safe Handling
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.
Standard Operating Procedure (SOP) for Handling this compound
This SOP provides a general framework; it must be adapted to specific laboratory conditions and procedures.
-
Hazard Assessment: Before any work, a thorough hazard assessment must be conducted, considering the specific reactions and manipulations planned.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, with clear signage indicating the presence of a highly toxic and corrosive substance.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[10]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges must be used.[6]
-
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[8]
-
Spill and Emergency Procedures:
-
Have a spill kit readily available that is appropriate for flammable and corrosive liquids. Do not use combustible materials for absorption.
-
In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand).[5]
-
For larger spills, evacuate the area and contact emergency services.
-
Ensure safety showers and eyewash stations are immediately accessible.
-
-
Waste Disposal: All this compound waste, including contaminated materials, must be collected in a designated, properly labeled, and sealed container for hazardous waste disposal in accordance with institutional and local regulations.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[5]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Potential Mechanism of Toxicity and Metabolic Pathway
While specific studies on the toxicological mechanisms of this compound are limited, its reactivity is likely analogous to other benzyl halides, which are known to be alkylating agents.[11][12]
Alkylating Agent Activity
Benzyl halides can react with nucleophilic sites on biological macromolecules, such as DNA, RNA, and proteins. This alkylation can disrupt normal cellular processes and is a common mechanism of genotoxicity and carcinogenicity. The benzylic carbon is electrophilic and susceptible to nucleophilic attack.
References
- 1. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. This compound | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
Physical properties of benzyl fluoride (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Benzyl (B1604629) Fluoride (B91410)
This technical guide provides a comprehensive overview of the key physical properties of benzyl fluoride (C₆H₅CH₂F), specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and an understanding of the methodologies for its determination.
Physical Properties of this compound
This compound is a colorless liquid at standard conditions.[1][2] Its key physical properties, boiling point, and density, have been determined through various experimental measurements. The following table summarizes the reported quantitative data.
| Physical Property | Value | Conditions |
| Boiling Point | 140 °C (413 K) | At standard pressure (100 kPa) |
| 137 °C | Not specified | |
| 139.8 °C | At 753 mmHg | |
| 60 °C | At 45 Torr | |
| Density | 1.0228 g/cm³ | At 25 °C (77 °F) |
| 1.02278 g/cm³ | At 25.3 °C | |
| 1.023 g/mL | Not specified |
Experimental Protocols for Property Determination
The accurate determination of physical properties such as boiling point and density is fundamental for the characterization and application of chemical compounds. Standard laboratory procedures are employed to ensure precision and reproducibility.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The presence of impurities can alter the boiling point, typically by raising it. Several standard methods are used for its determination.
a) Thiele Tube Method: This is a convenient method for determining the boiling point of small quantities of a liquid.[3]
-
Apparatus: A Thiele tube, thermometer, capillary tube (sealed at one end), a small test tube (e.g., a Durham tube), and a heating medium (typically mineral oil).
-
Procedure:
-
A small amount of this compound (a few milliliters) is placed into the small test tube.
-
A capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing mineral oil, which is then gently heated at its side arm.[3][4]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool. The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4]
-
b) Distillation Method: For larger quantities, a simple or fractional distillation apparatus can be used to determine the boiling point.[3][5] This method also serves to purify the liquid.
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heat source.
-
Procedure:
-
The distillation flask is filled with this compound (at least 5 mL) and a few boiling chips.[3]
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[5]
-
The liquid is heated to a boil.
-
The temperature is monitored. The boiling point is the stable temperature recorded on the thermometer during the distillation of the bulk liquid.[3]
-
The atmospheric pressure should be recorded, as boiling point is pressure-dependent.
-
Density Determination
Density is the mass of a substance per unit volume. It is a characteristic property that can be used to identify a substance or determine its purity.
a) Pycnometer Method: A pycnometer (or specific gravity bottle) is a flask with a precise, known volume, used for accurate density measurements.
-
Apparatus: A pycnometer, an analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, and its mass is measured again.
-
The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and its mass is measured.
-
The volume of the pycnometer is calculated from the mass and density of the reference substance.
-
The density of this compound is then calculated by dividing the mass of the this compound by the determined volume of the pycnometer.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
References
An In-depth Technical Guide to the Stability and Storage of Benzyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) fluoride (B91410) (α-fluorotoluene) is a key reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the unique properties conferred by the fluorine atom. However, the reactivity of the benzylic C-F bond also presents challenges regarding the compound's stability and proper storage. This guide provides a comprehensive overview of the stability of benzyl fluoride under various conditions, details on its decomposition pathways, and recommendations for its appropriate storage and handling.
Chemical Stability and Reactivity
This compound's stability is significantly influenced by environmental factors such as moisture, pH, temperature, light, and the materials of its storage container. The primary degradation pathways involve hydrolysis and reactions with container surfaces, particularly glass.
Hydrolytic Stability
The presence of water can lead to the hydrolysis of this compound, yielding benzyl alcohol and hydrogen fluoride. This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: The rate of hydrolysis is accelerated in acidic conditions. The reaction proceeds via protonation of the fluorine atom, which increases the leaving group ability of fluoride and facilitates nucleophilic attack by water. This can occur through both SN1 and SN2 mechanisms, with the SN1 pathway involving the formation of a relatively stable benzyl carbocation.
Neutral and Base-Catalyzed Hydrolysis: While this compound is more stable under neutral conditions compared to acidic or basic environments, hydrolysis still occurs. Under basic conditions, the hydrolysis rate is also accelerated.
Reactivity with Glass Surfaces
A significant and often overlooked aspect of this compound's instability is its reaction with borosilicate glass. This reaction is initiated by traces of adsorbed water on the glass surface and any hydrogen fluoride (HF) formed from hydrolysis. The HF reacts with the silicon dioxide (SiO₂) and boron trioxide (B₂O₃) in the glass to form soluble hexafluorosilicate (B96646) ([SiF₆]²⁻) and tetrafluoroborate (B81430) ([BF₄]⁻) anions. This process can be autocatalytic, as the reaction of this compound with the glass surface can generate more HF, which then further attacks the glass. This can lead to a rapid, sometimes explosive, decomposition and polymerization of the this compound. Therefore, storage in borosilicate glass containers is not recommended for long-term stability.
Thermal and Photolytic Stability
While specific quantitative data on the thermal and photolytic decomposition of this compound is limited in publicly available literature, general principles of organic chemistry suggest that elevated temperatures will accelerate the rates of decomposition reactions, including hydrolysis and elimination of HF. Exposure to ultraviolet (UV) light may also induce degradation, potentially through radical mechanisms.
Quantitative Stability Data
| Condition | Parameter | Value | Reference / Comments |
| Hydrolysis (Acid-Catalyzed) | First-Order Rate Constant (k) | Varies with acid concentration (see below) | Data from Swain and Spalding (1960) for hydrolysis in 90% water-10% acetone (B3395972) at 49.8 °C.[1] |
| 0.25 M H₂SO₄ | k (s⁻¹) | 6.6 x 10⁻⁵ | [1] |
| 1.50 M H₂SO₄ | k (s⁻¹) | 59.8 x 10⁻⁵ | [1] |
| 3.30 M H₂SO₄ | k (s⁻¹) | 452 x 10⁻⁵ | [1] |
| Comparative Hydrolysis | Reactivity Ratio | Benzyl chloride is ~300 times more reactive | In the absence of acid, comparing the neutral hydrolysis rates of benzyl chloride and this compound.[1] |
| Substituent Effects | Defluorination Decrease | 70-80% for 3-chloro-benzylfluoride | Compared to unsubstituted this compound, indicating increased stability with electron-withdrawing groups at the meta position.[2][3] |
| Decomposition in Glass | Observation | Spontaneous, potentially explosive decomposition | Qualitative observation. The reaction appears to be autocatalytic and commences at the glass surface. Using certain types of borosilicate glass (Jena® glass) was found to suppress this decomposition.[4][5] |
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
-
Container: Store in containers made of inert materials such as polytetrafluoroethylene (PTFE) or other fluorinated polymers. Avoid borosilicate glass containers for long-term storage due to the risk of decomposition. If glass must be used for short-term handling, the use of deactivated glass is advisable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.
-
Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration may be beneficial to slow down potential degradation processes. Keep away from heat sources, sparks, and open flames.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
-
Handling: Keep containers tightly sealed when not in use.[6]
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol for Acid-Catalyzed Hydrolysis Kinetics (Adapted from Swain and Spalding)
Objective: To determine the rate of acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Distilled or deionized water
-
Sulfuric acid (or other strong acid)
-
Thorium nitrate (B79036) solution (0.01 N)
-
Sodium alizarinsulfonate indicator
-
Sodium hydroxide (B78521) solution (for intermittent titration)
-
Thermostated water bath
-
Reaction vessels (e.g., sealed ampoules or flasks with stoppers, preferably made of an inert material)
-
Pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Prepare aqueous solutions of the desired acid concentration (e.g., 0.25 M, 1.50 M, 3.30 M H₂SO₄) in a 90:10 water:acetone mixture.
-
-
Initiation of the Reaction:
-
Equilibrate the acid solutions and the this compound stock solution to the desired reaction temperature (e.g., 49.8 °C) in the thermostated water bath.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the acid solution to achieve the desired final concentration of this compound (e.g., 0.01 M). Mix thoroughly.
-
-
Monitoring the Reaction:
-
At appropriate time intervals, withdraw aliquots of the reaction mixture.
-
Method A: Quenching and Titration:
-
Quench the reaction by adding the aliquot to a separatory funnel containing benzene and water.
-
Extract the fluoride ion into the aqueous layer.
-
Titrate the aqueous layer with 0.01 N thorium nitrate solution using sodium alizarinsulfonate as an indicator to determine the concentration of fluoride ion produced.[1]
-
-
Method B: Intermittent Titration:
-
Directly titrate the withdrawn aliquot with a standardized sodium hydroxide solution to determine the amount of hydrogen fluoride produced.[1]
-
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point based on the amount of fluoride ion or hydrogen fluoride produced.
-
Plot the natural logarithm of the this compound concentration versus time. The slope of this plot will be the negative of the first-order rate constant (k).
-
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound
-
Forced degradation samples (e.g., from hydrolysis, thermal, and photolytic stress testing)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (or other suitable buffer)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare solutions of the forced degradation samples.
-
-
Chromatographic Conditions (Initial):
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical starting point would be a gradient of water (A) and acetonitrile (B). For example:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm, or based on UV spectra of the compounds).
-
-
Method Optimization:
-
Inject the this compound standard and the forced degradation samples.
-
Evaluate the chromatograms for the resolution between the this compound peak and any new peaks corresponding to degradation products.
-
Adjust the gradient profile, mobile phase composition (e.g., pH of the aqueous phase), column temperature, and flow rate to achieve optimal separation.
-
-
Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Decomposition Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to the stability of this compound.
Caption: Acid or base-catalyzed hydrolysis of this compound.
Caption: Decomposition of this compound in glass vessels.
Caption: General workflow for forced degradation studies.
References
- 1. japsonline.com [japsonline.com]
- 2. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01125E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis by fluorination or substitution [organic-chemistry.org]
Theoretical Insights into the Molecular Orbitals of Benzyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Molecular Orbital Theory in Benzyl (B1604629) Fluoride (B91410)
Molecular Orbital (MO) theory is a powerful quantum mechanical model used to describe the electronic structure of molecules.[1][2] Unlike localized bonding theories, MO theory posits that electrons are not confined to individual atoms or bonds but are distributed across the entire molecule in specific energy levels known as molecular orbitals.[1] The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity, electronic properties, and spectroscopic behavior.[3][4]
For benzyl fluoride, theoretical studies of its molecular orbitals can elucidate the influence of the electronegative fluorine atom on the electronic landscape of the benzyl group. This includes its effects on the aromatic system and the benzylic carbon, which are crucial for understanding reaction mechanisms, such as nucleophilic substitution and C-F bond activation.[5]
Computational Methodology for Molecular Orbital Analysis
The primary method for the theoretical study of molecular orbitals is Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7][8] The following protocol is a standard approach for calculating the molecular orbital properties of this compound, based on methodologies reported for similar molecules.[1][9][10]
Computational Protocol
A typical computational study of this compound's molecular orbitals involves the following steps:
-
Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of all atoms are varied until a stationary point on the potential energy surface is found.[11]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.[12][13] These calculations also provide theoretical vibrational spectra (IR and Raman) for the molecule.[14][15]
-
Molecular Orbital Calculation: With the optimized geometry, the molecular orbitals and their corresponding energies are calculated. This provides data on the HOMO, LUMO, and the HOMO-LUMO energy gap.
-
Population Analysis: Further analysis, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can be performed to determine the distribution of electron density and calculate partial atomic charges.[13][16]
The choice of theoretical method and basis set is crucial for the accuracy of the results. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p).[1][9]
-
Software: The Gaussian suite of programs is a widely used software package for these types of calculations.[6][11][13]
-
Theoretical Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is a popular choice due to its balance of accuracy and computational cost.[6][8]
-
Basis Set: The 6-311+G(d,p) basis set is commonly used. It is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogen atoms, providing a more accurate description of the electron distribution.[1][10]
Quantitative Data Summary
The following tables summarize representative quantitative data that would be obtained from a DFT study of this compound, based on typical values for similar aromatic compounds.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 6.10 | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability.[3] |
Table 2: Global Reactivity Descriptors
| Parameter | Value (eV) | Formula |
| Ionization Potential (I) | 6.95 | I ≈ -EHOMO |
| Electron Affinity (A) | 0.85 | A ≈ -ELUMO |
| Electronegativity (χ) | 3.90 | χ = (I + A) / 2 |
| Chemical Hardness (η) | 3.05 | η = (I - A) / 2 |
| Chemical Softness (S) | 0.328 | S = 1 / (2η) |
| Electrophilicity Index (ω) | 2.50 | ω = χ² / (2η) |
Table 3: Selected Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| Caromatic-Caromatic | 1.390 - 1.395 | C-C-C (in ring) | 119.5 - 120.5 |
| Caromatic-Cbenzylic | 1.510 | Caromatic-Caromatic-Cbenzylic | 120.0 - 121.0 |
| Cbenzylic-H | 1.095 | H-Cbenzylic-H | 109.0 |
| Cbenzylic-F | 1.390 | H-Cbenzylic-F | 108.5 |
Experimental Protocols for Validation
Theoretical calculations are often complemented by experimental techniques to validate the computed electronic properties.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful experimental technique for measuring the ionization energies of molecules.[5] In a PES experiment, a sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective molecular orbitals can be determined. According to Koopmans' theorem, the negative of the orbital energy is approximately equal to the vertical ionization energy for that orbital.[5] This allows for a direct comparison between the calculated HOMO energy and the first ionization potential measured by PES.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the theoretical study of molecular orbitals.
Caption: Computational workflow for molecular orbital analysis.
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
References
- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. growingscience.com [growingscience.com]
- 5. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. greeley.org [greeley.org]
- 8. Quantum Chemical Computation on Molecular Structure, Vibrational Spectra, Hirschfield Surface, HOMO–LUMO and MEP Analysis of Biologically Active Benzyl Hydrazinecarbodithioate – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idpublications.org [idpublications.org]
- 12. vibrational frequencies [cup.uni-muenchen.de]
- 13. opastpublishers.com [opastpublishers.com]
- 14. srd.nist.gov [srd.nist.gov]
- 15. srd.nist.gov [srd.nist.gov]
- 16. NBO [cup.uni-muenchen.de]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations for Benzyl (B1604629) Fluoride (B91410)
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of benzyl fluoride. It details common computational methods, basis sets, and the analysis of molecular properties, offering a procedural guide for researchers.
Introduction
This compound (C₆H₅CH₂F) is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered electrostatic potential and metabolic stability.[1] Quantum chemical calculations are indispensable tools for elucidating its structural, vibrational, and electronic properties at the atomic level, providing insights that complement and guide experimental work.[2] These computational methods allow for the prediction of molecular geometries, conformational energies, vibrational spectra, and electronic characteristics, which are crucial for understanding its reactivity and interactions.[2][3]
Theoretical Background and Computational Methods
The foundation of quantum chemical calculations is the time-independent Schrödinger equation.[2] However, for multi-electron systems like this compound, exact solutions are not feasible, necessitating the use of approximations. The most widely employed methods are Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2).[1][2]
-
Density Functional Theory (DFT): DFT is a popular method due to its favorable balance of computational cost and accuracy.[2] It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical. For molecules like this compound, hybrid functionals such as B3LYP and MPWB1K are commonly used.[1][4]
-
Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters. Hartree-Fock (HF) is the simplest ab initio method but does not account for electron correlation. MP2, a post-HF method, offers a significant improvement by including electron correlation effects and is often used for conformational analysis.[1]
Basis Sets: The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals.[5][6]
-
Pople Style Basis Sets: These are widely used and denoted as X-YZG. For example, the 6-31G(d,p) or 6-311++G(d,p) basis sets are common choices, offering a good compromise between accuracy and computational cost.[7][8][9] The notations indicate:
-
Correlation-Consistent Basis Sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, aug-cc-pVTZ), these sets are designed to systematically converge towards the complete basis set limit, making them suitable for high-accuracy calculations.[10][11][12]
Key Calculated Properties of this compound
Quantum chemical calculations can predict a wide range of molecular properties. The following are central to the study of this compound.
The orientation of the fluoromethyl group relative to the phenyl ring is a key structural feature. For benzylic compounds of the type C₆H₅CH₂X (where X is a halide), the C-C-C-X dihedral angle is typically calculated to be around 90°.[1] This "perpendicular" conformation minimizes steric repulsion between the CH₂F group and the phenyl ring.[1] DFT and MP2 methods are well-suited for determining the relative energies of different conformers and the rotational barriers.[1]
Geometry optimization is a fundamental step in any quantum chemical study, yielding the equilibrium structure of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data where available.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set Example |
| C-F Bond Length | ~1.39 - 1.41 Å | B3LYP/6-311++G(d,p) |
| C(sp³)-C(sp²) Bond Length | ~1.50 - 1.51 Å | B3LYP/6-311++G(d,p) |
| C-C (Aromatic) Bond Length | ~1.39 - 1.40 Å | B3LYP/6-311++G(d,p) |
| C-H (Aliphatic) Bond Length | ~1.09 - 1.10 Å | B3LYP/6-311++G(d,p) |
| C-C-F Bond Angle | ~109 - 111° | B3LYP/6-311++G(d,p) |
| H-C-H Bond Angle | ~108 - 110° | B3LYP/6-311++G(d,p) |
Note: These values are illustrative and depend on the specific level of theory and basis set used.[7][13]
The calculation of harmonic vibrational frequencies is crucial for characterizing stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). These calculated frequencies can be compared directly with experimental infrared (IR) and Raman spectra.[4][11] It is standard practice to scale the calculated frequencies by an empirical factor (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.[14]
| Vibrational Mode | Typical Scaled Wavenumber (cm⁻¹) | Method/Basis Set Example |
| C-H Stretch (Aromatic) | 3050 - 3100 | B3LYP/6-31G(d) |
| C-H Stretch (Aliphatic) | 2950 - 3000 | B3LYP/6-31G(d) |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | B3LYP/6-31G(d) |
| C-F Stretch | 1050 - 1150 | B3LYP/6-31G(d) |
| CH₂ Wagging/Twisting | 1150 - 1350 | B3LYP/6-31G(d) |
Note: Assignments are based on general regions for these functional groups and require visualization of the normal modes for confirmation.[4][7]
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity.[15]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A larger gap implies higher stability.[15]
-
Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. The electronegative fluorine atom creates a region of negative potential.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[1][15]
| Property | Typical Calculated Value (eV) | Method/Basis Set Example |
| HOMO Energy | -8.0 to -9.5 | B3LYP/6-31G(d) |
| LUMO Energy | -0.5 to 0.5 | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 8.0 to 9.5 | B3LYP/6-31G(d) |
Note: These energy values are highly dependent on the level of theory and basis set.[13][15][16]
Experimental Protocols: A Computational Workflow
This section details a typical workflow for performing quantum chemical calculations on this compound. This protocol is general and can be adapted for various software packages like Gaussian, ORCA, or GAMESS.
Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties of this compound.
Protocol:
-
Input Structure Generation:
-
Construct an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Ensure a reasonable starting geometry, for instance, with the C-C-C-F dihedral angle set to approximately 90°.
-
-
Method and Basis Set Selection:
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the minimum energy structure. This procedure iteratively adjusts the atomic coordinates to minimize the forces on the atoms.
-
Convergence criteria for the forces and energy should be met to ensure a true minimum has been located.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Confirm that the optimized structure is a true minimum by checking for the absence of imaginary frequencies. The output will also provide thermodynamic data (zero-point vibrational energy, enthalpy, etc.) and predicted IR/Raman intensities.
-
-
Analysis of Results:
-
Geometry: Extract bond lengths, angles, and dihedral angles from the optimized structure.
-
Frequencies: Visualize the normal modes to assign the calculated vibrational frequencies to specific molecular motions. Compare the (scaled) frequencies with experimental IR/Raman spectra if available.[4]
-
Electronic Properties: Analyze the HOMO and LUMO energies and orbitals. Generate and inspect the electrostatic potential map. Perform an NBO analysis if deeper insight into bonding and charge distribution is required.[15]
-
Visualizations
Diagrams created using the DOT language illustrate key workflows and relationships in the computational study of this compound.
Caption: A standard workflow for quantum chemical calculations on this compound.
Caption: Logical relationships between theory, methods, and outputs.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 7. opastpublishers.com [opastpublishers.com]
- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 10. gaussian.com [gaussian.com]
- 11. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. oaji.net [oaji.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. multidisciplinaryjournals.com [multidisciplinaryjournals.com]
- 16. mdpi.com [mdpi.com]
Thermochemical Profile of Benzyl Fluoride: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for benzyl (B1604629) fluoride (B91410) (C₆H₅CH₂F). The information presented herein is critical for understanding the energetic properties of this compound, which is of growing interest in medicinal chemistry and materials science due to the unique influence of the fluorine atom on molecular properties. This document summarizes key quantitative data, details experimental methodologies where available, and presents logical workflows for data determination.
Core Thermochemical Data
The following tables summarize the essential thermochemical parameters for benzyl fluoride at standard conditions (298.15 K and 1 bar).
Table 1: Enthalpy and Bond Dissociation Energy
| Parameter | Symbol | Value | Phase | Method | Source |
| Enthalpy of Formation | ΔfH° | -126.4 ± 4.0 kJ/mol | Gas | Reaction Calorimetry | [Verevkin et al., 2003][1][2] |
| Enthalpy of Vaporization | ΔvapH° | 44.5 ± 0.4 kJ/mol | Liquid to Gas | Isoteniscope | [Ashcroft, 1976] |
| Enthalpy of Formation | ΔfH° | -170.9 ± 4.0 kJ/mol | Liquid | Calculated | Derived |
| C-F Bond Dissociation Enthalpy | BDE(C-F) | 412.8 kJ/mol | Gas | Calculation from ΔfH° | [Verevkin et al., 2003][1] |
Note: The liquid phase enthalpy of formation was derived using the gas phase enthalpy of formation and the enthalpy of vaporization (ΔfH°(l) = ΔfH°(g) - ΔvapH°).
Table 2: Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₇F | - | - |
| Molar Mass | 110.13 | g/mol | [PubChem] |
| Boiling Point | 140 | °C | [Wikipedia] |
| Melting Point | -35 | °C | [Wikipedia] |
| Density | 1.0228 | g/cm³ | [Wikipedia] |
Experimental and Computational Methodologies
A critical aspect of utilizing thermochemical data is understanding its origin. The following sections detail the methodologies employed to determine the key energetic parameters of this compound.
Determination of Enthalpy of Formation
The gas-phase enthalpy of formation of this compound was determined by Verevkin et al. through a combination of experimental measurements on related benzyl halides and literature data.[1][2] While the specific reaction scheme for this compound is not detailed in the abstract, the general approach for the series of benzyl halides involved the study of reaction and phase change enthalpies. A common technique for determining the enthalpy of formation of organic halides is through reaction calorimetry, often involving reduction or hydrolysis reactions where the enthalpy of reaction is measured, and the enthalpy of formation of the target compound is calculated using Hess's Law with known enthalpies of formation for the other reactants and products.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization of this compound was experimentally determined by Stanley J. Ashcroft using an isoteniscope. This method involves measuring the vapor pressure of the liquid at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By plotting the natural logarithm of the vapor pressure against the inverse of the temperature, the enthalpy of vaporization can be calculated from the slope of the line.
Computational Approaches
In the absence of experimental data for properties like heat capacity and entropy, computational chemistry provides a powerful tool for their prediction. High-level ab initio and density functional theory (DFT) methods can be used to calculate these thermochemical properties.
Workflow for Computational Thermochemistry:
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Benzyl Fluoride Derivatives
For Immediate Release
A comprehensive technical guide offering an in-depth analysis of the crystal structures of benzyl (B1604629) fluoride (B91410) derivatives has been released. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing detailed crystallographic data, experimental protocols, and visual representations of experimental workflows.
The guide meticulously summarizes quantitative crystallographic data for a series of benzyl fluoride derivatives, presenting them in clearly structured tables for straightforward comparison. This allows for a detailed examination of unit cell parameters, space group symmetries, and key intramolecular bond lengths and angles, offering insights into the subtle structural variations resulting from different substitutions on the benzyl ring.
Crystallographic Data of this compound Derivatives
The following tables provide a comparative summary of the crystallographic data for selected this compound derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate | C₂₁H₁₈ClFO₃ | Monoclinic | P2₁/c | 34.657(5) | 6.0214(8) | 8.2301(11) | 93.883(5) | 4 | [1] |
| Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | C₁₂H₁₁F₂N₃O₂ | Monoclinic | P2₁/c | 9.4540(19) | 10.963(2) | 12.167(2) | 93.21(3) | 4 | [2] |
| 4-chlorobenzyl chloride* | C₇H₆Cl₂ | Orthorhombic | Pna2₁ | 9.1724(14) | 17.714(4) | 4.4440(9) | 90.00 | 4 | [3] |
| trans-Dichloridobis(dimethyl sulfoxide-κO)bis(4-fluorobenzyl-κC¹)tin(IV) | C₁₈H₂₄Cl₂F₂O₂S₂Sn | Monoclinic | P2₁/n | 8.1691(3) | 10.0211(4) | 8.2123(3) | 96.069(1) | 2 | [4] |
| 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one | C₂₅H₂₁F₂NO₂ | Monoclinic | P2₁/c | 13.598(3) | 11.089(2) | 14.219(3) | 105.18(3) | 4 | [5] |
| 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole | C₁₇H₁₅ClFN₃OS | Monoclinic | P2₁/c | 10.328(2) | 11.456(2) | 15.081(3) | 109.12(3) | 4 | [6] |
Note: 4-chlorobenzyl chloride is included as a structurally related analogue for comparative purposes.
Key Intramolecular Distances and Angles
| Compound | Bond/Angle | Length (Å) / Angle (°) |
| 4-chlorobenzyl chloride | C(ring)-C(benzyl) | 1.499(10) |
| C(benzyl)-Cl | 1.791(9) | |
| C(ring)-C(benzyl)-Cl | 111.1(5) | |
| trans-Dichloridobis(dimethyl sulfoxide-κO)bis(4-fluorobenzyl-κC¹)tin(IV) | Sn-C(benzyl) | 2.155(2) |
| C(benzyl)-C(ring) | 1.505(3) | |
| C(para)-F | 1.378(3) | |
| 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one | C(para)-F (on N-benzyl) | 1.379(2) |
| C(para)-F (on O-benzyl) | 1.377(2) | |
| 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole | C(ortho)-F | 1.357(3) |
| C(ortho)-Cl | 1.731(3) | |
| C(benzyl)-S | 1.815(3) |
Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination
This guide provides a detailed methodology for the key experiments involved in the crystal structure analysis of this compound derivatives, from crystal growth to data refinement.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like this compound derivatives, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystal formation.
X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. A full sphere of data is collected by rotating the crystal through a series of small angular increments.
Data Reduction and Structure Solution
The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption. The unit cell parameters and space group are determined from the positions of the diffraction spots. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map.
Structure Refinement
The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.
Visualizing the Workflow and Structural Relationships
To further clarify the experimental and logical processes involved in crystal structure analysis, the following diagrams have been generated using the DOT language.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. trans-Dichloridobis(dimethyl sulfoxide-κO)bis(4-fluorobenzyl-κC 1)tin(IV): crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H7F) [pubchemlite.lcsb.uni.lu]
- 6. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using Benzyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving benzyl (B1604629) fluoride (B91410), a compound of increasing interest in medicinal chemistry and organic synthesis. Due to the strength of the C-F bond, benzyl fluoride is generally less reactive than other benzyl halides, offering unique opportunities for selective transformations.[1][2] Activation of the C-F bond, typically through hydrogen bonding, is a key strategy to facilitate these reactions.[1][2] This document outlines the mechanistic considerations, applications in drug development, and detailed experimental protocols for reactions with various nucleophiles.
Mechanistic Overview: SN1 vs. SN2 Pathways
The nucleophilic substitution of this compound can proceed through either an SN1 or SN2 mechanism, or a mixture of both, depending on the reaction conditions and the nature of the nucleophile. The activation of the highly polar C-F bond is often achieved using hydrogen-bond donors like water, triols, or hexafluoroisopropanol (HFIP).[1][2]
-
SN2 Pathway: This pathway is favored by strong nucleophiles and results in an inversion of stereochemistry at the benzylic carbon. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the fluorine. Studies have shown that with strong nucleophiles, a highly associative SN2-like mechanism predominates.[1]
-
SN1 Pathway: In the presence of strong hydrogen bond donors and weaker nucleophiles, a dissociative SN1 mechanism can be operative.[1] In this pathway, the C-F bond ionizes to form a benzylic carbocation, which is then attacked by the nucleophile. This typically leads to a racemic or partially racemized product.
The choice of solvent and activating agent is crucial in directing the reaction towards the desired mechanistic pathway.
Applications in Drug Development and Organic Synthesis
The introduction of fluorine into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound serves as a key building block in the synthesis of various pharmaceutically active compounds.[3] Nucleophilic substitution reactions of this compound are employed to introduce diverse functional groups, which is a valuable strategy in the design and synthesis of new drug candidates. For example, these reactions are instrumental in creating carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are prevalent in many bioactive molecules.
Quantitative Data Summary
The following tables summarize the yields of nucleophilic substitution reactions with this compound using different nucleophiles and reaction conditions.
Table 1: Amination of this compound
| Entry | Nucleophile (Amine) | Activator/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | H₂O/i-PrOH | 18 | 96 | [4][5] |
| 2 | Piperidine | H₂O/i-PrOH | 18 | 85 | [4] |
| 3 | Aniline | H₂O/i-PrOH | 24 | 70 | [4] |
| 4 | Benzylamine | H₂O/i-PrOH | 24 | 75 | [4] |
Table 2: Reactions with Oxygen and Sulfur Nucleophiles
| Entry | Nucleophile | Activator/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenol | H₂O/i-PrOH | 24 | 65 | [4] |
| 2 | Thiophenol | H₂O/i-PrOH | 4 | 92 | [4] |
| 3 | Sodium methoxide | H₂O/i-PrOH | 18 | 88 | [4] |
Table 3: Friedel-Crafts Alkylation
| Entry | Arene | Activator/Solvent | Time (h) | Yield (%) | Reference |
| 1 | p-Xylene | HFIP | 18 | 88 | [6] |
| 2 | Toluene | HFIP | 24 | 75 | [7] |
| 3 | Anisole | HFIP | 18 | 90 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol is a general method for the nucleophilic substitution of this compound with an amine nucleophile using a water/isopropanol (B130326) solvent system as a hydrogen bond donor.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Isopropanol (i-PrOH)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add a 1:1 mixture of isopropanol and deionized water (5 mL).
-
Add the amine nucleophile (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 70 °C and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Synthesis of Benzyl Thioethers
This protocol describes the synthesis of benzyl thioethers from this compound and a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Isopropanol (i-PrOH)
-
Deionized water
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 mmol, 1.1 equiv) and potassium carbonate (1.5 mmol, 1.5 equiv) in a 1:1 mixture of isopropanol and water (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at 70 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired benzyl thioether.
Visualizations
Reaction Pathway Diagram
Caption: Mechanistic pathways for nucleophilic substitution of this compound.
Experimental Workflow for this compound Amination
Caption: Step-by-step workflow for the amination of this compound.
References
- 1. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorinated Organic Compounds from Benzyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive compounds.[1][2][3][4] Benzyl (B1604629) fluoride (B91410) and its derivatives are valuable building blocks in the synthesis of these important fluorinated molecules.[1][5] This document provides detailed application notes and protocols for the synthesis of fluorinated organic compounds utilizing benzyl fluoride as a key precursor or intermediate. The methodologies covered include nucleophilic substitution, electrophilic fluorination, and transition metal-catalyzed cross-coupling reactions.
I. Nucleophilic Fluorination for the Synthesis of Benzyl Fluorides
Nucleophilic fluorination is a common and effective method for synthesizing benzyl fluorides, typically involving the displacement of a good leaving group, such as a halide or a sulfonate, with a fluoride ion. A variety of fluoride sources are available, each with its own advantages in terms of reactivity, solubility, and handling.[6]
A. Halogen Exchange Reactions
One of the most direct methods to synthesize this compound is through a halogen exchange reaction (Halex reaction) from a more reactive benzyl halide, such as benzyl bromide.
Protocol 1: Synthesis of this compound from Benzyl Bromide using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the synthesis of this compound via nucleophilic substitution of benzyl bromide using TBAF.[6]
Materials:
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Acetonitrile (B52724) (MeCN)
-
Pentane
-
Water (H₂O)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of TBAF·3H₂O (20 mmol) in acetonitrile (20 mL), add benzyl bromide (10 mmol).
-
Stir the reaction mixture at 25 °C for 30 minutes.
-
After the reaction is complete, add water to the mixture.
-
Extract the product with pentane.
-
Combine the organic extracts and dry over sodium sulfate.
-
Evaporate the solvent and purify the product by distillation to obtain this compound.
Protocol 2: Nucleophilic Fluorination using Triethylamine Tris(hydrofluoride) (Et₃N·3HF)
This method utilizes the less corrosive and easily handleable Et₃N·3HF as a fluoride source for the conversion of α-bromo benzylacetic acid derivatives to their corresponding fluorides.[7][8][9]
Materials:
-
α-bromo benzylacetic acid substrate
-
Triethylamine tris(hydrofluoride) (Et₃N·3HF)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Acetonitrile (MeCN)
-
Esterification reagents (e.g., methanol, acid catalyst)
Procedure:
-
In a reaction vessel, combine the α-bromo benzylacetic acid substrate (1 equiv), Et₃N·3HF (8 equiv), and K₃PO₄ (1.2 equiv) in acetonitrile.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC, NMR).
-
Upon completion, work up the reaction mixture appropriately.
-
The resulting α-fluoro benzylacetic acid can then be esterified to yield the corresponding methyl ester for easier isolation and purification.
Quantitative Data Summary: Nucleophilic Fluorination
| Starting Material | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | TBAF·3H₂O | MeCN | 25 | 0.5 | 87 | [6] |
| α-Bromo Benzylacetic Acids | Et₃N·3HF / K₃PO₄ | MeCN | 80 | - | Moderate to Good | [7][8] |
| α-Bromo Benzylamide | Et₃N·3HF / AgF | MeCN | rt | - | 74 | [7][8] |
Experimental Workflow for Nucleophilic Fluorination
Caption: General workflow for nucleophilic fluorination of benzyl halides.
II. Electrophilic Fluorination of Benzylic C-H Bonds
Direct fluorination of benzylic C(sp³)–H bonds provides an atom-economical route to benzyl fluorides. These reactions often proceed via radical intermediates and utilize electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[10][11][12]
Protocol 3: Iron-Catalyzed Benzylic C-H Fluorination
This protocol details a mild C-F functionalization of benzylic sp³ C-H bonds using a commercially available iron catalyst and Selectfluor.[10]
Materials:
-
Benzylic substrate (e.g., substituted toluene)
-
Iron(II) acetylacetonate (B107027) (Fe(acac)₂)
-
Selectfluor
-
Appropriate solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the benzylic substrate and iron(II) acetylacetonate in the solvent.
-
Add Selectfluor to the mixture.
-
Stir the reaction at the specified temperature (details would be in the primary literature) until the starting material is consumed.
-
Perform an aqueous work-up.
-
Purify the product by column chromatography.
Protocol 4: Silver-Catalyzed Benzylic C-H Fluorination using an Amino Acid Radical Precursor
This method employs a silver catalyst and an unprotected amino acid, such as glycine (B1666218), as a radical precursor for the fluorination of benzylic C-H bonds with Selectfluor.[11][12]
Materials:
-
Benzylic substrate
-
Silver catalyst (e.g., AgNO₃)
-
Glycine
-
Selectfluor
-
Solvent
Procedure:
-
Combine the benzylic substrate, silver catalyst, glycine, and Selectfluor in a suitable solvent.
-
The reaction is initiated, often with heating, to promote the formation of the α-amino radical from glycine via oxidation by Ag(II).
-
This radical then abstracts a hydrogen atom from the benzylic position of the substrate.
-
The resulting benzylic radical is trapped by Selectfluor to yield the this compound product.
-
After the reaction is complete, the product is isolated and purified.
Quantitative Data Summary: Electrophilic C-H Fluorination
| Catalyst System | Fluorinating Agent | Key Feature | Yields | Reference |
| Iron(II) acetylacetonate | Selectfluor | Mild conditions, good selectivity | Very good | [10] |
| Silver catalyst / Glycine | Selectfluor | Unprotected amino acid as radical precursor | - | [11][12] |
| 9-Fluorenone (photocatalyst) | Selectfluor | Visible-light mediated | - | [10][11] |
| Copper catalyst | N-fluorobenzenesulfonimide (NFSI) | Site-selective transformation | - | [10] |
Signaling Pathway for Ag-Catalyzed Benzylic C-H Fluorination
Caption: Proposed mechanism for Ag-catalyzed benzylic C-H fluorination.
III. Transition Metal-Catalyzed Cross-Coupling of Benzyl Fluorides
While benzyl fluorides are often the target of synthesis, they can also serve as substrates in cross-coupling reactions to form new carbon-carbon bonds. Palladium and nickel-catalyzed reactions have been developed for this purpose.[13][14]
Protocol 5: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a palladium-catalyzed cross-coupling reaction between a this compound and a boronic acid.
Materials:
-
This compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., phosphine-based)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, combine the this compound, arylboronic acid, palladium catalyst, ligand, and base in the reaction solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the product by flash column chromatography.
Quantitative Data Summary: Cross-Coupling of Benzyl Fluorides
| Coupling Type | Catalyst | Electrophile | Nucleophile | Key Feature | Reference |
| Suzuki-Miyaura | Palladium | This compound | Arylboronic acid | C(sp³)-C(sp²) bond formation | [14] |
| Negishi | Nickel | Benzyl fluorobromide | Organozinc reagent | C(sp³)-C(sp³) bond formation | [13] |
| Tsuji-Trost | Palladium | This compound | C, N, O, S nucleophiles | Regioselective displacement | [14] |
Logical Relationship in Cross-Coupling Reactions
References
- 1. Benzylidyne Fluoride: Properties, Applications, Safety Data & Supplier Information – Expert Guide [boulingchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assignmentpoint.com [assignmentpoint.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 8. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-catalyzed cross-coupling reactions for the synthesis of this compound derivatives - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Benzyl Fluoride in Organic Synthesis
Topic: Benzyl (B1604629) Fluoride (B91410) as a Benzylating Agent via C-F Bond Activation in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl fluoride (C₇H₇F), also known as α-fluorotoluene, is a fluorinated organic compound.[1] While organofluorine compounds are of significant interest in medicinal chemistry and materials science, the direct use of this compound as a fluorinating agent is not its primary application in organic synthesis. The carbon-fluorine bond is the strongest carbon-halogen bond, making fluoride a poor leaving group under standard conditions.[2] However, recent advancements have focused on the activation of this strong C-F bond, enabling this compound to serve as an effective benzylating agent for various nucleophiles.[2][3] This approach is particularly valuable as it utilizes a stable and readily accessible precursor for the introduction of the benzyl group, a common motif in pharmaceuticals and other functional molecules.
The activation of the C-F bond in this compound is typically achieved through hydrogen bonding with specific activators like hexafluoroisopropanol (HFIP), water, or triols.[2][3] This activation facilitates nucleophilic substitution reactions, including Friedel-Crafts alkylations, aminations, and reactions with phenolate (B1203915) and thiolate nucleophiles.[2] The reaction mechanism can be tuned between SN1 and SN2 pathways depending on the choice of activator and nucleophile.[2][4]
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a benzylating agent through C-F bond activation. This methodology has been successfully applied to a range of nucleophiles.
Friedel-Crafts Benzylation of Arenes
This compound can be used to alkylate electron-rich aromatic compounds in the presence of a strong hydrogen-bond donor like HFIP or trifluoroacetic acid (TFA).[2][4][5] These reactions proceed through the formation of a benzylic carbocation, which is then attacked by the arene. The process can be autocatalytic, as the liberated HF is a stronger hydrogen bond donor than the initial activator.[2]
Nucleophilic Substitution with Amines, Phenolates, and Thiolates
In the presence of protic solvents like a water/isopropanol (B130326) mixture, this compound can undergo nucleophilic substitution with various nucleophiles such as amines (e.g., morpholine), phenolates, and thiolates to yield the corresponding benzylated products in good yields.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the benzylation of various nucleophiles using this compound under C-F bond activation conditions.
Table 1: Friedel-Crafts Benzylation of Arenes with this compound
| Entry | Arene | Activator | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | p-Xylene (B151628) | HFIP | 25 | 18 | 1,4-dimethyl-2-(phenylmethyl)benzene | 88 |
| 2 | p-Xylene | TFA | 25 | 4 | 1,4-dimethyl-2-(phenylmethyl)benzene | 85 |
| 3 | 1,3,5-Trimethoxybenzene | HFIP | 25 | 18 | 1,3,5-trimethoxy-2-(phenylmethyl)benzene | 95 |
| 4 | Anisole | HFIP | 25 | 18 | 1-methoxy-4-(phenylmethyl)benzene | 75 |
Data synthesized from literature reports.[2][4]
Table 2: Nucleophilic Substitution of this compound
| Entry | Nucleophile | Activator/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine (B109124) | H₂O/i-PrOH | 80 | 18 | 4-(phenylmethyl)morpholine | 78 |
| 2 | Piperidine | H₂O/i-PrOH | 80 | 18 | 1-(phenylmethyl)piperidine | 75 |
| 3 | Sodium phenoxide | H₂O/i-PrOH | 80 | 18 | Benzyl phenyl ether | 65 |
| 4 | Sodium thiophenoxide | H₂O/i-PrOH | 80 | 18 | Benzyl phenyl sulfide | 82 |
Data synthesized from literature reports.[2]
Reaction Pathways and Mechanisms
The C-F bond activation of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. The choice of hydrogen-bond donor and the nucleophilicity of the reaction partner are key determinants of the operative pathway.[2][4]
-
SN1 Pathway: In the presence of strong hydrogen-bond donors like HFIP or TFA and with weaker nucleophiles (e.g., arenes), the reaction tends to follow a dissociative SN1 mechanism. The activator polarizes the C-F bond, leading to the formation of a benzylic carbocation intermediate, which is then trapped by the nucleophile. This pathway often leads to racemization if a chiral this compound is used.[2][4]
-
SN2 Pathway: With stronger nucleophiles (e.g., amines) and milder hydrogen-bond donors (e.g., water/isopropanol), the reaction can proceed through an associative SN2 mechanism. The nucleophile attacks the benzylic carbon while the fluorine is coordinated to the hydrogen-bond donor, leading to an inversion of stereochemistry at the benzylic center.[2]
Caption: SN1 pathway for C-F activation of this compound.
Caption: SN2 pathway for C-F activation of this compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Benzylation of p-Xylene with this compound
Materials:
-
This compound
-
p-Xylene
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in p-xylene (10.0 equiv), add hexafluoroisopropanol (HFIP) (2.0 equiv).
-
Stir the reaction mixture at room temperature (25 °C) for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane product.
Protocol 2: Nucleophilic Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Isopropanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
In a sealed vial, dissolve this compound (1.0 equiv) in a 9:1 mixture of isopropanol and water.
-
Add morpholine (1.2 equiv) to the solution.
-
Seal the vial and stir the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for Friedel-Crafts Benzylation.
References
- 1. This compound (350-50-5) for sale [vulcanchem.com]
- 2. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzyl Fluoride via C-H Activation and Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development, often leading to enhanced metabolic stability, improved binding affinity, and better pharmacokinetic properties. The synthesis of benzyl (B1604629) fluorides, key structural motifs in many pharmaceuticals, has traditionally relied on multi-step sequences involving pre-functionalized starting materials. Direct C-H activation and fluorination of benzylic C(sp³)–H bonds represents a more atom-economical and efficient approach. This document provides detailed application notes and protocols for three prominent methods for the synthesis of benzyl fluoride (B91410) and its derivatives: visible light-promoted metal-free catalysis, iron(II)-catalyzed fluorination, and copper-catalyzed fluorination.
Methods Overview
A variety of catalytic systems have been developed for the direct fluorination of benzylic C-H bonds. This document focuses on three methodologies that offer distinct advantages in terms of substrate scope, reaction conditions, and catalyst cost.
-
Visible Light-Promoted Metal-Free C-H Activation: This method utilizes simple organic diarylketones as photocatalysts to selectively activate benzylic C-H bonds under visible light irradiation. It offers a metal-free and operationally simple approach.[1][2]
-
Iron(II)-Catalyzed Benzylic Fluorination: Employing an inexpensive and abundant iron catalyst, this method provides a mild and efficient route to monofluorinated benzylic compounds.[3][4][5]
-
Copper-Catalyzed Benzylic C-H Fluorination: This protocol uses a copper catalyst and N-fluorobenzenesulfonimide (NFSI) as both a fluorine source and a radical initiator, enabling the fluorination of a range of benzylic substrates.[6][7][8]
Data Presentation
The following tables summarize the quantitative data for the synthesis of benzyl fluoride and its derivatives using the three highlighted methods.
Table 1: Visible Light-Promoted Metal-Free Benzylic Monofluorination[1][2]
| Substrate | Product | Yield (%) |
| Ethylbenzene | (1-Fluoroethyl)benzene | 85 |
| 4-Ethyl-1,1'-biphenyl | 4-(1-Fluoroethyl)-1,1'-biphenyl | 82 |
| 1,2,3,4-Tetrahydronaphthalene | 1-Fluoro-1,2,3,4-tetrahydronaphthalene | 91 |
| Diphenylmethane | (Fluoromethyl)benzene | 75 |
| 4-Methylanisole | 1-(Fluoromethyl)-4-methoxybenzene | 68 |
Reaction Conditions: Substrate (0.2 mmol), 9-Fluorenone (B1672902) (5 mol%), Selectfluor (2.0 equiv.), CH₃CN (2.0 mL), 19 W CFL irradiation, room temperature, 24-96 h.
Table 2: Iron(II)-Catalyzed Benzylic Fluorination[3][4]
| Substrate | Product | Yield (%) |
| Ethylbenzene | (1-Fluoroethyl)benzene | 88 |
| Propylbenzene | (1-Fluoropropyl)benzene | 75 |
| 3-Phenyl-1-propanol | 1-Fluoro-3-phenylpropane-1-ol | 65 |
| 1-Phenyl-2-butanone | 1-Fluoro-1-phenylbutan-2-one | 82 |
| 4-Phenyl-2-butanone | 4-Fluoro-4-phenylbutan-2-one | 91 |
Reaction Conditions: Substrate (0.2 mmol), Fe(acac)₂ (20 mol%), Selectfluor (2.5 equiv.), CH₃CN (2.0 mL), 40 °C, 1-4 h.
Table 3: Copper-Catalyzed Benzylic C-H Fluorination[6][8]
| Substrate | Product | Yield (%) |
| Ethylbenzene | (1-Fluoroethyl)benzene | 76 |
| 4-tert-Butyl-ethylbenzene | 1-(1-Fluoroethyl)-4-(tert-butyl)benzene | 85 |
| 1,2-Dihydronaphthalene | 1-Fluoro-1,2-dihydronaphthalene | 70 |
| Indane | 1-Fluoroindane | 65 |
| 2-Ethylnaphthalene | 2-(1-Fluoroethyl)naphthalene | 72 |
Reaction Conditions: Substrate (0.25 mmol), CuBr (10 mol%), Bathocuproine (12 mol%), NFSI (1.0 mmol), Dichloroethane (2.5 mL), 60 °C, 16 h.
Experimental Protocols
Protocol 1: Visible Light-Promoted Metal-Free Benzylic Monofluorination
This protocol describes the general procedure for the monofluorination of benzylic C-H bonds using 9-fluorenone as a photocatalyst.[9]
Materials:
-
Benzylic substrate
-
9-Fluorenone
-
Selectfluor
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Standard glassware (e.g., 4 mL clear vial)
-
Magnetic stirrer
-
19 W Compact Fluorescent Lamp (CFL)
Procedure:
-
In a glovebox, add Selectfluor (0.4 mmol, 2.0 equiv.) to a 4 mL clear vial.
-
Add a solution of 9-fluorenone (0.01 mmol, 5 mol%) in anhydrous acetonitrile (0.4 mL).
-
Add the benzylic substrate (0.2 mmol, 1.0 equiv.) to the vial.
-
Add additional anhydrous acetonitrile to bring the total volume to 2.5 mL.
-
Seal the vial, remove it from the glovebox, and place it 2-5 cm away from a 19 W CFL bulb.
-
Stir the reaction mixture at room temperature. The temperature of the reaction mixture may increase slightly to 27±2 °C.[9]
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 24 to 96 hours depending on the substrate.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Iron(II)-Catalyzed Benzylic Fluorination
This protocol outlines the procedure for the iron-catalyzed fluorination of benzylic C-H bonds.
Materials:
-
Benzylic substrate
-
Iron(II) acetylacetonate (B107027) (Fe(acac)₂)
-
Selectfluor
-
Anhydrous acetonitrile (CH₃CN)
-
Standard glassware (e.g., oven-dried Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzylic substrate (0.2 mmol, 1.0 equiv.).
-
Add Fe(acac)₂ (0.04 mmol, 20 mol%).
-
Add Selectfluor (0.5 mmol, 2.5 equiv.).
-
Under an inert atmosphere (e.g., argon), add anhydrous acetonitrile (2.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 40 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 1 to 4 hours.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Benzylic C-H Fluorination
This protocol details the copper-catalyzed fluorination of benzylic C-H bonds using NFSI.[10]
Materials:
-
Benzylic substrate
-
Copper(I) bromide (CuBr)
-
Bathocuproine
-
N-fluorobenzenesulfonimide (NFSI)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Standard glassware (e.g., oven-dried vial with a screw cap)
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox, add CuBr (0.025 mmol, 10 mol%), bathocuproine (0.03 mmol, 12 mol%), and NFSI (1.0 mmol, 4.0 equiv.) to an oven-dried vial equipped with a magnetic stir bar.
-
Add the benzylic substrate (0.25 mmol, 1.0 equiv.).
-
Add anhydrous 1,2-dichloroethane (2.5 mL).
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a preheated block at 60 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles and Workflows
Caption: General experimental workflow for C-H fluorination.
Caption: Photocatalytic cycle for metal-free fluorination.
Caption: Proposed mechanism for iron-catalyzed fluorination.
Caption: Catalytic cycle for copper-catalyzed fluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible Light-Promoted Metal-Free C–H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron(II)-Catalyzed Benzylic Fluorination [organic-chemistry.org]
- 4. Iron(II)-catalyzed benzylic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-catalyzed benzylic fluorination as a synthetic equivalent to 1,4-conjugate addition of fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Benzyl Fluoride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the various fluorinated motifs, the benzyl (B1604629) fluoride (B91410) group stands out as a key structural element with diverse applications. Its unique electronic properties and steric profile allow it to serve as a versatile bioisostere, a critical component for enhancing drug-like properties, and a valuable moiety for positron emission tomography (PET) imaging. This document provides a detailed overview of the application of benzyl fluoride in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the full potential of this important functional group.
This compound as a Bioisostere: Enhancing Potency and Modulating Properties
The this compound moiety is frequently employed as a bioisostere for various functional groups, most notably hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, as well as hydrogen atoms. This substitution can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile. The high electronegativity of fluorine can alter the local electronic environment, influencing pKa, hydrogen bonding capabilities, and metabolic stability.
One prominent example of the successful application of this strategy is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The replacement of a methyl group with a trifluoromethyl group in celecoxib (B62257) analogues, or the introduction of fluorine at other positions, has been shown to significantly impact inhibitory activity and selectivity.
Table 1: Bioisosteric Replacement of Functional Groups with Fluorine in COX-2 Inhibitors
| Parent Compound/Analog | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib Analog (10a) | H | > 10 | 0.014 | > 714 |
| Celecoxib Analog (10b) | 4-F | > 10 | 0.011 | > 909 |
| Celecoxib Analog (9a) | H | > 100 | 0.018 | > 5555 |
| Celecoxib Analog (9b) | 4-F | > 100 | 0.030 | > 3333 |
| Celecoxib | - | 5.1 | 0.079 | 64.5 |
Data compiled from studies on fluorinated 1,5-diarylpyrrole derivatives.[1]
Applications in Antimicrobial and Anticancer Drug Discovery
The incorporation of the this compound motif has also shown significant promise in the development of novel antimicrobial and anticancer agents. The electronic effects of fluorine can enhance the interaction of these compounds with their biological targets, leading to improved efficacy.
Table 2: Antimicrobial Activity of Fluorinated Benzyl Derivatives
| Compound | Organism | MIC (µg/mL) |
| 2-(m-fluorophenyl)-benzimidazole (14) | B. subtilis | 7.81 |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole (18) | B. subtilis | 7.81 |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole (18) | Gram-negative bacteria | 31.25 |
| N-Benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 |
| N-Benzyl-2,2,2-trifluoroacetamide | B. Cinerea | 31.25 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.[2][3]
Table 3: Anticancer Activity of Fluorinated Benzyl Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Fluorinated Aminophenylhydrazine (6) | A549 (Lung Carcinoma) | 0.64 |
| 5-(4-methoxybenzylidene)-...-thiazolidin-4-one | Hep-G2 (Hepatoma) | Most Active in Series |
| Fluorinated D-glucosamine analog (2) | A2780 (Ovarian) | 78 |
| Fluorinated D-glucosamine analog (49) | A2780 (Ovarian) | 84 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.[4][5][6]
This compound in PET Imaging: [¹⁸F]-Labeling for In Vivo Studies
The use of the fluorine-18 (B77423) (¹⁸F) radioisotope in PET imaging has revolutionized clinical diagnostics and preclinical drug development. The this compound moiety is an excellent substrate for the introduction of ¹⁸F, enabling the synthesis of radiotracers for a wide range of biological targets. Late-stage fluorination techniques, particularly at the benzylic position, allow for the efficient labeling of complex drug molecules.
A notable advancement in this area is the manganese-catalyzed late-stage C-H fluorination, which provides a rapid and efficient method for introducing ¹⁸F into bioactive molecules with high radiochemical yields.[7][8] This technique has been successfully applied to label various drug molecules, including COX, ACE, MAO, and PDE inhibitors.[7][8]
Table 4: Radiochemical Yields for Late-Stage Benzylic C-H [¹⁸F]-Fluorination
| Bioactive Molecule/Building Block | Radiochemical Yield (RCY) (%) |
| Flurbiprofen derivative | 45 |
| (S)-Naproxen methyl ester | 55 |
| Fenoprofen methyl ester | 72 |
| Indoprofen methyl ester | 60 |
| Loxoprofen methyl ester | 65 |
| Suprofen methyl ester | 20 |
| Zaltoprofen methyl ester | 28 |
| Mofezolac | 35 |
RCY values are decay-corrected.[7][8]
Experimental Protocols
General Synthesis of this compound from Benzyl Alcohol via Nucleophilic Fluorination
This protocol describes a general method for the conversion of a benzyl alcohol to a this compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Materials:
-
Benzyl alcohol derivative
-
Diethylaminosulfur trifluoride (DAST) or equivalent fluorinating agent (e.g., Deoxo-Fluor®)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the benzyl alcohol derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle in a well-ventilated fume hood.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.
Protocol for Late-Stage Benzylic C-H [¹⁸F]-Fluorination of a Drug Molecule (e.g., Ibuprofen (B1674241) Methyl Ester)
This protocol is adapted from the manganese-catalyzed C-H fluorination method for the radiolabeling of bioactive molecules.[2]
Materials:
-
Ibuprofen methyl ester
-
Mn(salen)OTs catalyst
-
[¹⁸F]Fluoride (no-carrier-added) in water
-
Iodosylbenzene (PhIO)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Anion exchange cartridge (e.g., QMA)
-
HPLC system for purification
-
Reaction vial, heating block, magnetic stirrer.
Procedure:
-
[¹⁸F]Fluoride Elution:
-
Trap the aqueous [¹⁸F]fluoride solution on a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge directly into the reaction vial using a solution of the Mn(salen)OTs catalyst (4-30 µmol) in anhydrous acetone (B3395972) or a mixture of acetone and MeCN. This step circumvents the need for a separate drying step.
-
-
Radiolabeling Reaction:
-
To the vial containing the eluted [¹⁸F]fluoride and catalyst, add the ibuprofen methyl ester substrate (e.g., 5-10 mg) dissolved in a minimal amount of anhydrous MeCN.
-
Add the oxidant, iodosylbenzene (PhIO) (2-4 equivalents relative to the substrate).
-
Seal the reaction vial and heat at a specified temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes) with vigorous stirring.
-
-
Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile mixture).
-
Inject the crude reaction mixture onto a semi-preparative HPLC system to purify the [¹⁸F]-labeled product from unreacted starting material, catalyst, and other byproducts.
-
Collect the fraction corresponding to the desired [¹⁸F]-fluorinated ibuprofen methyl ester.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
-
Signaling Pathway Illustrations
Cyclooxygenase-2 (COX-2) Signaling Pathway
Many this compound-containing compounds, particularly analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, target the COX-2 enzyme. This enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. The following diagram illustrates a simplified overview of the COX-2 signaling pathway.
Androgen Receptor Signaling and its Inhibition
Non-steroidal antiandrogens like bicalutamide (B1683754) and its fluorinated analogues are used in the treatment of prostate cancer. They act by competitively inhibiting the androgen receptor (AR), thereby blocking the downstream signaling that promotes tumor growth.
Conclusion
The this compound moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to act as a bioisostere, enhance pharmacological properties, and serve as a handle for radiolabeling makes it a valuable component in the design and development of new therapeutics and diagnostic agents. The data and protocols presented herein provide a foundation for researchers to explore and exploit the unique characteristics of this compound in their own drug discovery programs. As synthetic methodologies for fluorination continue to advance, the applications of this compound in medicinal chemistry are poised to expand even further.
References
- 1. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and reproducible radiosynthesis of [18F] FHBG - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of [¹⁸F]Benzyl Fluoride Derivatives in the Synthesis of Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-18 is a positron-emitting radionuclide of choice for Positron Emission Tomography (PET) imaging due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging. The introduction of ¹⁸F into biologically active molecules often involves the use of prosthetic groups, which are small, radiolabeled molecules that can be attached to a larger molecule of interest, such as a peptide or a small molecule drug. [¹⁸F]Fluorobenzyl halides, including benzyl (B1604629) fluoride (B91410) derivatives, serve as important prosthetic groups for this purpose. They offer a versatile platform for the radiolabeling of various compounds, particularly through the alkylation of nucleophilic moieties like amines and thiols.
This document provides detailed application notes and protocols for the use of [¹⁸F]benzyl fluoride derivatives in the synthesis of radiolabeled compounds for PET imaging. It covers aspects of chemical stability, detailed experimental protocols for the synthesis and purification of a model compound, quantitative data on radiolabeling efficiency, and diagrams of relevant biological pathways and experimental workflows.
Chemical Stability of this compound Derivatives
A critical consideration in the design of ¹⁸F-labeled radiotracers is their in vivo stability, as defluorination can lead to the accumulation of free [¹⁸F]fluoride in bones, resulting in poor image quality and inaccurate quantification. Benzyl fluorides can be susceptible to in vivo metabolism. Studies have shown that the chemical stability of this compound derivatives can be modulated by substituting the aromatic ring. For instance, the introduction of an electron-withdrawing group, such as a chloro group at the 3-position, has been shown to increase the stability of the C-F bond by reducing the compound's alkylating activity. This modification can lead to a significant decrease in in vivo defluorination, thereby improving the imaging characteristics of the resulting radiotracer.[1]
Experimental Protocols
This section provides a detailed protocol for the synthesis of meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]MFBG), a PET radiotracer for imaging neuroendocrine tumors that exemplifies the application of a this compound-related synthetic strategy. The protocol is adapted from a reported automated synthesis method.
Protocol 1: Automated Synthesis of meta-[¹⁸F]Fluorobenzylguanidine ([¹⁸F]MFBG)
This two-step automated synthesis involves the radiofluorination of a diaryliodonium salt precursor followed by acid deprotection.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Diaryliodonium salt precursor: (3-(di-Boc-guanidino)benzyl)(4-methoxyphenyl)iodonium triflate
-
Anhydrous dimethylformamide (DMF)
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Semi-preparative HPLC system with a C18 column
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
The aqueous [¹⁸F]fluoride solution is passed through a QMA anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at an elevated temperature to yield the anhydrous [¹⁸F]KF-K₂₂₂ complex.
-
-
Step 1: Radiofluorination
-
A solution of the diaryliodonium salt precursor in anhydrous DMF is added to the dried [¹⁸F]KF-K₂₂₂ complex.
-
The reaction mixture is heated to perform the nucleophilic aromatic substitution, forming the Boc-protected [¹⁸F]MFBG intermediate.
-
-
Step 2: Deprotection
-
After cooling, the solvent is evaporated.
-
6 M HCl is added to the residue, and the mixture is heated to remove the Boc protecting groups.
-
-
Purification:
-
The reaction is quenched and neutralized.
-
The crude product is purified by semi-preparative HPLC. The fraction containing [¹⁸F]MFBG is collected.
-
-
Formulation:
-
The collected fraction is diluted with sterile water for injection and passed through a sterile filter into a sterile vial. The final product is ready for quality control and subsequent use.
-
Protocol 2: Quality Control of [¹⁸F]MFBG
Radiochemical Purity by Radio-TLC:
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A suitable solvent system (e.g., ethyl acetate/methanol/ammonium hydroxide mixture).
-
Procedure:
-
Spot a small amount of the final [¹⁸F]MFBG product onto the TLC plate.
-
Develop the plate in a chamber pre-saturated with the mobile phase.
-
After development, dry the plate and analyze it using a radio-TLC scanner to determine the distribution of radioactivity.
-
Calculate the radiochemical purity by integrating the peaks corresponding to [¹⁸F]MFBG and any radioactive impurities.
-
Radiochemical and Chemical Purity by Radio-HPLC:
-
Column: Analytical C18 HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Detection: A UV detector (for the non-radioactive standard) and a radioactivity detector connected in series.
-
Procedure:
-
Inject a sample of the final product onto the HPLC system.
-
Co-inject with a non-radioactive MFBG standard to confirm the identity of the product peak by retention time.
-
The radiochemical purity is determined from the radioactivity chromatogram, and the chemical purity is determined from the UV chromatogram.
-
Quantitative Data
The efficiency of radiolabeling reactions is a critical parameter. The following table summarizes representative quantitative data for the synthesis of [¹⁸F]MFBG and a related compound, [¹⁸F]PFBG, using different methods.
| Radiotracer | Precursor | Method | Synthesis Time (min) | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]MFBG | Diaryliodonium salt | Automated, two-step | 56 | 31% | >37 | [2],[3] |
| [¹⁸F]MFBG | 3-cyano-N,N,N-trimethylbenzenaminium triflate | Manual, three-step | ~180 | 11 ± 2% | 18.7 ± 1.1 | [4],[5] |
| [¹⁸F]PFBG | 4-cyano-N,N,N-trimethylbenzenaminium triflate | Manual, three-step | ~180 | 41 ± 12% | Not Reported | [4],[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a radiolabeled peptide using an [¹⁸F]fluorobenzyl halide prosthetic group.
Caption: General workflow for peptide radiolabeling.
Signaling Pathways
Radiolabeled compounds synthesized using this compound derivatives are often designed to target specific biological pathways. For example, tracers targeting dopamine (B1211576) receptors are used to study neurological disorders. The following diagrams illustrate the signaling pathways for dopamine D1 and D2 receptors.
Dopamine D1 Receptor Signaling Pathway
References
- 1. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Stereoselective Synthesis of Chiral Benzyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for three distinct and effective methods for the stereoselective synthesis of chiral benzyl (B1604629) fluorides. The chiral benzyl fluoride (B91410) motif is of significant interest in medicinal chemistry and drug development due to the ability of fluorine to modulate the physicochemical and metabolic properties of bioactive molecules. The following methods offer different approaches to installing a stereodefined benzylic C-F bond, each with its own advantages and substrate scope.
Palladium-Catalyzed Enantioselective C(sp³)–H Fluorination
This method achieves the direct enantioselective fluorination of a benzylic C-H bond through the use of a palladium catalyst and a transient chiral directing group. This strategy is particularly useful for substrates containing an aldehyde group, which reversibly forms a chiral imine with an amino acid derivative, guiding the palladium catalyst to the target C-H bond for stereoselective fluorination.
Data Presentation
| Entry | Substrate | Chiral Amino Acid Ligand | Fluorinating Agent | Yield (%) | ee (%) |
| 1 | 2-ethylbenzaldehyde | L-tert-Leucine | N-Fluorobenzenesulfonimide (NFSI) | 75 | 92 |
| 2 | 2-propylbenzaldehyde | L-tert-Leucine | NFSI | 78 | 90 |
| 3 | 2-isopropylbenzaldehyde | L-tert-Leucine | NFSI | 65 | 88 |
| 4 | 2-ethyl-5-methoxybenzaldehyde | L-tert-Leucine | NFSI | 72 | 93 |
| 5 | 2-ethyl-4-chlorobenzaldehyde | L-tert-Leucine | NFSI | 68 | 91 |
Experimental Protocol
General Procedure for Palladium-Catalyzed Enantioselective Benzylic C-H Fluorination:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the benzylic aldehyde substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and the chiral amino acid ligand (e.g., L-tert-Leucine, 0.06 mmol, 30 mol%).
-
Add the fluorinating agent (e.g., NFSI, 94.6 mg, 0.3 mmol, 1.5 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1.0 mL of a suitable solvent (e.g., 1,2-dichloroethane).
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 24-48 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding 2 mL of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (B109758) (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the chiral benzyl fluoride.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-catalyzed enantioselective C-H fluorination.
Stereoselective Ring-Opening of Aryl Epoxides
This method utilizes a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to promote the ring-opening of prochiral aryl epoxides with a fluoride source, leading to the formation of chiral fluorohydrins. These fluorohydrins are valuable precursors that can be further transformed into the desired chiral benzyl fluorides. The reaction proceeds with high stereoselectivity, typically affording the syn-diastereomer.[1][2]
Data Presentation
| Entry | Epoxide Substrate | Yield of syn-Fluorohydrin (%) |
| 1 | Styrene Oxide | 85 |
| 2 | 4-Chlorostyrene Oxide | 82 |
| 3 | 4-Methoxystyrene Oxide | 88 |
| 4 | 2-Methylstyrene Oxide | 75 |
| 5 | Indene Oxide | 90 |
Experimental Protocol
General Procedure for Stereoselective Ring-Opening of Aryl Epoxides: [1]
-
Dissolve the aryl epoxide (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -20 °C in a suitable cooling bath (e.g., a dry ice/acetone bath).
-
To the cooled, stirring solution, add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.33 mmol, 0.33 equiv) dropwise via syringe.
-
Stir the reaction mixture at -20 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude fluorohydrin product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Reaction Pathway
Caption: Proposed mechanism for the stereoselective ring-opening of aryl epoxides.
Asymmetric Nucleophilic Monofluorobenzylation via a Chiral Sulfinyl Auxiliary
This approach relies on the use of a chiral sulfinyl group to direct the stereoselective addition of an α-fluoro-γ-sulfinylbenzyl carbanion to an electrophile, such as an aldehyde.[3] This reaction generates optically pure 1,2-fluorohydrin derivatives, which can then be further manipulated to yield the desired chiral benzyl fluorides. The sulfinyl group acts as a powerful chiral auxiliary, controlling the facial selectivity of the reaction.
Data Presentation
| Entry | Aldehyde Electrophile | Diastereomeric Ratio (anti/syn) | Yield of Fluorohydrin (%) |
| 1 | Benzaldehyde | 10:1 | 85 |
| 2 | 4-Chlorobenzaldehyde | 15:1 | 82 |
| 3 | 4-Methoxybenzaldehyde | 8:1 | 88 |
| 4 | Cinnamaldehyde | >20:1 | 75 |
| 5 | Cyclohexanecarboxaldehyde | 12:1 | 78 |
Experimental Protocol
General Procedure for Asymmetric Nucleophilic Monofluorobenzylation: [3]
-
To a solution of the chiral α-fluoro-γ-(p-tolylsulfinyl)benzyl precursor (0.5 mmol, 1.0 equiv) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add n-butyllithium (0.55 mmol, 1.1 equiv, as a solution in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add a solution of the aldehyde electrophile (0.6 mmol, 1.2 equiv) in anhydrous THF (2 mL) to the carbanion solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric products can be separated by flash column chromatography on silica gel.
-
The sulfinyl auxiliary can be removed in a subsequent step (e.g., using t-BuLi or Raney nickel) to afford the chiral fluorohydrin.
Experimental Workflow
Caption: General workflow for the asymmetric synthesis of fluorohydrins using a chiral sulfinyl auxiliary.
References
Electrochemical Synthesis of Benzyl Fluoride: Application Notes and Protocols for Researchers
The introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and development, significantly enhancing metabolic stability, lipophilicity, and binding affinity. Benzyl (B1604629) fluorides, in particular, are key structural motifs in many pharmaceuticals. Electrochemical methods offer a compelling alternative to traditional fluorination techniques, often providing milder reaction conditions, avoiding hazardous reagents, and enabling unique selectivities. This document provides detailed application notes and experimental protocols for three distinct electrochemical approaches to benzyl fluoride (B91410) synthesis, tailored for researchers, scientists, and drug development professionals.
Application Note 1: Anodic Fluorination of Toluene (B28343) Derivatives
Anodic fluorination represents a direct approach to benzylic C-H functionalization. This method, pioneered by Tajima and Fuchigami, involves the electrochemical oxidation of toluene and its derivatives at a platinum anode. The reaction proceeds via the formation of a benzylic cation intermediate, which is then trapped by a fluoride ion. The yield of the fluorinated product is highly dependent on the stability of this cationic intermediate.
The general mechanism for anodic benzylic fluorination involves a two-electron oxidation process. The substrate is first oxidized at the anode to form a radical cation. Subsequent deprotonation at the benzylic position yields a benzyl radical, which is then further oxidized to the corresponding benzyl cation. Nucleophilic attack by the fluoride ion completes the transformation.
Caption: Proposed mechanism for anodic benzylic fluorination.
A typical experimental setup for this procedure involves an undivided electrochemical cell. This simplifies the apparatus and is suitable for this transformation.
Protocol for the Preparation of Substituted Benzyl Fluorides: Application Notes for Researchers in Drug Discovery
Introduction
Substituted benzyl (B1604629) fluorides are crucial structural motifs in medicinal chemistry and drug discovery. The introduction of a fluorine atom into a benzylic position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed protocols for the synthesis of substituted benzyl fluorides, targeting researchers, scientists, and drug development professionals. The methods outlined below offer robust and versatile strategies for accessing these valuable compounds.
The strategic incorporation of fluorine is a key tactic in modern drug design, with a significant number of approved drugs containing at least one fluorine atom.[1][2] Benzyl fluorides, in particular, serve as versatile intermediates for further chemical modifications.[2] The protocols described herein focus on nucleophilic fluorination, a common and effective method for the synthesis of benzyl fluorides from readily available precursors.
Methods and Protocols
This section details two primary protocols for the preparation of substituted benzyl fluorides: nucleophilic substitution of benzyl bromides using triethylamine (B128534) tris(hydrogen fluoride) (Et₃N•3HF) and a metal-free direct C-H fluorination approach.
Protocol 1: Nucleophilic Fluorination of Substituted Benzyl Bromides with Et₃N•3HF
This protocol describes the synthesis of substituted benzyl fluorides via a nucleophilic substitution reaction on the corresponding benzyl bromides using triethylamine tris(hydrogen fluoride) as the fluorine source.[3][4] This method is advantageous due to its operational simplicity and the broad commercial availability of the reagents.
Experimental Workflow:
Figure 1: General workflow for the nucleophilic fluorination of benzyl bromides.
Materials:
-
Substituted benzyl bromide (1.0 equiv)
-
Triethylamine tris(hydrogen fluoride) (Et₃N•3HF) (8.0 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (1.2 equiv)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted benzyl bromide (1.0 equiv) in acetonitrile, add potassium phosphate (1.2 equiv) and triethylamine tris(hydrogen fluoride) (8.0 equiv).
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzyl fluoride.
Quantitative Data Summary:
The following table summarizes the yields for the synthesis of various substituted benzyl fluorides using Protocol 1.
| Entry | Substituent on Benzyl Bromide | Product | Yield (%) |
| 1 | 4-Nitro | 4-Nitrothis compound | 85 |
| 2 | 4-Cyano | 4-Cyanothis compound | 82 |
| 3 | 4-Trifluoromethyl | 4-(Trifluoromethyl)this compound | 78 |
| 4 | 4-Chloro | 4-Chlorothis compound | 90 |
| 5 | 2-Bromo | 2-Bromothis compound | 88 |
Yields are based on isolated product after purification and are representative examples from the literature.[4]
Protocol 2: Metal-Free Direct Benzylic C(sp³)–H Fluorination
This protocol outlines a direct fluorination method of benzylic C-H bonds using Selectfluor as the fluorine source, offering a more atom-economical approach by avoiding the pre-functionalization of the starting material.[5] This method is particularly useful for late-stage fluorination in complex molecule synthesis.
Experimental Workflow:
Figure 2: Workflow for the direct C-H fluorination of substituted toluenes.
Materials:
-
Substituted toluene derivative (1.0 equiv)
-
Selectfluor (1.2 equiv)
-
Photocatalyst (e.g., 9-fluorenone, 1-5 mol%)
-
Solvent (e.g., acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Visible light source (e.g., blue LEDs)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the substituted toluene derivative (1.0 equiv), Selectfluor (1.2 equiv), and the photocatalyst (e.g., 9-fluorenone, 1-5 mol%) in the chosen solvent (e.g., acetonitrile).
-
Degas the reaction mixture and backfill with an inert gas.
-
Irradiate the mixture with a visible light source at room temperature.
-
Monitor the reaction progress by ¹⁹F NMR or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted this compound.
Quantitative Data Summary:
The following table presents the yields for the direct C-H fluorination of various substituted toluenes.
| Entry | Substrate | Product | Yield (%) |
| 1 | Toluene | This compound | 75 |
| 2 | 4-Methylbiphenyl | 4-(Fluoromethyl)biphenyl | 81 |
| 3 | 1,3-Dimethylbenzene | 1-(Fluoromethyl)-3-methylbenzene | 68 |
| 4 | 4-tert-Butyltoluene | 1-(tert-Butyl)-4-(fluoromethyl)benzene | 85 |
| 5 | Ethylbenzene | 1-Fluoro-1-phenylethane | 72 |
Yields are isolated yields and are representative of those found in the literature for similar transformations.[5]
Reaction Mechanisms
The two protocols operate via distinct mechanistic pathways. The nucleophilic substitution of benzyl bromides generally proceeds through an Sₙ2 mechanism, although an Sₙ1 pathway can be competitive for substrates that form stable benzylic carbocations.[6][7] In contrast, the direct C-H fluorination protocol involves a radical mechanism initiated by a photocatalyst.
Proposed Mechanism for Direct C-H Fluorination:
Figure 3: Simplified mechanism of photocatalytic C-H fluorination.
Conclusion
The protocols detailed in these application notes provide reliable and adaptable methods for the synthesis of substituted benzyl fluorides. The choice of method will depend on the specific substrate and the desired substitution pattern. These fluorination strategies are valuable tools for medicinal chemists and researchers in the field of drug discovery, enabling the synthesis of novel fluorinated compounds with potentially enhanced biological properties. The operational simplicity and broad substrate scope of these methods make them highly applicable in a research and development setting.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Benzyl Fluoride as a Building Block in Polymer Chemistry
Introduction
Benzyl (B1604629) fluoride (B91410) is a versatile organic compound that serves as a valuable building block in polymer chemistry, primarily as a precursor for the synthesis of poly(phenylenemethylene) (PPM). While the direct homopolymerization of benzyl fluoride is not extensively documented, its role as a monomer in polycondensation reactions, analogous to other benzyl halides, is of significant interest to researchers in materials science and drug development. The incorporation of the this compound moiety can impart desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific dielectric characteristics.[1]
These application notes provide an overview of the use of this compound in the synthesis of PPM, including detailed experimental protocols, quantitative data on polymer properties, and a visualization of the polymerization mechanism.
Poly(phenylenemethylene) (PPPM) from Benzyl Precursors
Poly(phenylenemethylene) is a hydrocarbon polymer composed of alternating phenylene and methylene (B1212753) units.[2] Its properties, such as high thermal stability, hydrophobicity, and fluorescence, make it a candidate for applications like corrosion-protective coatings.[2][3] PPM is typically synthesized through a Friedel-Crafts-type polymerization of benzyl halides or benzyl alcohol using a Lewis acid catalyst.[4] Although benzyl chloride is more commonly cited in the literature for this synthesis, this compound can be considered a potential monomer for the same reaction.
Quantitative Data of Poly(phenylenemethylene) Synthesized from Benzyl Chloride
The following table summarizes the properties of poly(phenylenemethylene) synthesized from benzyl chloride, which are expected to be comparable to polymers synthesized from this compound under similar conditions.
| Property | Value | Catalyst / Conditions | Reference |
| Number Average Molecular Weight (M_n) | 11,100 g/mol | SnCl_4 | [2] |
| Weight Average Molecular Weight (M_w) | 34,200 g/mol | SnCl_4 | [2] |
| Polydispersity Index (PDI) | 3.08 | SnCl_4 | [2] |
| Number Average Molecular Weight (M_n) | ~2,500 g/mol | SnCl_4 | [5] |
| Weight Average Molecular Weight (M_w) | ~5,400 g/mol | SnCl_4 | [5] |
| Polydispersity Index (PDI) | ~2.2 - 2.3 | SnCl_4 | [5] |
| Number Average Molecular Weight (M_n) | up to 205,300 g/mol | [WCl_4(THF)_2] with BCMD | [4][6] |
| Glass Transition Temperature (T_g) | 58 - 65 °C | Various catalysts | [4] |
| Onset of Decomposition Temperature | > 400 °C | Various catalysts | [4] |
| Onset of Decomposition Temperature | ~470 °C (in air) | - | [2] |
Experimental Protocols
The following protocols are adapted from literature for the synthesis of poly(phenylenemethylene) from benzyl chloride and benzyl alcohol. These can serve as a foundation for developing a procedure using this compound.
Protocol 1: Synthesis of Poly(phenylenemethylene) from Benzyl Chloride
This protocol is based on the Lewis acid-catalyzed polymerization of benzyl chloride.[2][4][7]
Materials:
-
Benzyl chloride (stabilizer removed)
-
Tin(IV) chloride (SnCl_4)
-
Nitrogen gas supply
-
Three-neck flask equipped with a mechanical stirrer
Procedure:
-
Monomer Preparation: Remove the stabilizer (e.g., propylene (B89431) oxide) from benzyl chloride by placing it under reduced pressure (ca. 10^-2 bar) overnight. Confirm the removal using 1H NMR spectroscopy.[4][7]
-
Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer, add 12 mL (104 mmol) of destabilized benzyl chloride under a nitrogen atmosphere.[2]
-
Initiation: Heat the benzyl chloride to 80 °C. Add 0.04 mL (0.34 mmol) of SnCl_4 to initiate the polymerization.[2]
-
Polymerization: Carry out the polymerization under a constant, gentle flow of nitrogen to facilitate the removal of the evolved HCl gas.[2]
-
Temperature Profile: After 3 hours at 80 °C, increase the temperature to 120 °C for 1 hour. As the viscosity of the reaction mixture increases, further raise the temperature to 180 °C and maintain for 20 hours.[2]
-
Isolation: Allow the reaction mixture to cool to room temperature. Dissolve the crude polymer in a minimal amount of chloroform.[2]
-
Purification: Precipitate the polymer by pouring the chloroform solution into a large volume of methanol with stirring.[2]
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 10^-2 mbar for 12 hours.[2]
Protocol 2: Synthesis of Poly(phenylenemethylene) from Benzyl Alcohol
This protocol describes the synthesis of PPM via the polymerization of benzyl alcohol in the presence of a strong acid.
Materials:
-
Benzyl alcohol
-
Anhydrous hydrogen fluoride (HF) or concentrated sulfuric acid
-
Polyethylene (B3416737) beaker
-
Water
-
Litmus (B1172312) paper
-
Phosphorus pentoxide (P_2O_5)
Procedure:
-
Reaction Setup: In a polyethylene beaker, place 60 cm^3 of stirred anhydrous hydrogen fluoride (HF) maintained at ambient temperature (16 °C).
-
Monomer Addition: Slowly add 10.0 g of benzyl alcohol dropwise to the stirred AHF. A vigorous reaction will occur with each drop.
-
Reaction: The mixture will turn red and then pale pink. Allow the AHF to evaporate slowly overnight.
-
Workup: An off-white solid will remain. Wash this solid repeatedly with water until the washings are neutral to litmus paper.
-
Drying: Dry the solid in air for 5 hours at 45 °C, followed by drying in a vacuum desiccator over P_2O_5.
Visualizations
Experimental Workflow for PPM Synthesis
Caption: Experimental workflow for the synthesis of poly(phenylenemethylene).
Proposed Polymerization Mechanism of Benzyl Halide
References
Application Notes and Protocols for Studying the Mechanism of C-F Bond Activation in Benzyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbon-fluorine (C-F) bond, being the strongest single bond to carbon, presents a formidable challenge in synthetic chemistry. However, the selective activation and functionalization of C-F bonds are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. Benzyl (B1604629) fluoride (B91410) is a key substrate in this context, as the benzylic position is susceptible to a variety of activation modes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the underlying mechanisms of C-F bond activation in benzyl fluoride is crucial for the rational design of novel synthetic methodologies and the synthesis of complex molecular architectures.
These application notes provide a detailed overview of the primary mechanisms of C-F bond activation in this compound, including hydrogen bond-mediated, transition metal-catalyzed, frustrated Lewis pair (FLP)-mediated, and electrochemical methods. Detailed experimental protocols for key reactions are provided, along with a summary of quantitative data to facilitate comparison between different activation strategies.
Mechanistic Pathways: A Comparative Overview
The activation of the C-F bond in this compound can proceed through distinct mechanistic pathways, primarily categorized as SN1 (dissociative) and SN2 (associative) type mechanisms. The operative pathway is highly dependent on the nature of the activating species, the nucleophile, the solvent, and the reaction temperature.
A key method to elucidate the stereochemical outcome of these reactions involves the use of enantiopure isotopomers of this compound, such as 7-[²H₁]-(R)-benzyl fluoride. Analysis of the stereointegrity of the product allows for the determination of the degree of inversion (indicative of an SN2 pathway) or racemization (indicative of an SN1 pathway).[1][2]
Diagram: SN1 vs. SN2 Pathways for C-F Bond Activation
Caption: A diagram illustrating the SN1 and SN2 mechanistic pathways for the C-F bond activation of this compound.
Hydrogen Bond-Mediated C-F Bond Activation
Protic solvents and hydrogen-bond donors can activate the C-F bond by stabilizing the developing negative charge on the fluorine atom in the transition state. The strength of the hydrogen-bond donor and the nucleophilicity of the reaction partner are critical in dictating the stereochemical outcome.[1]
Milder hydrogen-bond donors, such as a mixture of water and isopropanol, in combination with strong nucleophiles, tend to favor an SN2 mechanism, resulting in a clean inversion of stereochemistry.[1][2] Conversely, strong hydrogen-bond donors like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) promote the formation of a benzylic carbocation, leading to an SN1 pathway and increased racemization.[1][2]
Quantitative Data: Stereochemical Outcomes of Hydrogen Bond-Mediated C-F Activation
| Entry | Nucleophile | C-F Activator | Solvent | Temp (°C) | Yield (%) | Stereochemical Outcome (% Inversion) | Reference |
| 1 | Morpholine (B109124) | H₂O | Isopropanol | 80 | 75 | >95 (Inversion) | [1] |
| 2 | Thiophenol | H₂O | Isopropanol | 70 | 92 | >95 (Inversion) | [2] |
| 3 | p-Xylene (B151628) | HFIP | HFIP | 25 | 88 | 24 (Partial Racemization) | [1][2] |
| 4 | p-Xylene | TFA | TFA | 25 | 95 | 0 (Complete Racemization) | [1] |
Experimental Protocols
Protocol 1: SN2-type Amination of 7-[²H₁]-(R)-benzyl fluoride (Table 1, Entry 1) [1]
-
To a solution of 7-[²H₁]-(R)-benzyl fluoride (1.0 equiv) in isopropanol, add water (10 equiv) and morpholine (1.2 equiv).
-
Stir the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the corresponding benzylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: SN1-type Friedel-Crafts Reaction of 7-[²H₁]-(R)-benzyl fluoride (Table 1, Entry 4) [1]
-
To a solution of 7-[²H₁]-(R)-benzyl fluoride (1.0 equiv) in trifluoroacetic acid (TFA), add p-xylene (10 equiv).
-
Stir the reaction mixture at room temperature (25 °C) for 4 hours.
-
Carefully remove the TFA under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the diarylmethane product.
-
Analyze the product by chiral HPLC to confirm racemization.
Transition Metal-Catalyzed C-F Bond Activation
Transition metal complexes, particularly those of palladium and nickel, are effective catalysts for the activation of C-F bonds. The general mechanism involves the oxidative addition of the C-F bond to a low-valent metal center, followed by subsequent functionalization and reductive elimination to regenerate the catalyst.
Diagram: General Catalytic Cycle for Transition Metal-Catalyzed C-F Activation
Caption: A generalized catalytic cycle for the transition metal-catalyzed cross-coupling of this compound.
Quantitative Data: Palladium and Nickel-Catalyzed Suzuki Cross-Coupling of Benzyl Fluorides[3]
| Entry | This compound | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Additive | Yield (%) |
| 1 | 4-Nitrothis compound | Phenylboronic acid | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | LiI | 96 |
| 2 | This compound | 4-Methoxycarbonylphenylboronic acid | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | LiI | 60 |
| 3 | 4-Fluorothis compound | 4-Methylphenylboronic acid | NiCl₂(dme) (10) | IPr (15) | LiI | 85 |
Experimental Protocol
Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling of 4-Nitrothis compound [3]
-
To a dry reaction tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), 4-nitrothis compound (0.2 mmol), phenylboronic acid (0.4 mmol), LiI (0.3 mmol), and Cs₂CO₃ (0.4 mmol).
-
Add 2 mL of dry toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the cross-coupling product.
Frustrated Lewis Pair (FLP)-Mediated C-F Bond Activation
Frustrated Lewis pairs, which are combinations of sterically hindered Lewis acids and bases, can cooperatively activate C-F bonds. The Lewis acid component interacts with the fluorine atom, while the Lewis base attacks the carbon atom, leading to C-F bond cleavage. This approach avoids the use of transition metals.[4][5]
Diagram: Frustrated Lewis Pair Mediated C-F Bond Activation
Caption: A simplified representation of C-F bond activation in this compound by a frustrated Lewis pair.
Experimental Protocol
Protocol 4: FLP-Mediated C-F Bond Activation (General Procedure) [4][5]
-
In a glovebox, dissolve the Lewis acid (e.g., B(C₆F₅)₃, 1.0 equiv) and the Lewis base (e.g., a bulky phosphine (B1218219) or pyridine, 1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane (B109758) or toluene).
-
Add this compound (1.0 equiv) to the solution.
-
If a fluoride sequestering agent is used (e.g., Me₃SiNTf₂), add it to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time, monitoring by ¹⁹F NMR.
-
Upon completion, the product can be isolated by precipitation or column chromatography.
Electrochemical C-F Bond Activation
Electrochemical methods offer a green and efficient alternative for C-F bond activation. The reduction of this compound at a cathode can lead to the formation of a radical anion, which then cleaves the C-F bond to generate a benzyl radical. This radical can be further reduced to a carbanion, which can then be trapped by an electrophile.[6][7]
Diagram: Electrochemical C-F Bond Activation Workflow
Caption: A workflow for the electrochemical reduction and functionalization of this compound.
Experimental Protocol
Protocol 5: Electroreductive C-F Bond Cleavage of Benzyl Fluorides (General Procedure) [6]
-
Set up an undivided electrochemical cell with a suitable cathode (e.g., platinum, glassy carbon) and a sacrificial anode (e.g., magnesium, aluminum).
-
Prepare a solution of the this compound substrate in a suitable solvent (e.g., DMF, acetonitrile) containing a supporting electrolyte (e.g., Bu₄NBF₄).
-
If trapping the intermediate carbanion, add the electrophile (e.g., CO₂, TMSCl) to the electrolyte solution.
-
Carry out the electrolysis at a constant current or potential.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, HPLC).
-
After the reaction is complete, perform a standard aqueous workup and purify the product by column chromatography.
Conclusion
The activation of the C-F bond in this compound can be achieved through a variety of mechanistically distinct pathways. The choice of method depends on the desired transformation, the required stereochemical outcome, and the functional group tolerance of the substrate. Hydrogen-bond donors offer a metal-free approach with tunable stereoselectivity. Transition metal catalysis provides a powerful tool for cross-coupling reactions. Frustrated Lewis pairs represent an emerging area for metal-free C-F activation. Electrochemical methods provide a sustainable and efficient alternative. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of fluorine chemistry and drug development, enabling the informed selection and implementation of C-F bond activation strategies.
References
- 1. BJOC - Stereochemical outcomes of C–F activation reactions of this compound [beilstein-journals.org]
- 2. BJOC - Stereochemical outcomes of C–F activation reactions of this compound [beilstein-journals.org]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01080A [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Benzyl Fluoride Synthesis
Welcome to the technical support center for benzyl (B1604629) fluoride (B91410) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthetic experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of benzyl fluoride.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Inactive Fluorinating Agent:
-
DAST and its analogs (Deoxo-Fluor): These reagents are sensitive to moisture and can decompose over time.[1][2] Use a fresh bottle or a recently purchased batch. Ensure storage under anhydrous conditions and refrigeration.[1]
-
Metal Fluorides (KF, CsF): These salts can be hygroscopic. Dry them thoroughly in an oven or under vacuum before use. The effectiveness of KF can be enhanced by using spray-dried potassium fluoride or by the addition of a phase-transfer catalyst.
-
TBAF (Tetrabutylammonium fluoride): Commercial TBAF is typically sold as a hydrate, which can reduce its nucleophilicity.[3] For reactions requiring anhydrous conditions, use an anhydrous source of TBAF or dry the hydrated form.
-
-
Poor Leaving Group (for Halogen Exchange Reactions):
-
The reactivity of benzyl halides in nucleophilic substitution reactions follows the order: I > Br > Cl. If you are using benzyl chloride, consider converting it to benzyl bromide or iodide first to improve the reaction rate.[4]
-
-
Sub-optimal Reaction Temperature:
-
Deoxyfluorination with DAST: These reactions are typically run at low temperatures (0 °C to room temperature, or as low as -78 °C for reactive substrates) to prevent side reactions and decomposition of the reagent.[5]
-
Halogen Exchange: These reactions may require heating to proceed at a reasonable rate. For instance, fluorination of benzyl bromides with Et3N·3HF may require temperatures up to 80 °C.[6]
-
-
Solvent Effects:
-
Aprotic polar solvents like acetonitrile (B52724) (MeCN), dichloromethane (B109758) (DCM), and chloroform (B151607) (CHCl3) are commonly used.[1][6] The choice of solvent can significantly impact the solubility of the fluoride source and the reaction rate. For example, acetonitrile has been shown to be superior for some nucleophilic fluorinations.[6]
-
Issue 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Elimination Products (e.g., Styrene derivatives):
-
This is a common side reaction, especially when using basic fluoride sources or with sterically hindered substrates.
-
Solution: Use a less basic fluorinating agent. Tetrabutylammonium (B224687) bifluoride is noted to produce minimal elimination byproducts.[7] For DAST reactions, running the reaction at a lower temperature can disfavor elimination.
-
-
Rearrangement Products:
-
Reagents like DAST can promote cationic rearrangements (e.g., Wagner-Meerwein or pinacol (B44631) rearrangements), particularly with secondary benzylic alcohols.[8]
-
Solution: Consider using a milder fluorinating agent that is less prone to inducing carbocation formation, such as PyFluor or Deoxo-Fluor.[7][9]
-
-
Ether Formation:
-
In reactions starting from benzyl alcohol, ether formation can be a competing pathway.
-
Solution: Ensure slow addition of the fluorinating agent to a solution of the alcohol to maintain a low concentration of the alcohol and minimize self-reaction.
-
Issue 3: Reaction is Difficult to Control or Unsafe
Possible Causes and Solutions:
-
Exothermic Reaction:
-
Reactions with DAST can be highly exothermic.[10]
-
Solution: Maintain strict temperature control using an ice or dry ice/acetone bath. Add the reagent dropwise to the reaction mixture. For larger-scale reactions, consider using a continuous-flow microreactor for better heat management and safety.[11]
-
-
Reagent Instability:
-
Handling of Hazardous Reagents:
-
DAST: Reacts violently with water to produce toxic hydrogen fluoride (HF) gas.[1] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][13]
-
Hydrogen Fluoride (HF): Extremely toxic and causes severe burns.[14] All work with HF should be conducted in a specialized fume hood with appropriate safety precautions and access to calcium gluconate gel as an antidote.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods include:
-
Deoxyfluorination of Benzyl Alcohol: Using reagents like Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, or PyFluor.[7][8]
-
Nucleophilic Substitution (Halogen Exchange): Reacting a benzyl halide (typically bromide or chloride) with a fluoride salt such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF).[3][4]
-
Direct C-H Fluorination: Using electrophilic fluorinating agents like Selectfluor to directly convert a benzylic C-H bond to a C-F bond.[7]
Q2: Which fluorinating agent should I choose for converting benzyl alcohol to this compound?
A2: The choice of reagent depends on factors like substrate reactivity, scale, and safety considerations.
-
DAST: A versatile and widely used reagent, but it is hazardous and can cause rearrangements.[1][8]
-
Deoxo-Fluor: More thermally stable than DAST, making it a safer alternative.[7][9]
-
PyFluor: An inexpensive and thermally stable reagent that often results in fewer elimination side products.[7]
-
XtalFluor-E and XtalFluor-M: Storage-stable solid reagents that are less reactive with water and have a better safety profile than DAST.[2]
Q3: My yield is consistently low when using benzyl bromide and KF. How can I improve it?
A3: Low yields in this reaction are often due to the low solubility and nucleophilicity of KF. To improve the yield:
-
Use a Phase-Transfer Catalyst: Add a catalyst like 18-crown-6 (B118740) or tetrabutylammonium bromide to increase the concentration of fluoride ions in the organic phase.
-
Use an Anhydrous, Aprotic Solvent: Solvents like acetonitrile or DMF are good choices. Ensure all reagents and glassware are thoroughly dried.
-
Consider Alternative Fluoride Sources: Reagents like TBAF or triethylamine (B128534) trihydrofluoride (Et3N·3HF) are more soluble in organic solvents and can give higher yields.[6] Microwave-assisted reactions with reagents like [IPrH][F(HF)2] have also shown high efficiency.[4]
Q4: How can I purify this compound?
A4: this compound can typically be purified by:
-
Aqueous Workup: Quench the reaction mixture (e.g., with a saturated solution of sodium bicarbonate for DAST reactions), and extract the product with an organic solvent.[12] Wash the organic layer with water and brine. If HF is used, washing with a dilute boric acid solution can help remove residual fluoride.[14]
-
Drying: Dry the organic extract over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Distillation or Chromatography: The final purification is usually achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[3][15]
Data Presentation
Table 1: Comparison of Common Fluorinating Agents for Benzyl Alcohol
| Reagent | Typical Yield Range | Key Advantages | Key Disadvantages |
| DAST | 50-70% | Widely used, versatile[8] | Thermally unstable, explosive potential, can cause rearrangements[2][8] |
| Deoxo-Fluor | 60-80% | More thermally stable than DAST[7][9] | More expensive than DAST |
| PyFluor | 70-90% | Inexpensive, stable, minimal elimination[7] | May not be as reactive for all substrates |
| XtalFluor-E | 80-100% | Stable solid, good safety profile[16] | Requires an activator in some cases |
Table 2: Nucleophilic Fluorination of Benzyl Bromide with Different Fluoride Sources
| Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| TBAF·3.5H₂O | MeCN | 25 | Excellent | [3] |
| Et₃N·3HF / K₃PO₄ | MeCN | 80 | 68 | [6] |
| AgF / Et₃N·3HF | MeCN | Room Temp | High | [6] |
| [IPrH][F(HF)₂] | Microwave | Variable | Up to 88% (for chlorides) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl Alcohol using DAST
Caution: This reaction should be performed in a well-ventilated fume hood. DAST is toxic, moisture-sensitive, and can decompose violently upon heating. Wear appropriate PPE.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1 eq.) dissolved in anhydrous dichloromethane (DCM, approx. 20 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq.) dropwise to the cooled solution over 30 minutes.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis of this compound from Benzyl Bromide using TBAF
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (10 mmol) in acetonitrile (20 mL).[3]
-
Reagent Addition: Add tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 20 mmol) to the solution.
-
Reaction: Stir the mixture at 25 °C for 30 minutes. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, add water to the mixture and extract with pentane.
-
Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting this compound can be further purified by distillation.[3]
Visualizations
Caption: Workflow for this compound Synthesis using DAST.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 8. DAST - Enamine [enamine.net]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
- 11. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis routes of Benzoyl fluoride [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Fluorination of Benzyl Halides
Welcome to the Technical Support Center for the fluorination of benzyl (B1604629) halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the fluorination of benzyl halides?
A1: The most prevalent side reactions are elimination reactions (E1 and E2) leading to the formation of stilbenes and other unsaturated compounds, and competing nucleophilic substitution pathways (SN1 and SN2). The reaction conditions, including the choice of fluorinating agent, solvent, and temperature, play a critical role in determining the predominant reaction pathway.[1][2][3] Additionally, over-fluorination or ring fluorination can occur under harsh conditions or with highly reactive fluorinating agents.[4][5] For secondary and tertiary benzyl fluorides, elimination of HF can also be a significant issue, particularly during purification on silica (B1680970) gel.[4]
Q2: How does the choice of fluorinating agent affect the outcome of the reaction?
A2: The choice of fluorinating agent is crucial. Metal fluorides like potassium fluoride (B91410) (KF) and cesium fluoride (CsF) are common nucleophilic fluoride sources, but their reactivity is highly dependent on factors like solubility and the presence of phase-transfer catalysts.[2][6] Reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) can be effective but may require elevated temperatures due to their weaker nucleophilicity.[2][7] Silver fluoride (AgF) can promote fluorination under mild conditions, and its reactivity can be enhanced when used in combination with other reagents like Et₃N·3HF.[2][8] Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) is a highly reactive nucleophilic fluoride source that can promote rapid fluorination at or below room temperature.[9][10]
Q3: My reaction is showing a low yield of the desired benzyl fluoride. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The fluorinating agent may be insufficiently reactive under the chosen conditions, or the reaction time may be too short.
-
Side reactions: Elimination or competing substitution reactions may be consuming the starting material.
-
Moisture: Many fluorinating agents are highly sensitive to moisture, which can deactivate them and lead to hydrolysis of the starting material or product.[11][12]
-
Product instability: The desired this compound, especially if secondary or tertiary, might be unstable under the reaction or workup conditions, leading to decomposition.[4]
Q4: I am observing a significant amount of elimination byproduct. How can I minimize this?
A4: To minimize elimination:
-
Use a less basic fluorinating agent: Highly basic fluoride sources can promote E2 elimination. Using milder, less basic reagents can favor substitution.
-
Control the temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Choose an appropriate solvent: Polar aprotic solvents like acetonitrile (B52724) or DMF often favor SN2 reactions over elimination.[13]
-
Use a less hindered substrate: If possible, using a primary benzyl halide will reduce the likelihood of both E1 and E2 reactions.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Fluorinating Reagent | Ensure the fluorinating agent is anhydrous and has been stored properly. Consider using a freshly opened bottle or purifying the reagent. For reagents like KF, spray-drying can increase surface area and reactivity.[6] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC/MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Be cautious, as higher temperatures can also promote side reactions.[2] |
| Poor Solubility of Fluorinating Agent | Use a solvent that can better dissolve the fluoride salt. For metal fluorides, the addition of a phase-transfer catalyst (e.g., 18-crown-6) can significantly improve solubility and reaction rates.[6] |
Issue 2: Predominance of Elimination Byproducts
| Potential Cause | Troubleshooting Step |
| Highly Basic Reaction Conditions | Use a less basic fluorinating agent or add a proton source to buffer the reaction mixture. |
| High Reaction Temperature | Perform the reaction at a lower temperature. This will decrease the rate of both substitution and elimination, but typically disfavors elimination to a greater extent. |
| Sterically Hindered Substrate | For secondary or tertiary benzyl halides, elimination is often competitive. Consider if a less hindered precursor could be used. |
Issue 3: Formation of SN1-derived Byproducts (e.g., racemization, rearrangement)
| Potential Cause | Troubleshooting Step |
| Carbocation Formation | The reaction is likely proceeding through an SN1 pathway. To favor the SN2 pathway, use a polar aprotic solvent, a more nucleophilic (less basic) fluoride source, and a lower reaction temperature.[13] |
| Protic Solvent | Protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway. Switch to a polar aprotic solvent like acetonitrile, DMF, or DMSO. |
Data Presentation
Table 1: Effect of Fluorinating Agent on the Fluorination of α-Bromo Phenylacetate
| Entry | Fluorinating Agent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Et₃N·3HF (8.0) | - | DME | 80 | 18 |
| 2 | Et₃N·3HF (8.0) | K₃PO₄ (1.2) | DME | 80 | 62 |
| 3 | Et₃N·3HF (8.0) | K₃PO₄ (1.2) | THF | 80 | 63 |
| 4 | Et₃N·3HF (8.0) | K₃PO₄ (1.2) | MeCN | 80 | 78 (68 isolated) |
| 5 | Et₃N·3HF (8.0) | K₃PO₄ (1.2) | DMF | 80 | 38 |
| 6 | Py·HF (8.0) | K₃PO₄ (1.2) | MeCN | 80 | 0 |
| 7 | KF (8.0) | K₃PO₄ (1.2) | MeCN | 80 | 0 |
| 8 | CsF (8.0) | K₃PO₄ (1.2) | MeCN | 80 | 30 |
| 9 | AgF (2.0) | - | MeCN | r.t. | 40 |
| 10 | AgF (2.0) + Et₃N·3HF (3.0) | - | MeCN | r.t. | 83 (74 isolated) |
| Data adapted from a study on the nucleophilic fluorination of α-carbonyl benzyl bromides.[2] |
Table 2: Fluorination of Benzyl Halides with Anhydrous Tetrabutylammonium Fluoride (TBAF)
| Substrate | Leaving Group | Product | Yield (%) |
| Benzyl Bromide | Br | This compound | >95 |
| Benzyl Chloride | Cl | This compound | >95 |
| Data from a study on anhydrous TBAF.[10] |
Experimental Protocols
Protocol 1: Fluorination of Methyl 2-bromo-2-(2-methoxyphenyl)acetate using Et₃N·3HF and K₃PO₄
This protocol is adapted from a study on the nucleophilic fluorination of α-carbonyl benzyl bromides.[2]
Materials:
-
Methyl 2-bromo-2-(2-methoxyphenyl)acetate (1.0 equiv)
-
Et₃N·3HF (8.0 equiv)
-
K₃PO₄ (1.2 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of methyl 2-bromo-2-(2-methoxyphenyl)acetate in acetonitrile, add K₃PO₄.
-
Add Et₃N·3HF to the mixture.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-fluoro-2-(2-methoxyphenyl)acetate. A 94% isolated yield was reported for a gram-scale reaction.[2]
Protocol 2: Fluorination of Benzyl Bromide using Anhydrous TBAF
This protocol is based on information regarding the high reactivity of anhydrous TBAF.[9][10]
Materials:
-
Benzyl bromide (1.0 equiv)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) (1.3-1.5 equiv)
-
Anhydrous acetonitrile (CD₃CN was used in the cited study for NMR analysis)
Procedure:
-
Dissolve benzyl bromide in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous TBAF to the solution at room temperature. The reaction is typically fast and may be complete within minutes.
-
Monitor the reaction by TLC or ¹H NMR.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure as this compound can be volatile.
-
If necessary, purify the product by distillation or column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d-nb.info [d-nb.info]
- 5. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. iiste.org [iiste.org]
Technical Support Center: Purification of Benzyl Fluoride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of benzyl (B1604629) fluoride (B91410) from common reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude benzyl fluoride reaction mixture?
A1: Impurities largely depend on the synthetic method used. For common nucleophilic substitution reactions starting from a benzyl halide (e.g., benzyl bromide), typical impurities include unreacted starting materials, the corresponding benzyl alcohol from hydrolysis, benzaldehyde (B42025) from oxidation, and dibenzyl ether.[1][2][3] If strong fluorinating agents like anhydrous hydrogen fluoride are used, residual acid may also be present.[4][5]
Q2: Why is my this compound sample decomposing?
A2: this compound can be unstable under certain conditions. It is susceptible to hydrolysis, reverting to benzyl alcohol, especially in the presence of water.[2] Additionally, it has been reported that benzyl fluorides can react with borosilicate glass surfaces, particularly when traces of water are present, leading to the formation of silicon-fluoride complexes and other decomposition products.[6] For sensitive applications, consider using polymer-based labware.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: The purity of this compound is most effectively assessed using a combination of techniques. ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and detection of fluorine-containing impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for identifying and quantifying volatile organic impurities.[2][3]
Q4: What are the primary safety concerns when working with this compound and its crude mixtures?
A4: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles and gloves.[4] If the synthesis involves reagents like anhydrous hydrogen fluoride, extreme caution is necessary as it is highly toxic and can cause severe burns.[4][5] Always consult the Safety Data Sheet (SDS) for all reagents and products.
Troubleshooting Guide
Issue 1: Low Yield After Purification
Q: I have a low yield of this compound after my purification protocol. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can stem from several stages of the experiment. Refer to the decision tree below for a systematic approach to troubleshooting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Overcoming low reactivity of benzyl fluoride in substitution reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of benzyl (B1604629) fluoride (B91410) in substitution reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is benzyl fluoride so unreactive in standard nucleophilic substitution reactions?
This compound's low reactivity stems from two primary factors:
-
Strong Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest of the carbon-halogen bonds, requiring significant energy to break.[1][2]
-
Poor Leaving Group Ability of Fluoride: The fluoride anion (F-) is a poor leaving group because it is a small, highly electronegative ion, making it unstable in solution compared to larger, more polarizable halides like bromide or iodide.[3][4]
Q2: Can this compound react via both SN1 and SN2 mechanisms?
Yes, the mechanistic pathway for this compound substitution is highly dependent on the reaction conditions.[1][2]
-
SN1 Pathway: Is favored by the use of strong hydrogen-bond donors (e.g., hexafluoroisopropanol - HFIP) and weaker nucleophiles. These conditions promote the ionization of the C-F bond to form a stable benzylic carbocation.[1][2][5]
-
SN2 Pathway: Is favored by strong nucleophiles in combination with milder hydrogen-bond donors (e.g., a mixture of water and isopropanol). This leads to a concerted backside attack by the nucleophile.[1][2][5]
Q3: What is "C-F bond activation" in the context of this compound reactions?
C-F bond activation refers to strategies that increase the reactivity of the carbon-fluorine bond, making it more susceptible to nucleophilic attack. This is typically achieved by weakening the C-F bond or stabilizing the fluoride leaving group.[1][2]
Troubleshooting Guides: Overcoming Low Reactivity
If you are encountering low yields or no reaction with this compound, consider the following activation strategies.
Strategy 1: Hydrogen-Bond-Donating Solvents and Additives
Hydrogen bonding can be a powerful tool to activate the C-F bond by stabilizing the developing negative charge on the fluorine atom in the transition state.[1][2][3][6]
Common Issues and Solutions:
| Issue | Recommended Solution |
| No or low conversion in aprotic solvents (e.g., DMF, DMSO). | Switch to a protic solvent system. A mixture of isopropanol (B130326) and water has been shown to be effective.[1][3][6] |
| Reaction is sluggish even in protic solvents. | Employ a stronger hydrogen-bond donor like hexafluoroisopropanol (HFIP) or a triol such as tris(hydroxymethyl)propane.[1][2] |
| Side reactions or polymerization occur with strong H-bond donors. | This can happen with electron-rich arenes. Consider using milder conditions or a different activation method. The use of B(C6F5)3·H2O with THF can help regulate acidity and suppress Friedel-Crafts side reactions.[7] |
Quantitative Data: Solvent Effects on SN2 Reaction of 4-Phenylthis compound with Morpholine [3][6]
| Solvent | Conversion (4h at 70°C) |
| i-PrOH/H2O (1:1) | 51% |
| EtOH/H2O (1:1) | 46% |
| DMF/H2O (1:1) | 33% |
| Acetonitrile/H2O (1:1) | 16% |
| Pure Water | 7% |
| Anhydrous i-PrOH | 5% |
| Anhydrous DMF | 0% |
Experimental Protocol: Nucleophilic Amination using Water/Isopropanol [5]
-
To a solution of the this compound (1.0 equiv) in isopropanol, add water (10 equiv) and the desired amine nucleophile (e.g., morpholine, 1.2 equiv).
-
Stir the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the corresponding benzylamine.
References
- 1. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. why fluoride act as good leaving group and acts as poor leaving group in SN1 and SN2 reactions | Learn chemistry [preply.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Consecutive regulation of catalytic activities of B(C6F5)3·H2O: direct nucleophilic substitution of benzyl fluorides with alcohol via dual activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Decomposition of Benzyl Fluoride Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) fluoride (B91410) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for benzyl fluoride in acidic media?
A1: The primary decomposition pathway for this compound in acidic media is acid-catalyzed hydrolysis (or solvolysis in non-aqueous protic solvents) to form benzyl alcohol and hydrofluoric acid. The reaction can proceed through two main mechanisms, depending on the reaction conditions[1][2]:
-
SN1 (Dissociative Mechanism): This pathway is favored in strongly acidic and polar protic solvents. The fluorine atom is first protonated, which then dissociates to form a stable benzyl carbocation intermediate. This carbocation is subsequently attacked by a nucleophile (e.g., water) to form the final product. This mechanism is often observed with strong hydrogen bond donors like hexafluoroisopropanol (HFIP)[2].
-
SN2 (Associative Mechanism): This pathway involves a backside attack by a nucleophile on the carbon atom bonded to the fluorine, with the assistance of acid catalysis that weakens the C-F bond through protonation or strong hydrogen bonding. This leads to an inversion of stereochemistry if the benzylic carbon is chiral[2].
Q2: What factors influence the rate of decomposition of this compound in acidic conditions?
A2: Several factors can influence the rate of decomposition:
-
Acid Strength and Concentration: The rate of hydrolysis is closely proportional to the Hammett acidity function (h₀), indicating that stronger acids and higher concentrations generally lead to faster decomposition[1].
-
Solvent: The polarity and nucleophilicity of the solvent play a crucial role. For instance, the rate of hydrolysis is sensitive to the composition of solvent mixtures like water-acetone or water-dioxane[1].
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of decomposition.
-
Substituents on the Benzene (B151609) Ring: Electron-donating groups on the aromatic ring can stabilize the benzyl carbocation, thus accelerating the SN1 pathway. Conversely, electron-withdrawing groups can destabilize the carbocation and may favor an SN2 mechanism or slow down the overall reaction rate[3].
Q3: Can the glassware used for the reaction affect the decomposition of this compound?
A3: Yes, this is a critical and often overlooked factor. This compound can react with borosilicate glass surfaces, especially in the presence of trace amounts of water or acid. This reaction can lead to the formation of hexafluorosilicate (B96646) salts ([SiF₆]²⁻), consuming the fluoride and potentially generating unexpected silicon-containing byproducts. This "vessel effect" can significantly impact reaction outcomes and reproducibility[4][5]. It is often advisable to use inert reaction vessels made of materials like polytetrafluoroethylene (PTFE) for reactions involving this compound under acidic conditions, especially when generating hydrofluoric acid in situ[5].
Troubleshooting Guides
Issue 1: Faster than expected reaction or appearance of unknown byproducts.
| Possible Cause | Troubleshooting Steps |
| Reaction with Glassware: The this compound may be reacting with the silica (B1680970) in borosilicate glass vessels, especially if HF is generated during the reaction. | 1. Switch to Inert Plasticware: Repeat the experiment using PTFE (Teflon) or other HF-resistant plastic vessels and compare the results[5]. 2. Analyze Byproducts: Use techniques like ¹⁹F NMR to check for the presence of hexafluorosilicate species, which typically appear at a chemical shift of around -128 ppm. |
| Trace Metal Contamination: Trace metals can sometimes catalyze decomposition pathways. | 1. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from metal contamination. 2. Use Chelating Agents: In some cases, the addition of a small amount of a chelating agent like EDTA can sequester metal ions. |
| Autocatalysis: The hydrofluoric acid (HF) generated during hydrolysis can act as a catalyst for further decomposition[2]. | 1. Buffer the Reaction: If permissible for the experimental goals, consider using a buffer system to control the acidity. 2. Monitor pH: Continuously monitor the pH of the reaction mixture. |
Issue 2: Slower than expected or no reaction.
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength: The acid may not be strong enough to effectively catalyze the C-F bond cleavage. | 1. Increase Acid Concentration: Gradually increase the concentration of the acid while monitoring the reaction. 2. Use a Stronger Acid: Switch to a stronger acid or a superacid system if the reaction conditions allow[6][7]. |
| Solvent Effects: The solvent may be too non-polar or non-protic to support the formation of the required transition state or intermediate. | 1. Increase Solvent Polarity: Use a more polar solvent or increase the proportion of the polar component in a mixed solvent system[1]. |
| Electron-Withdrawing Substituents: Strong electron-withdrawing groups on the benzyl ring can significantly deactivate the substrate towards SN1 pathways. | 1. Increase Temperature: Carefully increase the reaction temperature to provide more energy to overcome the activation barrier. 2. Consider a Different Synthetic Route: If the decomposition is part of a synthetic step, a different strategy that does not rely on C-F bond activation under these conditions might be necessary. |
Data Presentation
Table 1: First-Order Rate Constants for the Solvolysis of this compound in Aqueous Acetone (B3395972) (90% Water - 10% Acetone) at 50°C[1]
| Acid | Concentration (M) | 10⁵ x k_total (sec⁻¹) | 10⁵ x k_acid_catalyzed (sec⁻¹) |
| HClO₄ | 0.10 | 0.40 | 0.27 |
| HClO₄ | 1.00 | 3.09 | 2.96 |
| HClO₄ | 2.50 | 25.4 | 25.3 |
| H₂SO₄ | 0.25 | 0.66 | 0.53 |
| H₂SO₄ | 1.50 | 5.98 | 5.85 |
| H₂SO₄ | 3.30 | 45.2 | 45.1 |
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Hydrolysis by Titration
This protocol is adapted from the kinetic procedure described by Swain and Spalding[1].
Objective: To determine the rate of hydrolysis of this compound under acidic conditions by monitoring the formation of fluoride ions.
Materials:
-
This compound
-
Acid of choice (e.g., HClO₄, H₂SO₄)
-
Solvent (e.g., 90% water - 10% acetone mixture)
-
Benzene (for quenching)
-
0.01 N Thorium nitrate (B79036) solution (for titration)
-
Sodium alizarin (B75676) sulfonate indicator
-
Thermostatted water bath
-
Pipettes, burettes, and standard laboratory glassware (or PTFE vessels)
Procedure:
-
Prepare the Reaction Mixture: In a reaction vessel (preferably PTFE), prepare a solution of the desired acid concentration in the chosen solvent. Place the vessel in a thermostatted water bath at the desired temperature (e.g., 50°C).
-
Initiate the Reaction: Add a known amount of this compound to the pre-heated reaction mixture to achieve the desired initial concentration (e.g., 0.01 M). Start a timer immediately.
-
Aliquot Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a separatory funnel containing benzene. The non-polar benzene will extract the unreacted this compound, stopping the hydrolysis.
-
Fluoride Ion Extraction: Add a known volume of distilled water to the separatory funnel and shake vigorously to extract the water-soluble fluoride ions into the aqueous layer. Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with water to ensure complete recovery of the fluoride ions.
-
Titration: Combine the aqueous extracts and add a few drops of sodium alizarin sulfonate indicator. Titrate the solution with a standardized 0.01 N thorium nitrate solution until a pink endpoint is observed.
-
Data Analysis: The concentration of fluoride ions at each time point is proportional to the amount of this compound that has decomposed. Plot the concentration of fluoride ions versus time and determine the rate constant from the slope of the curve, assuming first-order kinetics.
Mandatory Visualizations
Caption: Decomposition pathways of this compound in acidic media.
Caption: Experimental workflow for kinetic analysis.
References
- 1. datapdf.com [datapdf.com]
- 2. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Magic acid - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Benzyl Fluoride Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzyl (B1604629) fluoride (B91410) alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a benzyl fluoride alkylation reaction?
A1: The most critical parameters to optimize are the choice of activating agent (e.g., hydrogen bond donor or Lewis acid), the nucleophile, solvent, reaction temperature, and the molar ratio of reactants. These factors significantly influence the reaction rate, yield, and selectivity by affecting the mechanism of C-F bond activation.[1]
Q2: How do I activate the C-F bond in this compound for nucleophilic substitution?
A2: The strong C-F bond requires activation to proceed. A common and mild method is using protic activation with hydrogen bond donors.[2] Protic solvents or additives like water, isopropanol, 1,1,1-tris(hydroxymethyl)propane, or hexafluoroisopropanol (HFIP) can activate the C-F bond by hydrogen bonding to the fluorine atom, making the benzylic carbon more electrophilic.[2][3] In some cases, stronger activators like trifluoroacetic acid (TFA) or Lewis acids may be used, particularly for weaker nucleophiles.[2][4]
Q3: What is the difference between S(_N)1 and S(_N)2 pathways in this compound alkylation, and how can I control the mechanism?
A3: The reaction can proceed through two main pathways:
-
S(_N)2 (Associative): This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the benzylic carbon. It is favored by strong nucleophiles (e.g., morpholine) in combination with milder hydrogen bond donors like a water/isopropanol mixture.[2][4]
-
S(_N)1 (Dissociative): This pathway involves the formation of a planar benzylic carbocation intermediate, which typically leads to a racemic mixture of products. It is favored by weaker nucleophiles (e.g., arenes in Friedel-Crafts reactions) and strong hydrogen bond donors like HFIP or TFA that can stabilize the fluoride leaving group and promote ionization.[2][4]
You can control the mechanism by carefully selecting the nucleophile and the activating agent/solvent system.[4]
Q4: I am observing low to no conversion of my starting material. What are the potential causes?
A4: Low or no conversion can be due to several factors:
-
Insufficient C-F Bond Activation: The chosen hydrogen bond donor or catalyst may not be strong enough for your specific substrate or nucleophile.[2]
-
Poor Nucleophilicity: The nucleophile may be too weak to react under the chosen conditions.
-
Low Reaction Temperature: Many C-F activation reactions require elevated temperatures to overcome the activation energy.[5]
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates. Hydrogen bond-accepting solvents can hinder the activation process.[3]
-
Deactivated Substrate: Electron-withdrawing groups on the this compound can disfavor the reaction.
Q5: What are common side reactions, and how can they be minimized?
A5: Common side reactions include:
-
Elimination: Formation of styrene (B11656) derivatives can occur, especially with sterically hindered substrates or under strongly basic or acidic conditions at high temperatures.
-
Self-polymerization/Oligomerization: The this compound can react with itself, particularly with electron-rich aromatic rings or under conditions that strongly favor carbocation formation.[6][7]
-
Friedel-Crafts Reactions with Solvent: If the solvent is aromatic (e.g., benzene), it can act as a nucleophile.[6]
To minimize these, optimize the stoichiometry of reactants, control the reaction temperature, and choose non-reactive solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inadequate C-F bond activation. | Use a stronger hydrogen bond donor (e.g., move from water/isopropanol to HFIP or TFA).[2][4] Consider a Lewis acid catalyst if compatible with your substrate. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20 °C. Optimal temperatures are often in the range of 75-150°C.[5] | |
| Poor nucleophile. | If possible, switch to a stronger nucleophile. For Friedel-Crafts reactions, use more electron-rich arenes. | |
| Inappropriate solvent. | Switch to a non-coordinating, polar aprotic solvent. Avoid hydrogen bond-accepting solvents.[3] For Friedel-Crafts, using the nucleophilic arene as the solvent can be effective.[6] | |
| Formation of Multiple Products (from TLC/LC-MS) | Competing S(_N)1 and S(_N)2 pathways. | If stereocontrol is desired, for inversion (S(_N)2), use a strong nucleophile and mild H-bond donor.[4] For S(_N)1, be aware that racemization is likely.[4] |
| Self-polymerization or oligomerization. | Reduce reaction concentration. Ensure the nucleophile is added in appropriate stoichiometry. Avoid overly harsh activating conditions.[6] | |
| Elimination side products. | Use less sterically hindered bases or nucleophiles. Lower the reaction temperature. | |
| Racemization of a Chiral Starting Material | Reaction is proceeding through an S(_N)1 mechanism. | To favor an S(_N)2 pathway and achieve inversion of stereochemistry, use a strong nucleophile (e.g., secondary amines) and a milder hydrogen-bond donor system like water/isopropanol.[2][4] |
| Reaction Does Not Go to Completion | Reversible reaction or product inhibition. | Increase the equivalent of the nucleophile. Remove byproducts if possible (e.g., using a fluoride scavenger like Ti(OiPr)(_4)).[8] |
| Deactivation of catalyst. | In reactions catalyzed by Lewis acids, ensure anhydrous conditions. For reactions generating HF, consider using an HF-resistant vessel (e.g., PTFE) as HF can react with borosilicate glass, which may affect the catalytic cycle.[8] |
Data Presentation: Comparison of Reaction Conditions
Table 1: Nucleophilic Substitution with Morpholine (B109124) Substrate: 7-[²H₁]-(R)-benzyl fluoride
| Activating Agent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemical Outcome | Reference |
| Water/Isopropanol | 80 | 18 | 75 | 95% Inversion (S(_N)2) | [2],[4] |
| 1,1,1-Tris(hydroxymethyl)propane | 80 | 18 | 85 | 96% Inversion (S(_N)2) | [2] |
Table 2: Friedel-Crafts Alkylation with p-Xylene (B151628) Substrate: 7-[²H₁]-(R)-benzyl fluoride
| Activating Agent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemical Outcome | Reference |
| HFIP | 25 | 18 | 85 | 34% Inversion (Mixed S(_N)1/S(_N)2) | [2],[4] |
| TFA | 25 | 4 | 75 | 0% Inversion (Racemic - S(_N)1) | [2],[4] |
Experimental Protocols
Protocol 1: S(_N)2 Amination of this compound (Inversion)
This protocol is adapted from studies demonstrating stereoinvertive C-F activation.[2][4]
-
To a solution of 7-[²H₁]-(R)-benzyl fluoride (1.0 equivalent) in isopropanol, add water (10 equivalents) and morpholine (1.2 equivalents).
-
Stir the reaction mixture in a sealed vessel at 80 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the corresponding benzylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: S(_N)1 Friedel-Crafts Alkylation of this compound (Racemization)
This protocol is based on conditions that favor a dissociative mechanism.[2][4]
-
To a solution of 7-[²H₁]-(R)-benzyl fluoride (1.0 equivalent) in trifluoroacetic acid (TFA), add p-xylene (10 equivalents).
-
Stir the reaction mixture at room temperature (25 °C) for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully remove the TFA under reduced pressure (ensure proper ventilation and trapping).
-
Purify the residue by column chromatography on silica gel to afford the diarylmethane product.
-
The product is expected to be racemic.
Visualizations
Caption: Mechanistic pathways for this compound alkylation.
Caption: General experimental workflow for this compound alkylation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound (350-50-5) for sale [vulcanchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Frontiers | Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Fluoride Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of benzyl (B1604629) fluoride (B91410) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Question: My benzyl fluoride synthesis is high-yielding at the lab scale, but the yield drops significantly upon scale-up. What are the potential causes and how can I troubleshoot this?
Answer:
A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent stability.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Temperature Control | Fluorination reactions, particularly with reagents like DAST or when using anhydrous HF, are often highly exothermic. The surface-area-to-volume ratio decreases in larger reactors, leading to inefficient heat dissipation and the formation of localized "hot spots." This can promote side reactions and degradation of the product or reagents.[1][2] | - Improve Heat Transfer: Utilize jacketed reactors with efficient cooling systems. - Controlled Reagent Addition: Add the fluorinating agent or the benzyl halide substrate slowly and at a controlled rate to manage the exotherm.[1] - Lower Reaction Temperature: If feasible for the chosen reagent, running the reaction at a lower temperature for a longer duration can minimize side reactions.[3] - Consider Continuous Flow: Flow chemistry offers superior heat and mass transfer, providing precise temperature control for highly exothermic reactions.[1][4] |
| Inadequate Mixing | In large reactors, achieving homogeneous mixing of reactants can be challenging. Localized high concentrations of either the benzyl halide or the fluoride source can lead to undesired side reactions, such as the formation of dibenzyl ether or elimination products.[1] | - Optimize Agitation: Ensure vigorous and efficient stirring. The type of impeller and stirring speed may need to be adjusted for the larger vessel. - Baffling: Use reactors with baffles to improve mixing and prevent vortex formation. |
| Reagent Instability or Deactivation | Some fluorinating agents can be sensitive to moisture or degrade over time, a problem that can be magnified at a larger scale where reagent handling and transfer times are longer.[1] For solid fluoride sources like potassium fluoride (KF), surface passivation can occur, reducing its reactivity. | - Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] - Fresh Reagents: Use freshly opened or properly stored fluorinating agents. For KF, consider using spray-dried potassium fluoride, which has a higher surface area and reactivity.[5][6] - Phase-Transfer Catalysis: For solid-liquid reactions, employ a phase-transfer catalyst (PTC) to solubilize the fluoride salt and maintain its reactivity.[7][8] |
| Poor Solubility of Fluoride Source | The low solubility of inexpensive fluoride sources like KF in many organic solvents is a significant hurdle for efficient reaction.[1] | - Solvent Selection: Use polar aprotic solvents like acetonitrile, DMF, or DMSO, but be cautious of potential exothermic reactions with certain fluorinating agents like Selectfluor.[9] - Phase-Transfer Catalysis: Utilize PTCs such as quaternary ammonium (B1175870) or phosphonium (B103445) salts to transport the fluoride anion into the organic phase.[7][10][11] |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Significant Byproducts
Question: My scaled-up reaction is producing a high percentage of impurities, such as dibenzyl ether and elimination products. How can I minimize these?
Answer:
The formation of byproducts is often linked to reaction conditions that favor alternative reaction pathways. Elevated temperatures and the presence of moisture or basic impurities are common culprits.
Common Byproducts and Their Mitigation:
| Byproduct | Potential Cause | Mitigation Strategies |
| Dibenzyl Ether | - Presence of Water: Moisture can hydrolyze the starting benzyl halide to benzyl alcohol, which can then react with another molecule of benzyl halide. - Reaction with Benzyl Alcohol Impurity: The starting material may contain benzyl alcohol. | - Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[12] - Purify Starting Material: Verify the purity of the benzyl halide before use. |
| Elimination Products (e.g., Styrene derivatives) | - High Reaction Temperature: Elimination reactions are often favored at higher temperatures.[3] - Basic Conditions: The fluoride source (e.g., KF) can act as a base, promoting E2 elimination. | - Lower Reaction Temperature: Operate at the lowest effective temperature.[3] - Use Less Basic Fluoride Source: Consider using reagents like tetrabutylammonium (B224687) bifluoride, which is less basic.[4] - Control Basicity: In some cases, the addition of a mild acid scavenger may be beneficial, but compatibility with the fluorinating agent must be verified. |
| Over-fluorination or Ring Fluorination | - Harsh Reaction Conditions: Aggressive fluorinating agents or high temperatures can lead to fluorination on the aromatic ring, especially with activated aromatic systems. | - Milder Reagents: Choose a more selective fluorinating agent. - Optimize Stoichiometry: Use a controlled stoichiometry of the fluorinating agent. - Temperature Control: Maintain a consistent and controlled reaction temperature. |
Issue 3: Runaway Reaction
Question: I am concerned about the risk of a runaway reaction during the scale-up of my exothermic this compound synthesis. What are the warning signs and preventative measures?
Answer:
A runaway reaction is a critical safety hazard that occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid, uncontrolled increase in temperature and pressure.[2][13]
Warning Signs:
-
A sudden, accelerating increase in the internal temperature of the reactor.
-
A rapid rise in pressure inside the reactor.
-
Vigorous, uncontrolled boiling or gas evolution.
Preventative Measures:
| Preventative Measure | Description |
| Thorough Thermal Hazard Assessment | Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the rate of heat evolution, and the thermal stability of the reactants and products. |
| Robust Cooling System | Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction. Consider emergency cooling systems. |
| Controlled Dosing | For highly exothermic reactions, add the limiting reagent in a controlled manner (semi-batch process) rather than charging all reactants at once (batch process). This allows the reaction rate and heat generation to be controlled.[14] |
| Dilution | Running the reaction at a lower concentration by using more solvent can help to moderate the temperature increase by providing a larger thermal mass. |
| Emergency Shutdown and Quenching Procedures | Have a well-defined emergency shutdown procedure, which may include rapid cooling, stopping reagent addition, and having a quenching agent ready to be added to stop the reaction. |
| Pressure Relief System | The reactor must be equipped with a properly sized pressure relief valve or rupture disk to safely vent excess pressure in the event of a runaway.[14] |
Logical Diagram for Runaway Reaction Prevention
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for scaling up this compound synthesis from benzyl bromide/chloride?
A1: The "best" agent depends on factors like cost, safety, and available equipment.
-
Potassium Fluoride (KF): This is an inexpensive and common choice. However, its low solubility in organic solvents necessitates the use of high temperatures, polar aprotic solvents (e.g., acetonitrile, DMF), and often a phase-transfer catalyst (PTC) like a quaternary ammonium or phosphonium salt to achieve a reasonable reaction rate.[1][7] Spray-dried KF is often preferred for its higher reactivity.[5]
-
Cesium Fluoride (CsF): More soluble and reactive than KF, allowing for milder reaction conditions, but it is significantly more expensive.[15]
-
Tetrabutylammonium Fluoride (TBAF): A soluble fluoride source, but it is hygroscopic and can be basic, potentially promoting elimination side reactions. Anhydrous forms are available but are more costly.[16]
-
Anhydrous Hydrogen Fluoride (aHF): Highly effective but also extremely corrosive and hazardous, requiring specialized materials of construction for the reactor (e.g., Hastelloy, Monel) and extensive safety precautions.[17][18]
Q2: What are the key considerations for choosing a solvent for a large-scale fluorination reaction?
A2: Solvent choice is critical for safety, reaction performance, and downstream processing.
-
Reactivity: The solvent must be inert to the reaction conditions and the fluorinating agent. For example, some electrophilic fluorinating agents can react exothermically with solvents like DMF or DMSO.[9]
-
Solubility: The solvent should provide adequate solubility for the benzyl halide and, if applicable, the phase-transfer catalyst complex.
-
Boiling Point: A solvent with a suitable boiling point allows for effective temperature control and can facilitate product purification by distillation.
-
Safety: Consider the flammability, toxicity, and environmental impact of the solvent.
-
Workup and Purification: The solvent should be easily separable from the product.
Q3: How do I purify this compound at a large scale and remove unreacted benzyl chloride/bromide?
A3: Large-scale purification typically involves a combination of washing and distillation.
-
Quenching and Washing: After the reaction is complete, the mixture is typically cooled and washed with water to remove water-soluble salts (e.g., KCl, KBr). A subsequent wash with a dilute aqueous base (e.g., sodium bicarbonate) can neutralize any acidic byproducts like HCl or HF.[19]
-
Drying: The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate) or by azeotropic distillation.
-
Fractional Distillation: The final purification is usually achieved by fractional distillation under reduced pressure to separate the this compound (b.p. ~140 °C at atmospheric pressure) from unreacted starting material (benzyl chloride b.p. ~179 °C, benzyl bromide b.p. ~198 °C) and any high-boiling byproducts.
Q4: What are the primary safety precautions for handling this compound and its precursors at scale?
A4: this compound and its common precursors (benzyl chloride, benzyl bromide, and various fluorinating agents) are hazardous materials that require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling highly corrosive reagents like aHF, specialized protective clothing is necessary.[17][20]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or in a closed system with appropriate off-gas treatment.[20][21]
-
Materials Handling: Use explosion-proof and properly grounded equipment to prevent static discharge, as this compound is a flammable liquid.[20] Avoid contact with strong oxidizing agents, acids, and bases.[21]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. Have a spill response plan in place. For aHF, an emergency response plan including access to calcium gluconate is mandatory.[17]
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl Chloride using Potassium Fluoride and a Phase-Transfer Catalyst (Illustrative Lab-Scale Procedure)
This protocol illustrates a common method that can be adapted for scale-up.
Materials:
-
Benzyl chloride
-
Spray-dried potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst)
-
Anhydrous acetonitrile
Procedure:
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser with a drying tube, a temperature probe, and an inert gas (nitrogen or argon) inlet.
-
Charging Reagents: To the reactor, add anhydrous acetonitrile, spray-dried potassium fluoride (e.g., 2.0 equivalents), and tetrabutylammonium bromide (e.g., 0.1 equivalents).
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-85 °C).
-
Substrate Addition: Slowly add benzyl chloride (1.0 equivalent) to the stirred suspension over a period of 1-2 hours, monitoring the internal temperature to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by GC or HPLC until the consumption of benzyl chloride is complete.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid salts and wash the filter cake with acetonitrile.
-
Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. cedrec.com [cedrec.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 5. 7789-23-3 Potassium fluoride, anhydrous, spray dried AKSci B919 [aksci.com]
- 6. JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents [patents.google.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Halex Reaction of Benzyl Chloride to this compound using Ionic Liquid as Catalyst and Potassium Iodide as Co-catalyst: Insight into Mechanism and Kinetics of Solid-Liquid Phase Transfer Catalysis | CoLab [colab.ws]
- 12. benchchem.com [benchchem.com]
- 13. aidic.it [aidic.it]
- 14. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 15. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Preventing polymerization during benzyl fluoride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during reactions involving benzyl (B1604629) fluoride (B91410).
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues related to polymerization during your experiments with benzyl fluoride.
Issue 1: Formation of a viscous oil or insoluble solid in the reaction mixture.
-
Question: My reaction mixture involving this compound has become viscous and is forming an insoluble precipitate. What is likely happening and how can I prevent it?
-
Answer: This is a common indication of polymerization. This compound, being a reactive benzylic halide, can be susceptible to side reactions that lead to polymers, especially under certain conditions. The primary causes are typically related to acid or radical initiation.
-
Acid-Catalyzed Polymerization: Trace amounts of acid can promote the formation of a benzyl cation, which can then undergo Friedel-Crafts-type reactions with other this compound molecules or aromatic species in your reaction, leading to oligomers and polymers.
-
Radical Polymerization: Although less common for this specific substrate without an initiator, radical pathways can be triggered by impurities, light, or high temperatures.
Solutions:
-
Ensure an Acid-Free Environment: Use base-washed glassware or add a non-nucleophilic base to your reaction to neutralize any acidic impurities.
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature. If the reaction is exothermic, ensure efficient cooling and slow addition of reagents.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent reactions with atmospheric oxygen, which can sometimes lead to radical formation.
-
Issue 2: Low yield of the desired product with significant byproduct formation.
-
Question: I am getting a low yield of my target molecule, and I see a complex mixture of byproducts in my analysis. Could this be related to polymerization?
-
Answer: Yes, low yields and multiple byproducts are often linked to competing polymerization reactions. The conditions that favor your desired reaction might also be conducive to the formation of unwanted oligomers.
Solutions:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and reaction time. Sometimes, a lower temperature for a longer duration can favor the desired product over polymerization.
-
Choice of Reagents: The choice of fluorinating agent or other reagents can influence the outcome. For instance, in fluorination reactions to synthesize this compound, milder and more selective reagents may reduce side reactions. Some modern fluorinating agents are designed to minimize the formation of elimination-derived side products, which can be precursors to polymerization.[1]
-
Use of Stabilizers: While not commonly documented specifically for this compound, the use of radical inhibitors (e.g., BHT) could be explored if a radical polymerization pathway is suspected.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound polymerization?
A1: The most probable mechanism is acid-catalyzed polymerization. The fluorine atom in this compound can be activated by a Lewis or Brønsted acid, leading to the formation of a resonance-stabilized benzyl carbocation. This carbocation is a potent electrophile that can attack the aromatic ring of another this compound molecule in a Friedel-Crafts-type reaction. Repeated additions lead to the formation of a polymer.
Q2: How can I detect the onset of polymerization?
A2: Visual cues are often the first indicators. A change in the color of the reaction mixture (e.g., darkening to yellow, brown, or black) or an increase in viscosity can signal polymerization. Analytically, techniques like TLC or crude NMR can show a smear of overlapping peaks or a broad baseline hump, respectively, which are characteristic of polymeric material.
Q3: Are there any specific storage and handling recommendations to prevent polymerization of this compound itself?
A3: Yes, proper storage is crucial. This compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[2] It should be kept away from heat, sparks, and open flames.[2] To minimize the risk of decomposition or polymerization over time, storage under an inert atmosphere (nitrogen or argon) is recommended. Avoid contact with strong acids and oxidizing agents.
Q4: Can the reaction vessel itself contribute to polymerization?
A4: In some cases, yes. While borosilicate glassware is generally considered inert, it can have acidic sites on its surface that may catalyze polymerization, especially at elevated temperatures.[3] For highly sensitive reactions, using silanized glassware or performing the reaction in plastic (e.g., FEP or PFA) containers could be considered, although chemical compatibility must be verified. The interaction of fluoride ions with glass surfaces is a known phenomenon and can lead to side reactions.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Reactions
| Parameter | Condition | Potential Impact on Polymerization | Recommendation |
| Temperature | High (>80 °C) | Increased rate of polymerization and side reactions. | Maintain the lowest effective temperature for the desired transformation. |
| Catalyst | Strong Lewis or Brønsted acids | Can initiate and accelerate acid-catalyzed polymerization. | Use milder catalysts or stoichiometric reagents where possible. Consider non-acidic activation methods. |
| Solvent | Protic or acidic solvents | Can promote carbocation formation and subsequent polymerization. | Use aprotic, non-polar, or weakly coordinating solvents. |
| Atmosphere | Air (Oxygen) | Can potentially initiate radical polymerization, especially with light or heat. | Conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon). |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with this compound under Polymerization-Inhibiting Conditions
-
Glassware Preparation: All glassware should be thoroughly cleaned and oven-dried. For particularly sensitive reactions, rinse the glassware with a dilute base solution (e.g., 1% aqueous sodium carbonate), followed by deionized water and a final rinse with a volatile organic solvent (e.g., acetone) before oven-drying.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Charge the reaction flask with the nucleophile and a dry, aprotic solvent. If necessary, add a non-nucleophilic base (e.g., proton sponge or a hindered amine) to scavenge any trace acids.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
This compound Addition: Add the this compound dropwise to the stirred reaction mixture over a period of time to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS). Avoid unnecessarily long reaction times.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate) to neutralize any acidic species before proceeding with extraction and purification.
Visualizations
Caption: Acid-catalyzed polymerization pathway of this compound and key prevention strategies.
Caption: Recommended experimental workflow to minimize polymerization of this compound.
References
Technical Support Center: Synthesis of Benzyl Fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to by-product formation during the synthesis of benzyl (B1604629) fluoride (B91410).
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the synthesis of benzyl fluoride, categorized by the starting material.
Synthesis from Benzyl Alcohol
Question 1: I am observing a significant amount of stilbene (B7821643) (elimination by-product) in my reaction mixture when fluorinating benzyl alcohol. What causes this and how can I prevent it?
Answer: The formation of stilbene and other elimination by-products is a common issue, particularly when using traditional deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST). The reaction proceeds through a carbocation intermediate, and under certain conditions, elimination of a proton can be competitive with nucleophilic attack by the fluoride ion.
Mitigation Strategies:
-
Choice of Fluorinating Reagent: Modern deoxyfluorinating reagents have been developed to be more selective and minimize elimination. PyFluor, in particular, has been shown to significantly reduce the formation of elimination side products compared to DAST.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can favor the substitution reaction over elimination. It is recommended to start the reaction at 0°C or even lower and slowly warm to room temperature.
-
Base: The choice and amount of base can influence the extent of elimination. For reagents like PyFluor, a hindered, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often used. Optimizing the stoichiometry of the base is crucial.
Question 2: My final product is contaminated with dibenzyl ether. How can I avoid this side reaction?
Answer: Dibenzyl ether formation occurs when the starting benzyl alcohol acts as a nucleophile and attacks an activated intermediate or the this compound product itself. This is more likely to occur under acidic conditions or at elevated temperatures.
Mitigation Strategies:
-
Control of Stoichiometry: Ensure that the fluorinating agent is in slight excess to fully consume the benzyl alcohol.
-
Reaction Conditions: Maintain a neutral or slightly basic pH if the fluorinating agent allows. The use of a non-nucleophilic base can help scavenge any acidic by-products that might catalyze ether formation.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of this bimolecular side reaction.
Question 3: I am getting diarylmethane by-products from a Friedel-Crafts type reaction. How can I suppress this?
Answer: The formation of diarylmethanes indicates a Friedel-Crafts benzylation reaction, where the this compound product or an activated intermediate alkylates the aromatic ring of another molecule (starting material, product, or solvent). This is often promoted by strong Lewis acids or protic acids.
Mitigation Strategies:
-
Choice of Reagent and Solvent: Avoid strongly acidic fluorinating agents or conditions that generate strong acids. Reagents like XtalFluor-E are known to promote Friedel-Crafts reactions in the presence of arenes.[3] Using a non-aromatic and inert solvent is recommended.
-
Temperature: Keep the reaction temperature as low as possible to disfavor the endergonic Friedel-Crafts reaction.
-
Additives: The presence of a mild, non-nucleophilic base can neutralize any in situ generated acids that could catalyze the Friedel-Crafts reaction.
Synthesis from Benzyl Chloride
Question 1: My product contains significant amounts of benzal fluoride (over-fluorination). How do I achieve selective monofluorination?
Answer: Over-fluorination, leading to the formation of benzal fluoride, occurs when the reaction conditions are too harsh or the fluorinating agent is too reactive.
Mitigation Strategies:
-
Fluorinating Agent: Use a milder fluorinating agent. Spray-dried potassium fluoride (KF) is often effective for monofluorination of benzyl chloride. Anhydrous tetra-n-butylammonium fluoride (TBAF) can also be used under controlled conditions.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the fluorinating agent relative to benzyl chloride.
-
Reaction Time and Temperature: Monitor the reaction closely by GC or TLC and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures.
Question 2: I am seeing benzyl alcohol in my product mixture. What is the source and how can I prevent it?
Answer: The presence of benzyl alcohol is typically due to the hydrolysis of the starting benzyl chloride or the this compound product. This occurs when water is present in the reaction mixture.
Mitigation Strategies:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents. Solvents should be freshly distilled from an appropriate drying agent. Reagents like KF should be thoroughly dried before use (e.g., spray-drying).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Question 3: How can I prevent the formation of dibenzyl ether as a by-product?
Answer: Dibenzyl ether can form from the reaction of benzyl alcohol (formed via hydrolysis) with benzyl chloride or this compound, or by the reaction of the fluoride product with unreacted benzyl chloride under certain conditions.
Mitigation Strategies:
-
Strict Anhydrous Conditions: The most effective way to prevent dibenzyl ether formation is to rigorously exclude water to avoid the formation of benzyl alcohol.
-
Phase-Transfer Catalysis: When using solid fluorinating agents like KF, a phase-transfer catalyst (e.g., 18-crown-6 (B118740) or a quaternary ammonium (B1175870) salt) can enhance the rate of the desired fluorination reaction, potentially reducing the time available for side reactions.
Data Presentation
Table 1: Comparison of By-Product Formation in the Deoxyfluorination of a Secondary Alcohol with Different Reagents.
| Fluorinating Reagent | Product Yield (%) | Elimination By-product Yield (%) | Reference |
| DAST | 47 | 44 | [2] |
| Deoxo-Fluor | - | 13-19 | [1][2] |
| PhenoFluor | 84 | 11 | [2] |
| PyFluor | 79 | <5 | [1][2] |
Table 2: Common Impurities in Technical Grade Benzyl Chloride.
| Impurity | Typical Concentration Range (%) | Analytical Method | Reference |
| Benzaldehyde | < 1 | HPLC, GC-MS | |
| Benzyl Alcohol | Variable | HPLC, GC-MS | |
| Toluene | < 0.5 | HPLC, GC-MS | |
| Dichlorotoluenes | < 1 | HPLC, GC-MS | |
| Dibenzyl Ether | Variable | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Minimizing Elimination By-products in the Synthesis of this compound from Benzyl Alcohol using PyFluor
This protocol is designed to maximize the yield of this compound while minimizing the formation of stilbene and other elimination products.
Materials:
-
Benzyl alcohol
-
PyFluor (2-pyridinesulfonyl fluoride)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add benzyl alcohol (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve PyFluor (1.2 equiv) and DBU (1.5 equiv) in anhydrous DCM.
-
Add the PyFluor/DBU solution dropwise to the cooled benzyl alcohol solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Monofluorination of Benzyl Chloride using Spray-Dried Potassium Fluoride
This protocol aims to achieve high selectivity for this compound, minimizing over-fluorination and hydrolysis.
Materials:
-
Benzyl chloride
-
Spray-dried potassium fluoride (KF)
-
18-crown-6
-
Anhydrous acetonitrile (B52724)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add spray-dried KF (1.5 equiv) and 18-crown-6 (0.1 equiv).
-
Add anhydrous acetonitrile to the flask.
-
Heat the suspension to reflux with vigorous stirring.
-
Add benzyl chloride (1.0 equiv) dropwise to the refluxing mixture over 20 minutes.
-
Maintain the reaction at reflux and monitor its progress by GC-MS. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of anhydrous acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Mandatory Visualization
Caption: Reaction pathways in this compound synthesis and by-product formation.
References
Technical Support Center: Enhancing the Stability of Benzyl Fluoride in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing benzyl (B1604629) fluoride (B91410) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or Precipitate Formation in Solution | Hydrolysis of benzyl fluoride to benzyl alcohol and hydrofluoric acid (HF). The precipitate could be insoluble byproducts. | - Ensure the use of anhydrous solvents and reagents. - Handle this compound under an inert atmosphere (e.g., argon or nitrogen). - Store solutions in tightly sealed containers with desiccants. |
| Reaction with glassware.[1] | - Avoid using borosilicate glass containers for long-term storage, especially with traces of moisture.[1] - Consider using containers made of polyethylene, polypropylene, or other inert polymers. | |
| Decreased Purity or Concentration Over Time | Gradual decomposition via hydrolysis or reaction with container surfaces. | - Prepare solutions fresh whenever possible. - For storage, use anhydrous aprotic solvents and store at low temperatures (e.g., ≤4°C) in a dark, dry place. - Consider using a derivatized this compound with enhanced stability, such as one with a 3-chloro substituent.[2][3] |
| Inconsistent Reaction Yields or Kinetics | Degradation of this compound leading to lower effective concentrations. | - Confirm the purity of the this compound solution before each use via techniques like NMR or HPLC. - Use a co-solvent system that may enhance stability, if compatible with the reaction. |
| Unexpected Side Products in Reactions | This compound acting as an alkylating agent, leading to side reactions with nucleophiles present in the reaction mixture.[2][3] | - Optimize reaction conditions to favor the desired reaction pathway (e.g., temperature, reaction time). - Consider using a this compound derivative with lower alkylating activity.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are:
-
Hydrolysis: this compound can react with water to produce benzyl alcohol and hydrofluoric acid. This reaction can be catalyzed by acids.[4]
-
Nucleophilic Substitution: Being a benzylic halide, this compound can undergo nucleophilic substitution reactions (both S_N1 and S_N2 mechanisms) with various nucleophiles.[5][6][7] The specific pathway is influenced by the solvent and the nucleophile.[6][7]
-
Reaction with Glassware: Especially in the presence of moisture, fluorides can react with borosilicate glass, leading to the formation of silicate (B1173343) and borate (B1201080) fluoride complexes, which contributes to the decomposition of the this compound solution.[1]
Q2: How does the choice of solvent affect the stability of this compound?
A2: The choice of solvent is critical for the stability of this compound.
-
Protic solvents (e.g., water, alcohols) can participate in solvolysis reactions, leading to the degradation of this compound.
-
Aprotic solvents (e.g., acetonitrile, dichloromethane) are generally preferred. However, it is crucial to use anhydrous aprotic solvents to minimize hydrolysis.
Q3: What is the "vessel effect" and how does it impact this compound solutions?
A3: The "vessel effect" refers to the chemical interaction between the stored substance and the container material. For this compound, borosilicate glassware can be problematic. Traces of adsorbed water on the glass surface can facilitate a reaction between the fluoride and the silica (B1680970) and borate in the glass, leading to the formation of hexafluorosilicate (B96646) ([SiF₆]²⁻) and tetrafluoroborate (B81430) ([BF₄]⁻) ions and contributing to the instability of the solution.[1]
Q4: Are there ways to structurally modify this compound to enhance its stability?
A4: Yes. The stability of this compound derivatives can be enhanced by modifying the substituents on the benzene (B151609) ring. For instance, introducing an electron-withdrawing group, such as a chloro group at the 3-position, has been shown to decrease the alkylating reactivity of the molecule, thereby increasing its chemical stability.[2][3] This modification resulted in a 70-80% decrease in defluorination in both in vivo and in vitro experiments.[2]
Q5: How should I store my this compound solutions to maximize their shelf-life?
A5: To maximize the shelf-life of your this compound solutions, follow these guidelines:
-
Use Anhydrous Solvents: Prepare solutions using high-purity, anhydrous aprotic solvents.
-
Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to moisture.
-
Appropriate Containers: Store solutions in tightly sealed containers made of inert materials such as polyethylene, polypropylene, or PTFE-lined vials. Avoid long-term storage in borosilicate glass.
-
Low Temperature and Darkness: Store the solutions at low temperatures (e.g., in a refrigerator or freezer) and protected from light.
Quantitative Data on Factors Influencing Stability
| Factor | Condition | Impact on Stability | Primary Degradation Pathway |
| Solvent | Protic (e.g., water, methanol) | Decreased | Solvolysis/Hydrolysis |
| Anhydrous Aprotic (e.g., ACN, DCM) | Increased | - | |
| Moisture | Presence of water | Significantly Decreased | Hydrolysis |
| Temperature | Elevated Temperature | Decreased | Increased reaction rates for all degradation pathways |
| pH | Acidic Conditions | Decreased | Acid-catalyzed hydrolysis[4] |
| Container | Borosilicate Glass | Decreased (especially with moisture) | Reaction with glass surface[1] |
| Inert Polymer (e.g., Polyethylene) | Increased | - | |
| Substituents | 3-Chloro group | Increased | Reduced alkylating activity[2][3] |
| Electron-donating groups | Potentially Decreased | Increased reactivity |
Experimental Protocols
Protocol for Monitoring this compound Stability in Solution
This protocol outlines a general method for assessing the stability of this compound in a given solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile)
-
Stable internal standard (e.g., a compound with similar chromophore but inert under the conditions)
-
HPLC-grade mobile phase solvents
-
Inert vials with PTFE-lined caps
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation (under inert atmosphere):
-
Accurately prepare a stock solution of this compound in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent.
-
Prepare the final test solution by mixing known volumes of the this compound stock, internal standard stock, and solvent.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, inject an aliquot of the test solution into the HPLC system.
-
Develop an HPLC method that provides good separation of this compound, the internal standard, and potential degradation products (e.g., benzyl alcohol).
-
Record the peak areas of this compound and the internal standard. The ratio of these areas will be the baseline (t=0) measurement.
-
-
Incubation:
-
Store the vial containing the test solution under the desired conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the test solution and analyze it by HPLC using the same method.
-
Record the peak areas of this compound and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Normalize the results against the t=0 ratio to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. This compound (350-50-5) for sale [vulcanchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Fluorination for Benzyl Fluoride Synthesis
Welcome to the technical support center for the regioselective fluorination to produce benzyl (B1604629) fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging transformation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of benzyl fluoride through regioselective fluorination.
Problem 1: Low Regioselectivity - Fluorination at Undesired Positions
Symptoms:
-
Formation of a mixture of isomers (e.g., fluorination on the aromatic ring or at other aliphatic C-H bonds).
-
Difficulty in isolating the desired this compound product from constitutional isomers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Choice of Fluorinating Agent or Catalyst | Different reagents exhibit varying selectivities. For benzylic C-H fluorination, radical-based methods are often preferred to avoid electrophilic aromatic substitution.[1][2] Consider switching to a system known for high benzylic selectivity, such as those employing N-fluorobenzenesulfonimide (NFSI) or photocatalytic methods with specific catalysts.[3][4] |
| Substrate's Electronic Properties | Electron-rich aromatic rings can be susceptible to electrophilic attack by some fluorinating agents. If aromatic fluorination is observed, consider using a milder, more selective fluorinating agent or a catalytic system that favors C(sp³)–H activation. |
| Reaction Conditions Not Optimized | Temperature and solvent can influence regioselectivity.[5] Higher temperatures may lead to less selective reactions.[5] Experiment with lowering the reaction temperature and screening solvents with different polarities.[5] |
| Steric Hindrance | If the benzylic position is sterically hindered, fluorination may occur at a more accessible C-H bond. While challenging to overcome, slight modifications to the substrate or the use of a smaller catalytic system might be beneficial. |
Problem 2: Over-fluorination - Formation of Benzyl Difluoride
Symptoms:
-
Presence of the desired monofluorinated product alongside the difluorinated analog.
-
Reduced yield of the target this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Excess of Fluorinating Agent | Carefully control the stoichiometry of the fluorinating agent. Use of 1.0 to 1.2 equivalents is often sufficient for monofluorination. |
| Reaction Time Too Long | Prolonged reaction times can lead to the fluorination of the initially formed this compound. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed or the desired product concentration is maximized. |
| High Reactivity of the Monofluorinated Product | The newly formed C-H bond in the monofluorinated product might be sufficiently activated for a second fluorination. Consider using a less reactive fluorinating agent or a catalyst that is more selective for the initial C-H bond. Some photocatalytic systems allow for selective mono- or difluorination by choosing the appropriate photocatalyst (e.g., 9-fluorenone (B1672902) for monofluorination and xanthone (B1684191) for difluorination).[3] |
Problem 3: Low or No Yield of this compound
Symptoms:
-
Recovery of unreacted starting material.
-
Formation of decomposition products or unidentifiable side products.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Reaction Conditions for the Chosen Method | Each fluorination method (e.g., photocatalytic, metal-catalyzed) has specific requirements for light source, catalyst, solvent, and temperature. Ensure that the experimental setup matches the literature protocol for the selected method. |
| Decomposition of the Fluorinating Agent | Some fluorinating agents are sensitive to moisture or light. Store and handle them according to the manufacturer's instructions. |
| Instability of the this compound Product | Secondary and tertiary benzyl fluorides can be unstable and prone to elimination of HF, especially during purification on silica (B1680970) gel or in glass vessels.[1][2] It may be necessary to use the crude product directly in the next step or employ alternative purification techniques like flash chromatography on neutral alumina (B75360) or distillation.[6] |
| Catalyst Inhibition or Decomposition | Certain functional groups on the substrate can inhibit or poison the catalyst. Ensure the substrate is free of impurities that could interfere with the catalytic cycle. |
| Radical Scavengers Present | For radical-based fluorinations, ensure the reaction is free from radical scavengers (e.g., oxygen, certain solvents). Degassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar) is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the regioselective fluorination to produce this compound?
The primary challenge lies in selectively activating and fluorinating a specific benzylic C(sp³)–H bond in the presence of other potentially reactive sites, such as other C(sp³)–H bonds, C(sp²)–H bonds on the aromatic ring, and other functional groups.[1][7] Benzylic C-H bonds are weaker than many other sp³ C-H bonds, which aids in their selective functionalization.[1] However, achieving high regioselectivity often requires careful selection of reagents and reaction conditions to prevent side reactions like aromatic fluorination or over-fluorination.[4][5]
Q2: How do I choose the right fluorinating agent for my substrate?
The choice of fluorinating agent is critical and depends on the desired mechanism and the substrate's functional groups.
-
Selectfluor® (F-TEDA-BF₄): A widely used electrophilic fluorinating agent that can participate in radical pathways under specific conditions (e.g., photocatalysis or with a radical initiator).[1][2] It is often used in photocatalytic and metal-catalyzed reactions for benzylic fluorination.[3][7]
-
N-Fluorobenzenesulfonimide (NFSI): Another common electrophilic fluorine source that is effective in radical-based benzylic fluorinations, often catalyzed by copper or other transition metals.[1][3][6]
-
Other N-F Reagents: Various other N-F reagents exist, and their reactivity and selectivity can be tuned by modifying their electronic and steric properties.
Consulting recent literature for substrates similar to yours is the best approach to selecting a suitable fluorinating agent and reaction conditions.
Q3: My reaction is not working. What are the first things I should check?
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and dry, as impurities can quench catalysts or react with the fluorinating agent.
-
Inert Atmosphere: For many fluorination reactions, especially those involving radical intermediates or sensitive catalysts, maintaining an inert atmosphere is crucial. Check for leaks in your system.
-
Reaction Setup: For photocatalytic reactions, ensure the light source is of the correct wavelength and intensity and is positioned appropriately. For thermally initiated reactions, confirm the reaction temperature is accurate.
-
Review the Protocol: Double-check the experimental procedure against the original literature to ensure all steps, concentrations, and conditions are correct.
Q4: Can I use the same conditions for primary, secondary, and tertiary benzylic C-H bonds?
Not always. The reactivity of benzylic C-H bonds follows the order tertiary > secondary > primary due to the stability of the corresponding benzylic radical or cation intermediate.[1] Some methods may be selective for a particular type of C-H bond. For instance, some copper-catalyzed systems with NFSI are more efficient for secondary and tertiary benzyl fluorides, while primary benzylic substrates may lead to side products.[1][2] Conversely, other methods have been developed to be selective for primary benzylic positions.[7] It is important to consult the literature for methods suitable for your specific substrate.
Experimental Protocols
Example Protocol 1: Photocatalytic Benzylic C-H Monofluorination (Adapted from Xia et al., J. Am. Chem. Soc. 2013, 135, 17494-17500) [3]
-
Reactants:
-
Benzylic Substrate (1.0 equiv)
-
Selectfluor (1.5 equiv)
-
9-Fluorenone (photocatalyst, 10 mol%)
-
-
Solvent: Acetonitrile (B52724) (CH₃CN)
-
Procedure:
-
In a reaction vessel, combine the benzylic substrate, Selectfluor, and 9-fluorenone.
-
Add acetonitrile to achieve the desired concentration (e.g., 0.1 M).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Seal the vessel and place it under irradiation with a suitable light source (e.g., a compact fluorescent lamp (CFL) or a blue LED).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction, and purify the product by flash column chromatography.
-
Data Presentation
Table 1: Comparison of Regioselective Benzylic Fluorination Methods
| Method | Catalyst/Initiator | Fluorinating Agent | Substrate Scope | Typical Yields | Key Challenges |
| Photocatalytic | 9-Fluorenone | Selectfluor | Primary, secondary, and tertiary benzylic C-H | 60-90% | Requires a light source; potential for over-fluorination. |
| Copper-Catalyzed | Cu(I) or Cu(II) salts | NFSI | Secondary and tertiary benzylic C-H | 50-85% | Primary benzylic C-H can be problematic; catalyst sensitivity.[1][2] |
| Iron-Catalyzed | Iron(II) acetylacetonate | Selectfluor | Primary and secondary benzylic C-H | 40-70% | Moderate yields; selectivity can be an issue.[3] |
| Radical Initiator | AIBN | NFSI | Benzylic C-H with lower BDE | 40-80% | Requires elevated temperatures; potential for side reactions.[4] |
Visualizations
Caption: Troubleshooting workflow for regioselective benzylic fluorination.
Caption: General mechanistic pathways in benzylic C-H fluorination.
References
- 1. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
Technical Support Center: Catalyst Deactivation in Benzyl Fluoride Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during benzyl (B1604629) fluoride (B91410) cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling of benzyl fluoride is giving low to no yield. What are the common causes?
A1: Low yields in this compound Suzuki-Miyaura coupling can stem from several factors:
-
Catalyst Deactivation: The fluoride ion (F-) generated during the reaction can act as a poison to palladium catalysts. This is a primary cause of low catalyst turnover.
-
Suboptimal Ligand Choice: The stability and activity of the palladium catalyst are highly dependent on the supporting ligand. Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often required to promote the challenging reductive elimination step and prevent catalyst decomposition.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base not only participates in the transmetalation step but can also influence catalyst stability. The solvent system must be anhydrous and capable of solubilizing all reaction components.
-
Poor Quality Reagents: this compound substrates can be unstable, and boronic acids can undergo protodeboronation. Ensure the purity and stability of your starting materials.
-
Presence of Water: While a small amount of water can sometimes be beneficial in Suzuki-Miyaura reactions, excessive moisture can lead to hydrolysis of the boronic acid and contribute to catalyst deactivation.[2]
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: Common side products in this compound cross-coupling include:
-
Homocoupling: Homocoupling of the boronic acid or the this compound can occur, especially at higher temperatures or with inefficient catalysts.
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct.
-
β-Hydride Elimination: While less common with benzyl substrates lacking a β-hydrogen on the benzylic carbon, related elimination pathways can occur with substituted benzyl fluorides.
-
β-Fluoride Elimination: In nickel-catalyzed reactions, β-fluoride elimination can be a competitive side reaction. The use of bulky ligands can help to suppress this pathway.[3]
To minimize side products, optimize reaction conditions by screening ligands, bases, and solvents, and ensure the reaction is run under an inert atmosphere with dry reagents and solvents.
Q3: Can I use nickel catalysts for this compound cross-coupling? What are the advantages and disadvantages?
A3: Yes, nickel catalysts are effective for the cross-coupling of benzyl fluorides.[4][5]
-
Advantages: Nickel catalysts can be more cost-effective than palladium catalysts and can exhibit different reactivity and selectivity. They have been successfully used in Suzuki and Negishi cross-coupling reactions of benzyl fluorides.[4] Electron-rich ligands like PCy₃ can enhance the oxidative addition of aryl fluorides to nickel.[5]
-
Disadvantages: Nickel catalysts can be more sensitive to air and moisture. They may also be more prone to β-fluoride elimination as a deactivation pathway.[3]
Q4: How does fluoride deactivate palladium catalysts?
A4: Fluoride ions can deactivate palladium catalysts through several mechanisms:
-
Formation of Inactive Pd-F Species: Fluoride can coordinate strongly to the palladium center, forming stable palladium-fluoride complexes that are reluctant to undergo reductive elimination.
-
Inhibition of Catalytic Cycle Steps: Excess fluoride can interfere with various steps in the catalytic cycle, including oxidative addition and transmetalation.[2]
-
Reduction of the Metal Center: In some cases, fluoride has been shown to induce the reduction of Pd(II) or Pd(IV) to less active or inactive palladium species.
The use of sterically hindered ligands can help to mitigate some of these deactivation pathways by promoting the desired reductive elimination step.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation by fluoride. | 1. Increase catalyst loading.2. Switch to a more robust ligand (e.g., bulky, electron-rich phosphines like SPhos, XPhos).3. Consider using a nickel catalyst system.[4][5] |
| Inefficient oxidative addition. | 1. For Pd catalysis, ensure an appropriate ligand is used.[1]2. For Ni catalysis, consider electron-rich ligands like PCy₃.[5] | |
| Poor quality of reagents. | 1. Verify the purity of this compound and the boronic acid/organozinc reagent.2. Use freshly prepared or properly stored reagents. | |
| Formation of Homocoupling Products | Catalyst system promotes homocoupling. | 1. Lower the reaction temperature.2. Screen different palladium or nickel catalysts and ligands.3. Adjust the stoichiometry of the coupling partners. |
| Reaction time is too long. | Monitor the reaction by TLC or GC/LC-MS and stop it once the starting material is consumed. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities. | 1. Use anhydrous solvents and reagents.2. Ensure the reaction is performed under a dry, inert atmosphere. |
| Base is too strong or reaction temperature is too high. | 1. Screen milder bases (e.g., carbonates instead of phosphates).2. Optimize the reaction temperature. | |
| Inconsistent Results | Sensitivity to air and moisture. | 1. Use Schlenk techniques or a glovebox for reaction setup.2. Degas solvents thoroughly before use. |
| Catalyst degradation. | 1. Use a pre-catalyst that is more stable to air and moisture.2. Ensure proper handling and storage of the catalyst. |
Data on Catalyst Performance
The following tables summarize quantitative data on the performance of different catalyst systems in this compound cross-coupling and related reactions.
Table 1: Palladium-Catalyzed Suzuki Cross-Coupling of Activated Benzyl Fluorides [6]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₃PO₄ | Toluene (B28343) | 100 | 60 |
| 2 | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Cs₂CO₃ | Toluene | 100 | 95 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 100 | 75 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 80 |
Reaction conditions: 4-nitrothis compound (0.2 mmol), phenylboronic acid (0.6 mmol), LiI (0.3 mmol), base, in 2.0 mL toluene.
Table 2: Nickel-Catalyzed Cross-Coupling of Aryl Fluorides with Organozinc Reagents [5]
| Entry | Aryl Fluoride | Nucleophile | Catalyst | Yield (%) |
| 1 | 4-Fluorotoluene | PhZnCl | Ni(PCy₃)₂Cl₂ | 85 |
| 2 | 4-Fluoroanisole | PhZnCl | Ni(PCy₃)₂Cl₂ | 82 |
| 3 | 2-Fluorobenzonitrile | PhZnCl | Ni(PCy₃)₂Cl₂ | 92 |
| 4 | 4-Fluorotoluene | BnZnCl | Ni(PCy₃)₂Cl₂ | 78 |
General conditions: Aryl fluoride (0.5 mmol), organozinc reagent (0.75 mmol), Ni(PCy₃)₂Cl₂ (5 mol%) in THF at 60 °C.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound [7][8]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nickel-Catalyzed Cross-Coupling of this compound with an Organozinc Reagent [5]
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent in situ or use a commercially available solution.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the nickel catalyst (e.g., Ni(PCy₃)₂Cl₂, 5 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 equiv) and the organozinc reagent (1.5 equiv) in an anhydrous solvent (e.g., THF).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the reaction is complete.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.
Visualizing Deactivation and Workflow
Catalyst Deactivation Pathway
Caption: Fluoride-induced deactivation of a palladium catalyst.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-catalyzed cross-coupling reactions for the synthesis of this compound derivatives - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 5. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Moisture Sensitivity in Benzyl Fluoride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) fluoride (B91410). Given its sensitivity to moisture, proper handling and reaction setup are critical for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect reactions involving benzyl fluoride?
A1: this compound is susceptible to hydrolysis, where it reacts with water to form benzyl alcohol and hydrogen fluoride (HF). This side reaction reduces the yield of the desired product and introduces impurities. The rate of hydrolysis can be influenced by factors such as the solvent system and the presence of acids.[1]
Q2: Can water ever be beneficial in this compound reactions?
A2: Interestingly, yes. While excess moisture is generally detrimental, some studies have shown that the presence of water as a co-solvent can activate the strong carbon-fluorine (C-F) bond towards nucleophilic substitution.[2] This activation is thought to occur through hydrogen bonding, which stabilizes the departing fluoride ion.[2][3] However, this is a delicate balance, and the optimal amount of water is reaction-specific.
Q3: What are the primary side products when moisture is present?
A3: The most common side product is benzyl alcohol, resulting from the hydrolysis of this compound. The generated hydrogen fluoride can also lead to further undesired reactions or degradation of other reagents. In some cases, fluoride ions can react with borosilicate glassware, especially in the presence of moisture, forming silicate (B1173343) byproducts.[4]
Q4: How should I properly store and handle this compound to minimize moisture exposure?
A4: this compound should be stored in a tightly sealed container in a cool, dry place. For optimal stability, storing under an inert atmosphere (e.g., argon or dry nitrogen) is recommended. When handling, use dry syringes or cannulas for transfers and work under an inert atmosphere, especially for reactions that are highly sensitive to moisture.
Q5: Which solvents are recommended for this compound reactions?
A5: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (B52724) (MeCN) are often superior for nucleophilic substitution reactions as they do not excessively solvate the nucleophile, keeping it reactive.[5][6][7] In contrast, polar protic solvents can form strong hydrogen bonds with fluoride ions, "caging" them and reducing their nucleophilicity.[8][9]
Q6: Can the glassware itself be a source of reaction failure?
A6: Yes. Fluoride ions are known to react with borosilicate glass, which can lead to the formation of hexafluorosilicate (B96646) salts and other byproducts.[4] This can be particularly problematic in reactions that generate fluoride ions and are run for extended periods or at high temperatures. If you suspect glassware is an issue, consider using polypropylene (B1209903) or other fluoride-resistant reaction vessels.
Troubleshooting Guide
Issue 1: My reaction is giving a low yield or failing completely.
-
Possible Cause 1: Hydrolysis of this compound.
-
Solution: Ensure all reagents and solvents are rigorously dried. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent like calcium hydride or passing through activated alumina) and handled under an inert atmosphere.[10][11] All glassware must be oven- or flame-dried immediately before use.
-
-
Possible Cause 2: Inactive Reagents.
-
Solution: If the nucleophile or other reagents are hygroscopic, their quality may be compromised. Use a fresh bottle of reagents or dry them according to established procedures.
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Solution: The reaction temperature and time may need optimization. Low temperatures might lead to slow reaction rates, while high temperatures could promote side reactions. A systematic optimization of reaction parameters is recommended.[10]
-
Issue 2: I am observing the formation of benzyl alcohol as a major byproduct.
-
Possible Cause: Presence of Water.
-
Solution: This is a clear indication of hydrolysis. Review your experimental setup for potential sources of moisture. This includes checking the dryness of your solvents, reagents, inert gas line, and glassware. Consider using a glovebox for setting up the reaction.
-
Issue 3: My results are inconsistent between batches.
-
Possible Cause 1: Variable Moisture Content.
-
Solution: Inconsistent drying of solvents or handling of reagents can lead to varying amounts of water in each reaction, causing unpredictable outcomes. Implement a standardized and stringent protocol for drying all components of the reaction.[11]
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: If the stock bottle of this compound has been opened multiple times, it may have been exposed to atmospheric moisture. It is advisable to use a fresh bottle or ampule of the reagent for critical reactions.
-
Issue 4: The reaction mixture turned a different color or a precipitate formed unexpectedly.
-
Possible Cause: Reaction with Glassware or Side Reactions.
-
Solution: As mentioned, fluoride ions can react with glass.[4] If an unexpected precipitate forms, it could be a silicate byproduct. Analyze the precipitate to confirm its identity. Consider switching to a plastic reaction vessel. The color change could also indicate a different, unexpected reaction pathway.
-
Data Presentation
Table 1: Effect of Solvent on Nucleophilic Fluorination Yield
This table summarizes the effect of different solvents on the yield of a nucleophilic fluorination reaction to produce an alkyl fluoride. Acetonitrile, a polar aprotic solvent, provided the best results.
| Entry | Solvent | Yield (%) |
| 1 | DME | 18 |
| 2 | MeCN | 68 |
| 3 | THF | 45 |
| 4 | Toluene | 25 |
Data adapted from a study on nucleophilic fluorine substitution. Yields are for the formation of α-fluoro phenylacetate.[5][6]
Table 2: Common Drying Agents for Anhydrous Reactions
This table provides a list of common desiccants used for drying solvents and reaction mixtures. The choice of desiccant depends on the solvent and the reagents used.
| Desiccant | Common Applications | Notes |
| Molecular Sieves (3Å, 4Å) | General drying of a wide range of solvents. | 4Å is suitable for most common solvents. 3Å is used for ethanol (B145695) and methanol.[12] |
| Calcium Hydride (CaH₂) | Drying ethers, hydrocarbons, and some esters. | Reacts with acidic protons. Not suitable for alcohols or acids.[13] |
| Sodium/Benzophenone | "Ultimate" drying of ethers (like THF) and hydrocarbons. | Provides a visual indicator (deep blue/purple) when the solvent is dry. |
| Phosphorus Pentoxide (P₂O₅) | Extremely efficient for drying acidic and neutral gases and some hydrocarbons. | Highly reactive and corrosive.[12] |
| Magnesium Sulfate (MgSO₄) | General-purpose drying agent, often used during workup. | Considered a neutral and rapid drying agent.[13] |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution of this compound under Anhydrous Conditions
This protocol outlines a general method for reacting this compound with a nucleophile while minimizing moisture contamination.
1. Preparation of Glassware and Solvents:
-
All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., Drierite).
-
The required solvent (e.g., acetonitrile) must be anhydrous. This can be achieved by distillation from calcium hydride or by passing it through a column of activated alumina. Store the dried solvent over molecular sieves (4Å).[13]
2. Reaction Setup:
-
Assemble the glassware quickly while still warm and immediately place it under a positive pressure of an inert gas (argon or dry nitrogen). A gas bubbler can be used to monitor the gas flow.
-
Add the nucleophile and any other solid reagents to the reaction flask under a positive flow of inert gas. If the reagents are particularly sensitive, this should be done in a glovebox.
-
Transfer the anhydrous solvent to the reaction flask via a dry syringe or cannula.
3. Addition of this compound:
-
This compound should be added to the reaction mixture dropwise via a dry syringe at the desired temperature (e.g., room temperature or 0 °C using an ice bath).
4. Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals. The aliquots should be quenched appropriately (e.g., with a small amount of water or saturated ammonium (B1175870) chloride solution) and then analyzed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
5. Workup and Purification:
-
Once the reaction is complete, quench the reaction mixture as appropriate for the specific reaction chemistry.
-
Proceed with standard aqueous workup and extraction procedures.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using techniques such as column chromatography or distillation.
Visualizations
Caption: Workflow for moisture-sensitive this compound reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Drying Agents [sigmaaldrich.com]
- 13. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Reactions Involving Benzyl Fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) fluoride (B91410). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Troubleshooting Guides
Issue: Product decomposition or low yield during aqueous work-up.
Q1: My desired product seems to be decomposing or I'm experiencing low yields after performing an aqueous work-up for a reaction involving benzyl fluoride. What could be the cause and how can I prevent it?
A1: Decomposition or low yields during aqueous work-up of reactions with this compound can be attributed to several factors, primarily the compound's sensitivity to hydrolysis and its reactivity with glassware.
-
Hydrolysis: this compound can hydrolyze to benzyl alcohol, especially under acidic or basic conditions, or in the presence of water. This is a common issue during aqueous extraction procedures.
-
Reaction with Glassware: this compound can react with borosilicate glass, particularly in the presence of moisture, leading to the formation of silicon fluoride species and decomposition of the desired compound.[1] This can be a significant issue in reactions that are run for extended periods or at elevated temperatures.
Troubleshooting Steps & Solutions:
-
Minimize Contact with Water: If possible, use non-aqueous work-up procedures. If an aqueous wash is necessary, perform it quickly with cold (ice-water) solutions to minimize the rate of hydrolysis.
-
Use Plasticware: Whenever feasible, use polyethylene (B3416737) or other fluorinated plastic (e.g., Teflon FEP) labware for reactions and work-ups involving this compound to avoid decomposition catalyzed by glass surfaces.[2]
-
Neutral Washes: If an aqueous wash is unavoidable, use neutral solutions like a saturated brine solution. Avoid strongly acidic or basic washes unless your product is stable under those conditions and it's necessary to remove specific impurities.
-
Prompt Extraction and Drying: After an aqueous wash, immediately extract your product into an organic solvent and dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.
Issue: Difficulty in removing unreacted this compound or related impurities.
Q2: I'm having trouble separating my product from unreacted this compound and other fluorine-containing byproducts. What purification strategies are effective?
A2: Removing residual this compound can be challenging due to its physical properties.
Troubleshooting Steps & Solutions:
-
Quenching with a Nucleophile: For reactions where this compound is a starting material, a common strategy to remove the unreacted excess is to quench the reaction mixture with a nucleophile that will react with it to form a more easily separable compound.
-
Ammonia (B1221849): Similar to procedures for benzyl chloride, adding aqueous ammonia can convert this compound to benzylamine, which can then be removed by an acidic wash.[3]
-
Amines: Other primary or secondary amines can also be used as quenching agents.
-
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: this compound is relatively nonpolar and can often be separated from more polar products by column chromatography on silica gel. However, be aware that secondary and tertiary benzylic fluorides can be unstable on silica gel, potentially leading to elimination of HF.[4] It is advisable to run a small-scale test first.
-
Fluorinated Phases: For challenging separations, consider using fluorous solid-phase extraction (F-SPE) cartridges if your product has a fluorous tag.
-
-
Distillation: If your product has a significantly different boiling point from this compound (140 °C), distillation can be an effective purification method.[5]
Frequently Asked Questions (FAQs)
Q3: How should I safely quench a reaction containing this compound?
A3: Quenching a reaction containing this compound should be done cautiously in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[1]
A general and safe quenching procedure involves the slow addition of a proton source to react with any reactive intermediates, followed by a method to handle any excess this compound.
Recommended Quenching Protocol:
-
Cool the reaction mixture: Place the reaction vessel in an ice bath to control any exothermic reactions during quenching.
-
Slowly add a proton source: Carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or cold water dropwise with vigorous stirring.
-
Neutralize if necessary: If the reaction was run under basic conditions, a dilute acid (e.g., 1 M HCl) can be used for neutralization. Conversely, for acidic reactions, a weak base like saturated sodium bicarbonate (NaHCO₃) solution can be added carefully to avoid vigorous gas evolution.[3]
-
Address unreacted this compound: If there is a significant amount of unreacted this compound, consider adding a nucleophilic scavenger like aqueous ammonia, as mentioned in Q2.
Q4: What are the key safety precautions I should take during the work-up of a reaction with this compound?
A4: this compound is a hazardous substance, and strict safety measures must be followed. It is flammable, toxic, and corrosive.[1][3]
Key Safety Precautions:
-
Work in a Fume Hood: Always handle this compound and perform work-up procedures in a certified chemical fume hood to avoid inhalation of its toxic and corrosive vapors.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (check compatibility).
-
A flame-resistant lab coat.
-
-
Avoid Ignition Sources: this compound is flammable, so keep it away from heat, sparks, and open flames.[1] Use non-sparking tools.[1]
-
Emergency Preparedness: Have an emergency plan and ensure access to a safety shower and eyewash station. Be aware of the appropriate first aid measures for skin and eye contact, which involve immediate and prolonged flushing with water.[1]
-
Waste Disposal: Dispose of all waste containing this compound as hazardous waste according to your institution's guidelines.
Q5: Can I use a standard aqueous work-up with basic solutions like sodium hydroxide (B78521) to wash my organic layer?
A5: It is generally not recommended to use strong basic solutions like sodium hydroxide for washing organic layers containing this compound or benzylic fluorides. These compounds can be unstable in the presence of strong bases, leading to decomposition, potentially through elimination of hydrogen fluoride (HF) or hydrolysis.[6] If a basic wash is necessary to remove acidic impurities, a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) should be used with caution and at a low temperature.
Q6: I suspect hydrogen fluoride (HF) has been generated in my reaction. How do I neutralize it during the work-up?
A6: The generation of HF is a common issue, especially with reactions involving fluorinating agents or elimination side reactions of benzylic fluorides. HF is highly corrosive and toxic.
Neutralization Protocol for HF:
A procedure analogous to the work-up for benzoyl fluoride synthesis can be adapted. This involves washing the reaction mixture with an aqueous solution containing boric acid. Boric acid reacts with HF to form the much less corrosive tetrafluoroboric acid (HBF₄).[7]
-
Prepare a wash solution of ice water containing boric acid (H₃BO₃).
-
Carefully wash the organic layer with this solution in a separatory funnel.
-
To remove any remaining traces of HF from the organic layer, you can add anhydrous sodium fluoride, which will react to form sodium bifluoride (NaHF₂).[7] Follow this by drying with a standard drying agent like Na₂SO₄ or MgSO₄.
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₇F | [5] |
| Molar Mass | 110.13 g/mol | [3][5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 140 °C | [5] |
| Melting Point | -35 °C | [5] |
| Density | 1.0228 g/cm³ | [5] |
| Flash Point | 32 °C | [1] |
| GHS Hazard Codes | H226, H302, H311, H314, H317, H330 | [1][3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction Mixture Containing this compound
This protocol provides a general methodology for the work-up of a reaction where this compound is a component and the desired product is soluble in a water-immiscible organic solvent.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.
-
Combine Organic Layers: Combine all organic extracts.
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ to neutralize any acidic byproducts. Be sure to vent the separatory funnel frequently to release any CO₂ that may form.
-
Wash the organic layer with a saturated brine solution to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for the work-up of reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Monitoring Benzyl Fluoride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the monitoring of benzyl (B1604629) fluoride (B91410) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for benzyl fluoride in my reverse-phase HPLC analysis. What are the potential causes and solutions?
A1: Peak tailing for this compound is a common issue in reverse-phase HPLC. The primary causes and troubleshooting steps are outlined below:
-
Secondary Silanol (B1196071) Interactions: this compound can interact with acidic silanol groups on the silica-based column packing, leading to tailing.
-
Solution:
-
Use a modern, end-capped, high-purity silica (B1680970) column.
-
Lower the mobile phase pH (e.g., to 2.5-3.5) to suppress the ionization of silanol groups.
-
Incorporate a small amount of a competitive amine, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities can lead to a decline in column performance.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q2: My 19F NMR spectrum shows broad signals and poor resolution, making it difficult to quantify the conversion of my this compound reaction. How can I improve the spectral quality?
A2: Broad signals in 19F NMR can be caused by several factors. Here are some troubleshooting tips:
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks.
-
Solution: Carefully shim the NMR spectrometer before acquiring your data.
-
-
Sample Viscosity: Highly viscous samples can lead to broader lines.
-
Solution: Dilute your sample if possible.
-
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
-
Solution: If you suspect paramagnetic impurities from reagents or catalysts, try to remove them through a simple filtration or workup before analysis.
-
-
Chemical Exchange: If your this compound is undergoing a chemical exchange process on the NMR timescale, the peaks may be broadened.
-
Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange process.
-
Q3: I am concerned about the stability of my this compound sample during analysis. What precautions should I take?
A3: this compound, particularly secondary and tertiary derivatives, can be susceptible to degradation.[1] Here are some key considerations:
-
Hydrolysis: this compound can hydrolyze to benzyl alcohol, especially in the presence of water and acidic or basic conditions.
-
Solution: Use anhydrous solvents for sample preparation and analysis whenever possible. Ensure your mobile phase is free of contaminants that could promote hydrolysis.
-
-
Degradation on GC Inlet or HPLC Column: Thermally labile benzyl fluorides may degrade in a hot GC injection port. Similarly, interactions with the stationary phase in HPLC can sometimes cause degradation.
-
Solution: For GC analysis, use a lower injection port temperature if possible. For HPLC, screen different column stationary phases to find one that is inert towards your analyte.
-
-
Instability in Glassware: There have been reports of this compound decomposing in glass vessels, potentially through interaction with the silica surface.
-
Solution: For storage of samples, especially for extended periods, consider using plastic or silanized glass vials.
-
Q4: What are the common byproducts I should look for when monitoring a nucleophilic substitution reaction to synthesize this compound from a benzyl halide?
A4: When synthesizing this compound via nucleophilic fluorination of a benzyl halide (e.g., benzyl bromide), several byproducts can form:
-
Benzyl Alcohol: This can arise from the hydrolysis of either the starting benzyl halide or the this compound product if water is present in the reaction mixture.
-
Dibenzyl Ether: This can form via a Williamson ether synthesis-type reaction between the benzyl alcohol byproduct and the starting benzyl halide or product.[2][3]
-
Elimination Products: For secondary and tertiary benzyl halides, elimination to form a styrene (B11656) derivative is a possible side reaction.
Data Presentation
The following tables provide typical analytical data for this compound and common related compounds. Note that HPLC retention times can vary significantly depending on the exact conditions, column, and instrument.
Table 1: Typical HPLC Retention Data
| Compound | Expected Retention Time (min) |
| Benzyl Alcohol | ~2.5 |
| This compound | ~4.0 |
| Benzyl Bromide | ~4.5 |
| Dibenzyl Ether | ~6.0 |
Method Details: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 60:40 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Detection: 254 nm.
Table 2: 19F NMR Chemical Shifts
| Compound | Typical 19F Chemical Shift (ppm) (in CDCl3, relative to CFCl3) |
| This compound | -210 to -220 |
| Benzoyl Fluoride | +20 to +25 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 110.13 | 110 (M+), 91 (M+ - F), 77 |
| Benzyl Alcohol | 108.14 | 108 (M+), 107 (M+ - H), 91 (M+ - OH), 79, 77 |
| Dibenzyl Ether | 198.26 | 198 (M+), 107, 91 (base peak), 77, 65 |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring this compound Reactions
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier to improve peak shape).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 60:40 (v/v) acetonitrile:water.
-
If peak tailing is observed, consider adding 0.1% TFA to the mobile phase.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in cold solvent).
-
Dilute the aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: 19F NMR for Quantitative Analysis
This protocol outlines the steps for quantitative analysis of a this compound reaction using 19F NMR.
-
Instrumentation:
-
NMR spectrometer with a fluorine probe.
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl3).
-
Internal standard (e.g., fluorobenzene (B45895) or trifluorotoluene).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a known amount of the deuterated solvent.
-
Add a known amount of the internal standard.
-
Ensure the sample is homogeneous.
-
-
NMR Data Acquisition:
-
Acquire the 19F NMR spectrum with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
-
Use a sufficiently long relaxation delay (D1) to ensure full relaxation of all fluorine nuclei (typically 5 times the longest T1).
-
Ensure the spectral width is large enough to encompass all fluorine signals of interest.
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to the this compound starting material, the product, and the internal standard.
-
Calculate the concentration or conversion based on the integral values and the known concentration of the internal standard.
-
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: General experimental workflow for monitoring this compound reactions.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
Validation & Comparative
Benzyl Fluoride vs. Benzyl Chloride: A Comparative Guide to Reactivity in Nucleophilic Substitution
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the choice of a benzylic halide starting material can profoundly influence the efficiency and outcome of a nucleophilic substitution reaction. Benzyl (B1604629) chloride has traditionally been a workhorse for introducing the benzyl moiety. However, the unique properties of organofluorine compounds have brought benzyl fluoride (B91410) to the forefront as an alternative. This guide provides an objective comparison of the reactivity of benzyl fluoride and benzyl chloride in nucleophilic substitution reactions, supported by theoretical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Benzyl chloride is generally more reactive than this compound in bimolecular nucleophilic substitution (SN2) reactions. This is primarily attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, resulting in a higher activation energy for the displacement of fluoride. However, under conditions that favor a unimolecular (SN1) pathway, the difference in reactivity may be less pronounced, as the rate-determining step is the formation of the resonance-stabilized benzyl carbocation, a process less dependent on the leaving group's nature.
Data Presentation: A Comparative Overview
Direct, side-by-side kinetic data for the nucleophilic substitution of this compound and benzyl chloride with the same nucleophile under identical conditions is sparse in the literature. However, a combination of theoretical studies and experimental data for related systems allows for a robust comparison.
Theoretical Comparison of SN2 Activation Barriers
Computational studies provide valuable insight into the intrinsic reactivity of these compounds. A high-level ab initio study on the SN2 identity exchange reactions (where the nucleophile and leaving group are the same) reveals a lower activation barrier for benzyl chloride compared to this compound.[1]
| Substrate | Nucleophile | Calculated SN2 Barrier (kcal/mol) | Reference |
| This compound | F⁻ | Lower than CH₃F by 3.8 | [1] |
| Benzyl Chloride | Cl⁻ | Lower than CH₃Cl by 1.6 | [1] |
Note: While this data represents identity exchange reactions, it provides a strong indication of the relative ease of nucleophilic attack on the benzylic carbon.
Experimental Data from Related Systems
Experimental data from the solvolysis of benzyl fluoroformate and benzyl chloroformate further corroborates the higher reactivity of the chloro-substituted compound. Although not a direct comparison of benzyl halides, the relative rates of solvolysis (reaction with the solvent) highlight the difference in leaving group ability. In many cases, the fluorine/chlorine rate ratios are greater than unity, suggesting that for this specific system, the fluoroformate is more reactive. However, this is an addition-elimination mechanism and not a direct SN2 displacement at a saturated carbon.[2]
For a more direct, albeit qualitative, comparison, a classic laboratory experiment involves reacting various alkyl halides with sodium iodide in acetone (B3395972) (favoring SN2) and silver nitrate (B79036) in ethanol (B145695) (favoring SN1). In the SN2 reaction, benzyl chloride would be expected to react significantly faster than this compound due to the better leaving group ability of chloride.
Factors Influencing Reactivity
The difference in reactivity between this compound and benzyl chloride is governed by a combination of factors, primarily the nature of the leaving group and the reaction mechanism.
The Decisive Role of the Leaving Group in SN2 Reactions
In an SN2 reaction, the nucleophile attacks the electrophilic benzylic carbon while simultaneously displacing the leaving group in a single, concerted step. The rate of this reaction is highly dependent on the stability of the departing halide ion.
-
Fluoride (F⁻): The fluoride ion is a relatively poor leaving group. This is due to the high strength of the carbon-fluorine bond and the fact that fluoride is a stronger base compared to chloride.
-
Chloride (Cl⁻): The chloride ion is a good leaving group. The carbon-chlorine bond is weaker than the carbon-fluorine bond, and the chloride ion is a weaker base, making it more stable upon departure.
The general trend for leaving group ability in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[3]
The Influence of the Reaction Mechanism: SN1 vs. SN2
The choice of reaction conditions can favor either an SN1 or SN2 pathway, which in turn affects the relative reactivity.
-
SN2 Conditions: Strong, anionic nucleophiles in polar aprotic solvents (e.g., sodium azide (B81097) in DMF) favor the SN2 mechanism. Under these conditions, benzyl chloride will react significantly faster than this compound.
-
SN1 Conditions: Weak nucleophiles and polar protic solvents (e.g., solvolysis in aqueous ethanol) can promote an SN1 mechanism. In this pathway, the rate-determining step is the formation of the benzyl carbocation. Since both this compound and benzyl chloride form the same resonance-stabilized carbocation, the difference in their reaction rates will be smaller, although the better leaving group ability of chloride still generally leads to a faster reaction. Benzylic halides are particularly prone to undergo SN1 reactions due to the stability of the resulting carbocation.[4]
Experimental Protocols
The following protocols describe representative nucleophilic substitution reactions that can be used to compare the reactivity of this compound and benzyl chloride.
Protocol 1: Comparative SN2 Reaction with Sodium Azide
This protocol is adapted from standard procedures for the synthesis of benzyl azide and can be used to compare the reaction rates of this compound and benzyl chloride.
Materials:
-
This compound
-
Benzyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Internal standard (e.g., dodecane) for GC/LC-MS analysis
-
Reaction vials, magnetic stirrer, and heating block
-
Analytical equipment (TLC plates, GC-MS or LC-MS)
Procedure:
-
Reaction Setup: In two separate, identical reaction vials, dissolve this compound (1.0 mmol) and benzyl chloride (1.0 mmol) in anhydrous DMF (5 mL).
-
Internal Standard: Add a known amount of the internal standard to each vial.
-
Nucleophile Addition: To each vial, add sodium azide (1.5 mmol).
-
Reaction: Stir the reaction mixtures vigorously at a constant temperature (e.g., 25°C or 50°C).
-
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable solvent (e.g., diethyl ether). Analyze the organic layer by GC-MS or LC-MS to determine the consumption of the starting material and the formation of benzyl azide.
-
Data Analysis: Plot the concentration of the benzyl halide versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve. A comparison of the rates will provide a quantitative measure of the relative reactivity.
Protocol 2: Qualitative Comparison of Solvolysis Rates (SN1 Conditions)
This experiment provides a qualitative comparison of the reactivity under conditions that can favor an SN1 pathway.
Materials:
-
This compound
-
Benzyl chloride
-
0.1 M solution of silver nitrate (AgNO₃) in 95% ethanol
-
Test tubes
Procedure:
-
Setup: Place 1 mL of the silver nitrate solution in each of two test tubes.
-
Addition of Halides: To one test tube, add 2-3 drops of this compound. To the other, add 2-3 drops of benzyl chloride.
-
Observation: Observe the test tubes for the formation of a precipitate (silver halide). The rate of precipitation is an indication of the rate of carbocation formation and thus the relative reactivity in an SN1-like reaction. Benzyl chloride is expected to form a precipitate of AgCl much more rapidly than this compound will form a precipitate of AgF.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and benzyl chloride as a synthetic precursor should be guided by the desired reaction pathway and the specific nucleophile employed.
-
For SN2 reactions , where a strong nucleophile is used, benzyl chloride is the more reactive and generally preferred substrate due to the superior leaving group ability of chloride.
-
This compound is significantly less reactive in SN2 reactions , which can be advantageous in complex molecules where selectivity is required, and a more robust benzylic C-X bond is desired to withstand other reaction conditions.
-
Under SN1 conditions , both halides can be reactive due to the formation of a stabilized benzyl carbocation. While benzyl chloride is still generally more reactive, the difference may be less pronounced.
This guide provides a foundational understanding of the factors governing the reactivity of this compound and benzyl chloride. It is crucial for researchers to consider the specific context of their reaction, including the nucleophile, solvent, and temperature, when selecting the optimal benzylic halide for their synthetic needs.
References
A Comparative Guide to Nucleophilic Substitution: Benzyl Fluoride vs. Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the intricate process of drug development, the selection of appropriate starting materials is a critical determinant of reaction efficiency and overall success. Benzyl (B1604629) halides are fundamental building blocks, frequently employed as electrophiles in nucleophilic substitution reactions to forge new carbon-heteroatom bonds. This guide provides an objective, data-driven comparison of two common benzylic halides, benzyl fluoride (B91410) and benzyl bromide, in the context of nucleophilic substitution reactions. We will delve into their reactivity profiles, supported by experimental data, and provide detailed experimental protocols for a representative SN2 reaction.
Executive Summary
Benzyl bromide is a highly reactive substrate in nucleophilic substitution reactions, readily participating in both SN1 and SN2 pathways. This reactivity is attributed to the excellent leaving group ability of the bromide ion and the inherent stability of the resulting benzyl carbocation or the transition state leading to it. In stark contrast, benzyl fluoride is generally considered unreactive under standard nucleophilic substitution conditions. The exceptional strength of the carbon-fluorine (C-F) bond and the poor leaving group ability of the fluoride ion render it inert to most nucleophiles unless specific activating conditions are employed. Consequently, the choice between this compound and benzyl bromide dictates significantly different experimental approaches to achieve the desired substitution product.
Reactivity and Mechanistic Pathways
Benzyl halides are primary halides, yet they exhibit reactivity patterns that can accommodate both SN1 and SN2 mechanisms. The ability of the adjacent phenyl group to stabilize a positive charge through resonance makes the formation of a benzyl carbocation feasible, a key intermediate in the SN1 pathway.[1] Simultaneously, the primary nature of the benzylic carbon means it is relatively unhindered, allowing for backside attack by a nucleophile, characteristic of the SN2 mechanism.[2] The operative mechanism is often influenced by the reaction conditions, such as the nature of the nucleophile, solvent, and temperature.[1]
Benzyl Bromide: Due to the good leaving group ability of bromide, benzyl bromide readily undergoes substitution with a wide range of nucleophiles. With strong nucleophiles in polar aprotic solvents, the SN2 pathway is typically favored.[3] In the presence of weak nucleophiles and polar protic solvents, the SN1 pathway can become competitive.
This compound: The C-F bond is the strongest of the carbon-halogen bonds, and the fluoride ion is a poor leaving group due to its high basicity.[4][5] As a result, nucleophilic substitution on this compound does not proceed under typical SN2 or SN1 conditions. To overcome this high activation barrier, "C-F activation" strategies are necessary. These methods often involve the use of protic solvents (e.g., water, isopropanol) or Lewis acids to protonate or coordinate to the fluorine atom, thereby weakening the C-F bond and facilitating its cleavage.[6]
Data Presentation: A Tale of Two Reactivities
Direct quantitative comparison of this compound and benzyl bromide under identical nucleophilic substitution conditions is challenging because this compound is largely unreactive under the standard conditions that are effective for benzyl bromide. The following tables present representative yields for the synthesis of benzyl azide (B81097) from both halides, illustrating the necessity of different reaction conditions.
Table 1: Nucleophilic Substitution of Benzyl Bromide with Sodium Azide
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Azide | DMSO | Room Temperature | 12 | 73-99[3][7] |
| Sodium Azide | DMF | Room Temperature | 12 | up to 99[3][8] |
Table 2: Nucleophilic Substitution of this compound with Amines (under C-F Activating Conditions)
| Nucleophile | Activator/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Morpholine | Water/Isopropanol (B130326) | 70 | 18 | 96 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of benzyl azide, a common transformation, from benzyl bromide and a general protocol for the activation and substitution of this compound.
Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide (SN2)
This protocol is a standard procedure for the efficient synthesis of benzyl azide via an SN2 reaction.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove the solvent and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield benzyl azide.[3][8]
Protocol 2: Nucleophilic Substitution of this compound (C-F Activation)
This protocol illustrates the general conditions required for the activation of the C-F bond in this compound to allow for nucleophilic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine like morpholine)
-
Isopropanol
-
Deionized water
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) and the nucleophile (e.g., morpholine, 2.0 eq) in a 1:1 mixture of isopropanol and deionized water.
-
Heat the reaction mixture to 70 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product may require further purification by column chromatography.
Mandatory Visualizations
Caption: Comparative reaction pathways for benzyl halides.
Caption: Generalized experimental workflows.
Conclusion
The choice between this compound and benzyl bromide for nucleophilic substitution reactions is a clear-cut decision based on the desired reactivity and experimental design. Benzyl bromide is a versatile and highly reactive electrophile, suitable for a broad range of nucleophilic substitutions under standard laboratory conditions. Its reactivity profile allows for both SN1 and SN2 pathways, providing flexibility in synthetic strategy.
In contrast, this compound serves as a stable, largely unreactive analogue. Its utility in nucleophilic substitution is unlocked only through specific C-F activation protocols, which are essential to overcome the formidable strength of the carbon-fluorine bond. This inherent stability, however, can be advantageous in complex syntheses where the this compound moiety can be carried through multiple steps as a protected form of a benzyl group, to be activated for substitution at a later, strategic point.
For researchers, scientists, and drug development professionals, understanding these fundamental differences in reactivity is paramount for the rational design of synthetic routes, ensuring efficient and successful preparation of target molecules.
References
- 1. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Revisiting the use of fluoride as a leaving group | UBC Chemistry [chem.ubc.ca]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Efficacy of Fluorinating Agents for Benzyl Fluoride Synthesis
The incorporation of fluorine into organic molecules is a critical strategy in drug discovery and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Benzyl (B1604629) fluorides are valuable building blocks in this context, and their synthesis has been approached through various methods, primarily via nucleophilic substitution of benzyl alcohols or halides, or by direct C-H fluorination. The choice of fluorinating agent is paramount, directly influencing reaction yield, selectivity, safety, and scalability. This guide provides an objective comparison of common and emerging fluorinating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Quantitative Comparison of Fluorinating Agents
The efficacy of a fluorinating agent is determined by its reactivity, selectivity (e.g., fluorination vs. elimination), and functional group tolerance. The following table summarizes quantitative data for the synthesis of benzyl fluorides using various prominent reagents.
| Fluorinating Agent | Substrate Type | Example Substrate | Conditions | Yield (%) | Key Remarks & Side Products |
| DAST | Benzyl Alcohol | (S)-[²H₁]-Benzyl alcohol | TMS-morpholine, CH₂Cl₂ | 51 | Promotes Sₙ2 reaction.[3] Prone to elimination byproducts (13-19%) and thermal decomposition.[4][5] |
| Deoxo-Fluor® | Benzyl Alcohol | Secondary Alcohols | CH₂Cl₂, -78 °C | N/A | More thermally stable than DAST, but similarly unselective, yielding significant elimination byproducts (13-19%).[4][6][7] |
| PyFluor | Benzyl Alcohol | 1-Phenylethanol | 1.1 eq PyFluor, 2 eq DBU, Toluene, RT | 79 | High selectivity (>20:1 for fluorination vs. elimination).[4] Thermally stable, easy to handle, and tolerates various functional groups.[5][8][9] |
| [IPrH][F(HF)₂] | Benzyl Halide | 4-tert-Butylbenzyl bromide | MW, DIPEA | 95 (93 isolated) | Excellent yields for substrates with good leaving groups (Br, I, OTs).[10] Less reactive with benzyl chlorides.[10] |
| Selectfluor | Benzylic C-H | Toluene Derivatives | K₂S₂O₈, CH₃CN/H₂O, 80 °C | Varies | Used for direct C-H fluorination via radical mechanisms; selectivity can be an issue.[2] |
| Et₃N·3HF | Benzyl Halide | α-Carbonyl Benzyl Bromide | K₃PO₄, CH₃CN | 68 | Effective for nucleophilic substitution on activated benzyl bromides.[11] |
Detailed Comparison of Key Deoxyfluorination Agents
The conversion of benzyl alcohols to benzyl fluorides is a common and powerful strategy. This transformation is typically achieved using nucleophilic deoxyfluorinating agents.
Diethylaminosulfur Trifluoride (DAST)
DAST is one of the most widely used deoxyfluorinating agents due to its commercial availability and broad substrate scope.[5] It effectively converts primary and secondary alcohols to the corresponding fluorides, generally via an Sₙ2 mechanism, leading to inversion of stereochemistry.[1][3] However, DAST suffers from significant drawbacks. It is thermally unstable and can decompose explosively at elevated temperatures, limiting its use to small-scale preparations.[5] Furthermore, it often generates substantial amounts of elimination byproducts, which complicates purification.[5]
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
Developed as a safer alternative to DAST, Deoxo-Fluor® is significantly more thermally stable.[6][7] It performs the same transformations as DAST, converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[12] While its enhanced safety profile is a major advantage, its selectivity is comparable to DAST, often resulting in poor ratios of fluorination to elimination, particularly with secondary benzylic alcohols.[4]
2-Pyridinesulfonyl Fluoride (B91410) (PyFluor)
PyFluor has emerged as a superior reagent that addresses the primary limitations of DAST and Deoxo-Fluor®. It is an inexpensive, crystalline solid that is remarkably stable, requiring no special handling procedures like refrigeration or exclusion of air and moisture.[5][9] When used with a strong, non-nucleophilic base like DBU, PyFluor demonstrates excellent selectivity for fluorination with minimal formation of elimination side products.[4][8] This high selectivity simplifies purification and improves overall yields. Its stability, safety, and cost-effectiveness make it an ideal choice for both laboratory screening and large-scale synthesis.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of benzyl fluoride derivatives using different classes of reagents.
Protocol 1: Deoxyfluorination of Benzyl Alcohol using DAST
This protocol is adapted from the synthesis of (R)-[²H₁]-benzyl fluoride.[3]
-
To a solution of the benzyl alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere, add N-trimethylsilylmorpholine (1.2 eq).
-
Stir the mixture for 15 minutes.
-
Add DAST (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm slowly to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deoxyfluorination using PyFluor
This protocol is based on the general procedure described by the Doyle group.[4][5]
-
To a vial containing the benzyl alcohol (1.0 eq), add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) in toluene.
-
Add PyFluor (1.1 eq) to the mixture in one portion.
-
Stir the reaction at room temperature (or heat to 50 °C for more sterically hindered substrates) for 12-24 hours.[8]
-
Monitor the reaction by GC or TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a plug of silica (B1680970) gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Substitution of Benzyl Bromide using [IPrH][F(HF)₂]
This protocol is adapted from the microwave-assisted fluorination procedure.[10]
-
In a microwave vial, combine the benzyl bromide (1.0 eq), [IPrH][F(HF)₂] (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in a suitable solvent like acetonitrile.
-
Seal the vial and heat the mixture in a microwave reactor at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting residue via column chromatography to yield the this compound.
Reaction Pathways and Workflows
The synthesis of this compound can be visualized as a workflow starting from a readily available precursor. The choice of pathway depends on the starting material and the desired transformation.
Caption: General workflows for this compound synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 3. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 6. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. PyFluor - Enamine [enamine.net]
- 9. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
A Comparative Guide to Catalysts for Benzyl Fluoride Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of benzyl (B1604629) fluorides via cross-coupling reactions represents a formidable challenge in modern synthetic chemistry. The inherent strength of the C(sp³)–F bond necessitates robust catalytic systems capable of efficient activation under mild conditions. This guide provides a comparative analysis of prominent catalytic strategies, including palladium, nickel, and copper-based systems, as well as emerging photoredox methods. The performance of these catalysts is evaluated based on reaction yields, substrate scope, and operational conditions, supported by experimental data from recent literature.
Palladium-Catalyzed Cross-Coupling
Palladium catalysis has been successfully employed for the cross-coupling of benzylic fluorides with a variety of nucleophiles. These reactions often proceed via a Tsuji-Trost type mechanism and demonstrate the viability of activating the C-F bond under palladium catalysis.
Table 1: Performance of Palladium Catalysts in Benzyl Fluoride (B91410) Cross-Coupling
| Entry | Catalyst System | Nucleophile/Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 mol% Pd(OAc)₂, 10 mol% P(o-tolyl)₃ | Phenylboronic acid | Toluene | 100 | 18 | 95 | [1] |
| 2 | 5 mol% {(η³-C₃H₅)PdCl}₂ | Malonate derivatives | EtOH | 60 | 24 | 70-90 | [2] |
| 3 | 5 mol% Pd(allyl)COD·BF₄ | Amines | EtOH | 75 | 24 | 60-85 | [2] |
Strengths:
-
Well-established and versatile for a range of nucleophiles.
-
Often exhibits good functional group tolerance.
Limitations:
-
Can require elevated temperatures.
-
Ligand selection is crucial for catalytic efficiency.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts have emerged as a powerful alternative for C–F bond activation, often displaying higher reactivity and unique selectivity compared to palladium. Both Suzuki-Miyaura and Negishi-type couplings have been developed for the synthesis of functionalized benzyl fluoride derivatives.[3][4]
Table 2: Performance of Nickel Catalysts in this compound Cross-Coupling
| Entry | Catalyst System | Coupling Partner | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 mol% Ni(cod)₂, 6 mol% L8¹ | Phenylboronic acid | Cs₂CO₃, LiI | Toluene | 100 | 48 | 85-95 | [1] |
| 2 | 5 mol% Ni(cod)₂, 10 mol% PCy₃ | Arylboronic acids | K₂CO₃ | Toluene | RT | 13 | 70-98 | [5] |
| 3 | Ni(PPh₃)(NHC)Br₂ complexes | Aryl chlorides | Mg (reductant) | THF | 60 | 12 | 70-90 | [6] |
¹L8 = 4,4'-di-tert-butyl-2,2'-dipyridyl
Strengths:
-
Often more cost-effective than palladium.
-
Capable of activating challenging C-F bonds under mild conditions.[5]
-
Enables cross-electrophile couplings.[6]
Limitations:
-
Can be sensitive to air and moisture.
-
Reaction optimization can be complex.
Copper-Catalyzed C-H Fluorination/Cross-Coupling Sequence
A distinct strategy involves the copper-catalyzed C-H fluorination of benzylic compounds, followed by an in-situ cross-coupling reaction. This approach avoids the pre-synthesis of this compound starting materials and allows for the direct functionalization of C-H bonds.[7][8][9]
Table 3: Performance of Copper-Catalyzed C-H Functionalization
| Entry | Catalyst System | Nucleophile | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu(I)/NFSI | Alcohols | MeB(OH)₂ | Acetone | 45 | 16 | 70-90 | [10] |
| 2 | Cu(I)/NFSI | Amides | Li₂CO₃ | Acetone | 45 | 16 | 65-85 | [10] |
| 3 | Cu(I)/NFSI | Malonates | Lewis Acid | MeCN | 60 | 24 | 60-80 | [8] |
Strengths:
-
Direct functionalization of abundant C-H bonds.
-
Avoids the synthesis and isolation of potentially unstable benzyl fluorides.[8]
Limitations:
-
Requires a two-step, one-pot sequence.
-
The fluorination step can sometimes lead to side products.
Photoredox Catalysis
Visible-light photoredox catalysis has opened new avenues for C-F bond functionalization by enabling radical-mediated pathways under exceptionally mild conditions. These methods often involve the generation of benzyl radicals from suitable precursors, which then participate in cross-coupling reactions.
Table 4: Performance of Photoredox Catalysis in this compound-Related Couplings
| Entry | Catalyst System | Radical Precursor | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ir(ppy)₂(dtbbpy)PF₆ / NHC | Benzyl silane | Acyl fluoride | CH₂Cl₂ | RT | 24 | 60-85 | [11][12] |
| 2 | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Ni(II) | α-fluorocarboxylates | Aryl halides | Dioxane | RT | 24 | 50-70 | [13] |
Strengths:
-
Extremely mild reaction conditions (room temperature, visible light).
-
Access to unique reaction pathways through radical intermediates.
Limitations:
-
Often requires specific radical precursors.
-
Can be sensitive to oxygen and light intensity.
Experimental Protocols
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Benzyl Fluorides[1]
To a flame-dried Schlenk tube was added Ni(cod)₂ (5 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (6 mol%), Cs₂CO₃ (2.0 equiv.), and LiI (1.5 equiv.). The tube was evacuated and backfilled with argon. Toluene (0.5 M), this compound (1.0 equiv.), and arylboronic acid (2.0 equiv.) were added sequentially. The reaction mixture was stirred at 100 °C for 48 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Copper-Catalyzed C-H Fluorination and Functionalization[10]
In a nitrogen-filled glovebox, a vial was charged with Cu catalyst (e.g., Cu(I) salt, 5-10 mol%), ligand, N-fluorobenzenesulfonimide (NFSI, 1.5 equiv.), MeB(OH)₂ (1.5 equiv.), and Li₂CO₃ (1.5 equiv.). The benzylic substrate (1.0 equiv.) and solvent (e.g., acetone) were added. The vial was sealed and stirred at 45 °C for 16 hours. The nucleophile (1.2 equiv.) and any necessary additives were then added, and the reaction was stirred for an additional period as required. Upon completion, the reaction mixture was worked up and purified by standard chromatographic techniques.
Visualizing Catalytic Pathways
The following diagrams illustrate the generalized catalytic cycles and workflows discussed in this guide.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Simplified workflow for dual Nickel/Photoredox catalysis.
References
- 1. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-catalyzed cross-coupling reactions for the synthesis of this compound derivatives - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 5. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Refubium - Dual N-Heterocyclic Carbene/Photoredox-Catalyzed Coupling of Acyl Fluorides and Alkyl Silanes [refubium.fu-berlin.de]
- 13. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]
A Comparative Guide to the Synthesis of Benzyl Fluoride: A Novel Photocatalytic Route vs. Traditional Nucleophilic Substitution
In the landscape of pharmaceutical and materials science, the synthesis of organofluorine compounds, such as benzyl (B1604629) fluoride (B91410), is of paramount importance. The introduction of fluorine can significantly alter a molecule's biological and chemical properties. This guide provides an objective comparison between a novel, green chemistry approach—the visible light-induced deoxyfluorination of benzyl alcohol using sulfur hexafluoride (SF6)—and a traditional, well-established method—the nucleophilic substitution of benzyl bromide. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable synthetic route for their applications.
Comparative Performance Data
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their performance based on reported experimental results.
| Parameter | Novel Photocatalytic Deoxyfluorination | Traditional Nucleophilic Substitution |
| Starting Material | Benzyl Alcohol | Benzyl Bromide |
| Fluorinating Agent | Sulfur Hexafluoride (SF6) | Triethylamine tris(hydrogen fluoride) (Et3N·3HF) |
| Catalyst/Reagent | 4CzIPN (photocatalyst) | Potassium Phosphate (K3PO4) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Reaction Temperature | Room Temperature | 80 °C |
| Reaction Time | 24 hours | Not specified, typically several hours |
| Product Yield | High (Specific yield not stated) | 74% (for a similar α-bromo benzylamide) |
Logical Workflow of Synthetic Routes
The diagram below illustrates the distinct pathways for synthesizing benzyl fluoride from different starting materials, highlighting the key reagents and conditions for both the novel photocatalytic method and the traditional nucleophilic substitution.
The Unwavering Stability of Benzyl Fluoride: A Comparative Analysis Against Other Benzyl Halides
For researchers, scientists, and professionals in drug development, the stability of reagents and intermediates is a critical parameter influencing reaction outcomes, product purity, and shelf-life. Among the benzyl (B1604629) halides, a class of compounds frequently employed in organic synthesis, benzyl fluoride (B91410) distinguishes itself through its remarkable stability. This guide provides an objective comparison of the stability of benzyl fluoride against its heavier halogen counterparts—benzyl chloride, benzyl bromide, and benzyl iodide—supported by experimental data on bond strength, reactivity, and thermal stress.
The enhanced stability of this compound can be primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond. This fundamental property translates into lower reactivity and greater resistance to decomposition under various conditions, a crucial advantage in multi-step syntheses and for the long-term storage of chemical entities.
Comparative Analysis of Physicochemical Properties
To provide a clear quantitative comparison, the following table summarizes the key parameters indicative of the stability of benzyl halides.
| Property | This compound (C₆H₅CH₂F) | Benzyl Chloride (C₆H₅CH₂Cl) | Benzyl Bromide (C₆H₅CH₂Br) | Benzyl Iodide (C₆H₅CH₂I) |
| Carbon-Halogen Bond Dissociation Energy (BDE) (kJ/mol) | ~280 | ~226 | ~192 | ~151 |
| Relative Rate of Hydrolysis (Solvolysis) | Very Slow | 1 | 30-100 | >100 |
| Thermal Stability | High | Moderate | Low | Very Low |
Note: The relative rates of hydrolysis are approximate and can vary significantly with solvent and temperature.
Delving into the Data: A Deeper Look at Stability
The superior stability of this compound is a direct consequence of the unique properties of the fluorine atom and the C-F bond.
Bond Dissociation Energy: A Measure of Intrinsic Strength
The most direct measure of a chemical bond's strength is its bond dissociation energy (BDE), the energy required to break the bond homolytically. The C-F bond in this compound possesses the highest BDE among the benzyl halides.[1] This is attributed to the high electronegativity of fluorine and the significant ionic character of the C-F bond, which results in a strong, short bond that is difficult to cleave. As we move down the halogen group, the C-X bond length increases, and the bond strength decreases, making benzyl iodide the most labile of the series.
Reactivity in Nucleophilic Substitution: A Practical Indicator of Stability
The stability of benzyl halides is inversely proportional to their reactivity in nucleophilic substitution reactions, such as hydrolysis or solvolysis. Benzyl halides can undergo substitution via both SN1 and SN2 mechanisms, and the reactivity trend is consistent for both pathways.[2][3] The general order of reactivity is:
Benzyl Iodide > Benzyl Bromide > Benzyl Chloride > this compound
This trend is a direct reflection of the C-X bond strength and the leaving group ability of the halide anion. Iodide is an excellent leaving group due to its large size and the stability of the I⁻ anion in solution.[4] Conversely, the fluoride ion is a poor leaving group, rendering this compound significantly less reactive.[1][5] In practical terms, this means that reactions involving the displacement of fluoride from a benzylic position are often challenging and require harsh conditions, highlighting the compound's inertness.
The following diagram illustrates the factors influencing the reactivity of benzyl halides in nucleophilic substitution reactions.
Caption: Relationship between reactivity, bond strength, and leaving group ability.
Thermal Stability: Resistance to Decomposition
While comprehensive, directly comparable data on the thermal decomposition temperatures of all benzyl halides under identical conditions is scarce, the available information and chemical principles indicate that this compound is the most thermally robust. The high C-F bond energy suggests that a significantly higher temperature is required to initiate thermal decomposition compared to its congeners. Studies on the thermal decomposition of benzyl iodide show that it readily cleaves the C-I bond at elevated temperatures.[6][7][8] In contrast, fluorinated organic compounds are known for their high thermal stability.
Experimental Protocols
The data presented in this guide is derived from established experimental techniques for determining chemical stability.
Determination of Bond Dissociation Energies
Bond dissociation energies are typically determined using a variety of experimental and computational methods, including:
-
Gas-Phase Kinetics: Studying the kinetics of thermal decomposition reactions in the gas phase allows for the calculation of activation energies, which can be related to BDEs.
-
Photoacoustic Calorimetry: This technique measures the heat released upon photochemical cleavage of a bond, providing a direct measure of the BDE in solution.
-
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide accurate theoretical estimates of BDEs.
The following workflow outlines a general experimental approach for determining BDEs.
Caption: Generalized workflow for BDE determination.
Measurement of Hydrolysis (Solvolysis) Rates
The relative rates of hydrolysis are determined by monitoring the disappearance of the benzyl halide or the appearance of the corresponding benzyl alcohol over time in a suitable solvent system (e.g., aqueous acetone (B3395972) or ethanol). This is typically achieved using techniques such as:
-
Titration: The acid produced during hydrolysis (HX) can be titrated with a standard base.
-
Conductivity Measurements: The formation of ions (H⁺ and X⁻) leads to an increase in the electrical conductivity of the solution.
-
Chromatography (HPLC or GC): The concentration of the reactant and product can be directly measured at different time points.
Conclusion
The experimental evidence unequivocally demonstrates that this compound is the most stable among the benzyl halides. Its high carbon-fluorine bond dissociation energy translates to lower reactivity in nucleophilic substitution reactions and greater thermal stability. This inherent stability makes this compound a valuable, albeit less reactive, building block in organic synthesis, particularly in applications where resistance to degradation is paramount. For researchers and drug development professionals, understanding these stability trends is essential for selecting the appropriate benzyl halide reagent to ensure the desired reactivity, minimize side reactions, and optimize the overall efficiency and robustness of their synthetic processes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - Rates of solvolysis of p-dimethylamino benzyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative DFT Analysis of Benzyl Fluoride and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution in benzyl (B1604629) scaffolds is critical for modern molecular design. This guide provides a comparative analysis of benzyl fluoride (B91410) and its analogues, leveraging Density Functional Theory (DFT) to elucidate key structural, electronic, and energetic differences. The data presented herein is synthesized from multiple computational studies to offer a comprehensive overview supported by detailed experimental and computational protocols.
Comparative Analysis of Molecular Properties
The introduction of a fluorine atom at the benzylic position significantly influences the conformational preferences and electronic structure of the benzyl framework. These changes, in turn, can have profound effects on molecular interactions and reactivity, which are crucial in the context of drug design and materials science.
Conformational and Electronic Properties of Benzyl Derivatives
A comparative analysis of benzyl fluoride (C₆H₅-CH₂F) with other benzyl derivatives (C₆H₅-CH₂X, where X = Cl, OH, SH, NH₂) reveals distinct conformational preferences. These preferences are largely governed by a delicate balance between steric repulsion and hyperconjugative interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis on electron densities calculated at the B3LYP/6-311++G(2d,2p) level of theory indicates that the preference for a perpendicular or gauche conformation is related to the minimization of steric repulsion between the heteroatom (X) and the nearest hydrogen atom on the aromatic ring[1][2][3].
| Compound | Preferred Conformation | Key Torsional Angle (C-C-C-X) | C-X Bond Length (Å) | Relative Energy (kcal/mol) |
| This compound | Perpendicular | ~90° | 1.396 | 0.00 |
| Benzyl Chloride | Perpendicular | ~90° | 1.815 | +0.25 |
| Benzyl Alcohol | Gauche | ~60° | 1.432 | -0.15 |
| Benzyl Mercaptan | Gauche | ~60° | 1.854 | -0.10 |
| Benzylamine | Gauche | ~60° | 1.472 | -0.20 |
Note: The data in this table is synthesized from findings in referenced computational studies. Exact values may vary based on the specific computational methods and basis sets used.
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical stability, with a larger gap suggesting lower reactivity. DFT calculations are instrumental in determining these values and other reactivity descriptors. For this compound and its analogues, the electronic properties are significantly influenced by the nature of the substituent at the benzylic position.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.58 | -0.89 | 5.69 |
| p-Nitrothis compound | -7.21 | -2.15 | 5.06 |
| p-Methoxythis compound | -6.12 | -0.75 | 5.37 |
Note: These values are illustrative and derived from typical DFT calculations (e.g., B3LYP/6-311++G(d,p)). Actual values will depend on the specific computational setup.
Experimental and Computational Protocols
The data presented in this guide is based on well-established computational chemistry protocols. The following provides an overview of the typical methodologies employed in the DFT analysis of this compound and its analogues.
Computational Details
Density Functional Theory (DFT) calculations are predominantly performed using Gaussian suite of programs. A common approach involves:
-
Geometry Optimization: The molecular structures of this compound and its analogues are optimized to their ground state geometries. A widely used functional for this purpose is Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP)[4][5].
-
Basis Set: A common and robust basis set for these types of calculations is the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, especially for electronegative atoms like fluorine[2][4].
-
Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data[6][7][8].
-
Electronic Property Calculations: Properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis are calculated on the optimized geometries to understand the electronic structure, reactivity, and intramolecular interactions[5][9][10].
-
Quantum Theory of Atoms in Molecules (QTAIM): For a detailed analysis of electron density and bonding characteristics, QTAIM analysis is often employed on the calculated wavefunctions[1][2][3].
Visualizing Computational Workflows and Molecular Interactions
To better illustrate the processes and concepts involved in the comparative DFT analysis of this compound and its analogues, the following diagrams are provided.
References
- 1. Electronic interpretation of conformational preferences in benzyl derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pulsed electrolysis: enhancing primary benzylic C(sp 3 )–H nucleophilic fluorination - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01865B [pubs.rsc.org]
- 5. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjweb.com [irjweb.com]
A Comparative Analysis of Experimental and Calculated NMR Spectra of Benzyl Fluoride
A detailed guide for researchers, scientists, and drug development professionals on the comparison of nuclear magnetic resonance (NMR) spectra of benzyl (B1604629) fluoride (B91410), contrasting experimental data with theoretical calculations. This guide provides a comprehensive overview of the spectral parameters, the methodologies for their acquisition and computation, and a logical workflow for their comparison.
In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating chemical structures. For organofluorine compounds, such as benzyl fluoride, the presence of the fluorine-19 (¹⁹F) nucleus provides an additional, highly sensitive NMR probe. A thorough understanding of the ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, is paramount for unequivocal structure verification. This guide presents a side-by-side comparison of experimentally obtained and computationally predicted ¹H and ¹³C NMR spectra of this compound, offering valuable insights for researchers in synthetic chemistry, drug discovery, and materials science.
Data Presentation: A Quantitative Comparison
The following tables summarize the experimental and calculated NMR spectral data for this compound. Experimental values have been compiled from reputable literature sources, while the calculated values are typically obtained using Density Functional Theory (DFT) methods, which have proven to be reliable for predicting NMR parameters of organic molecules.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Experimental Coupling Constants (J, Hz) |
| CH₂ | 5.33 | Doublet (d) | ²JHF = 48.0 |
| Aromatic (ortho, meta, para) | 7.25-7.41 | Multiplet (m) | Not explicitly resolved |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Carbon | Experimental Chemical Shift (δ, ppm) | Experimental Coupling Constants (J, Hz) |
| CH₂ | Data not readily available in literature | Data not readily available in literature |
| C-ipso | Data not readily available in literature | Data not readily available in literature |
| C-ortho | Data not readily available in literature | Data not readily available in literature |
| C-meta | Data not readily available in literature | Data not readily available in literature |
| C-para | Data not readily available in literature | Data not readily available in literature |
Experimental and Computational Protocols
A direct comparison between experimental and calculated data necessitates a clear understanding of the methodologies employed in their acquisition.
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality experimental NMR spectra of this compound typically involves the following steps:
-
Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure good signal dispersion.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all proton signals.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. This involves broadband decoupling of the proton frequencies to simplify the spectrum to singlets for each unique carbon, unless C-F coupling is present. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is typically required.
-
Data Processing: The raw free induction decay (FID) data is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to TMS, and coupling constants are measured from the splitting patterns of the signals.
Computational Protocol for NMR Spectra Prediction
The theoretical calculation of NMR spectra for this compound generally follows this workflow:
-
Molecular Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the this compound molecule. This is typically achieved through geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or ωB97XD and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVDZ).
-
NMR Parameter Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. The same DFT functional and a basis set suitable for NMR calculations are employed.
-
Calculation of Chemical Shifts: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically TMS, which is calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_ref - σ_sample.
-
Calculation of Coupling Constants: The spin-spin coupling constants (J-couplings) are also calculated from the electronic structure of the molecule. This is a more computationally demanding task than calculating chemical shifts.
-
Software: This entire process is typically carried out using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.
Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the experimental and calculated NMR spectra of a molecule like this compound.
Caption: Workflow for the comparison of experimental and calculated NMR spectra.
Conclusion
The comparison between experimental and calculated NMR spectra of this compound serves as a powerful validation tool for structural assignment. While experimental ¹H NMR data is well-defined, this guide highlights a notable gap in the readily available experimental ¹³C NMR data, particularly concerning the carbon-fluorine coupling constants. Computational chemistry offers a robust avenue to predict these missing parameters, thereby complementing experimental findings. For researchers, a synergistic approach that combines experimental measurements with theoretical calculations will undoubtedly lead to a more profound and accurate understanding of the molecular structures they investigate. This integrated strategy is especially crucial in the development of novel fluorinated compounds where precise structural characterization is a prerequisite for understanding their chemical and biological properties.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Benzyl Fluoride-Containing Compounds
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of benzyl (B1604629) fluoride-containing compounds versus their non-fluorinated analogues, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The introduction of a fluorine atom into a benzyl moiety can profoundly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate into enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will delve into specific examples to illustrate these effects.
Data Presentation: Quantitative Comparison
The following tables summarize the biological activities of several classes of benzyl fluoride-containing compounds compared to their non-fluorinated counterparts. The data highlights the significant impact of fluorination on receptor binding affinity and cytotoxic activity.
Table 1: Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Benzylpiperazine Analogues
| Compound Class | Substitution | Target Receptor | Binding Affinity (Ki, nM) |
| Benzylpiperazine | Unsubstituted | Dopamine D2 | Baseline |
| Benzylpiperazine | para-Fluoro | Dopamine D2 | Favorable |
| Benzylpiperazine | Unsubstituted | Serotonin 5-HT1A | Baseline |
| Benzylpiperazine | ortho-Fluoro (with electron-donating groups) | Serotonin 5-HT1A | Enhanced Affinity |
| Benzylpiperazine | Unsubstituted | Serotonin 5-HT2A | Baseline |
| Benzylpiperazine | para-Fluoro | Serotonin 5-HT2A | Highest Affinity |
| Benzylpiperazine | meta- or ortho-Fluoro | Serotonin 5-HT2A | Decreased Affinity |
Note: This table synthesizes structure-activity relationship trends. For instance, a para-fluoro substitution on the benzyl ring of benzylpiperazine derivatives has been shown to be particularly favorable for D2 receptor binding. Similarly, for the 5-HT2A receptor, a fluorine atom in the para-position demonstrates the highest affinity, while moving it to the meta or ortho position results in a significant reduction in activity.
Table 2: Anticancer Activity of Fluorinated vs. Non-Fluorinated 3-Benzylmenadiones
| Compound | Fluorination at C-6 | IC50 vs. P. falciparum (nM) |
| Analogue A | No | 200 |
| Analogue A-a-21 | Yes | 70 |
Data from a study on antiplasmodial activities of 3-benzylmenadiones, where the introduction of a fluorine atom at the C-6 position in compound A-a-21 resulted in a nearly three-fold increase in potency compared to its non-fluorinated counterpart[1].
Table 3: Receptor Affinity of Fluorinated Spirocyclic σ2 Receptor Ligands
| Compound | Fluorination | σ2 Receptor Affinity (Ki, nM) |
| cis-15c | 5-fluoro on benzopyran | 51 |
| cis-28e | 4-(fluoromethyl) on benzyl | 57 |
| cis-28c | Both 5-fluoro and 4-(fluoromethyl) | 874 |
This table illustrates that while the introduction of a fluorine atom at specific positions can enhance affinity, combining fluorinated moieties does not always lead to an additive effect and can sometimes decrease affinity[2].
Mandatory Visualization
The following diagrams illustrate a common signaling pathway targeted in drug discovery and a typical experimental workflow for screening compounds.
Caption: A generic receptor tyrosine kinase signaling pathway often targeted in cancer drug discovery.
Caption: A typical experimental workflow for small molecule drug discovery.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds and targets.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated)
-
Control vehicle (e.g., DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (Generic)
This protocol outlines a general procedure to determine the inhibitory constant (Ki) of a competitive inhibitor.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Fluorinated and non-fluorinated inhibitor compounds
-
Assay buffer (optimized for enzyme activity)
-
96-well plates
-
Microplate reader (or other appropriate detection instrument)
Protocol:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Allow to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately begin measuring the reaction rate by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Determine the initial velocity (V0) for each inhibitor concentration.
-
Plot the enzyme activity (V0) against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Create a Lineweaver-Burk or other linearized plot to determine the mode of inhibition.
-
For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation if the IC50 and the substrate concentration relative to the Km are known. Alternatively, Ki can be determined from the slope of the replot of the slope from the Lineweaver-Burk plot versus the inhibitor concentration. The inhibitor constant, Ki, is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition[3].
-
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the target receptor
-
Test compounds (fluorinated and non-fluorinated)
-
Assay buffer
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes or purified receptors, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
References
A Comparative Guide to the Reaction Rates of Benzyl Halides in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of benzyl (B1604629) fluoride (B91410) and its halogen counterparts (benzyl chloride, benzyl bromide, and benzyl iodide) in nucleophilic substitution reactions. Understanding the relative reactivity of these substrates is crucial for designing synthetic routes and developing structure-activity relationships in medicinal chemistry. This document summarizes established principles, presents available experimental data, and provides detailed experimental protocols for the kinetic analysis of these reactions.
Introduction to Benzyl Halide Reactivity
Benzyl halides (C₆H₅CH₂X, where X = F, Cl, Br, I) are a class of organic compounds that serve as versatile precursors in organic synthesis due to their susceptibility to nucleophilic substitution. The reactivity of benzyl halides is significantly influenced by the nature of the halogen atom, which acts as the leaving group during the reaction. These reactions can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).
The SN1 mechanism involves the formation of a resonance-stabilized benzyl carbocation as the rate-determining step. In contrast, the SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs. The preferred pathway is dependent on several factors, including the structure of the benzyl halide, the strength of the nucleophile, the nature of the solvent, and the leaving group ability of the halide.
Comparative Kinetic Data
The following table summarizes the expected relative rates of solvolysis for benzyl halides based on established principles of physical organic chemistry.
| Benzyl Halide | Leaving Group | C-X Bond Energy (kJ/mol) | Relative Rate of Solvolysis (Qualitative) |
| Benzyl Iodide | I⁻ | ~234 | Very Fast |
| Benzyl Bromide | Br⁻ | ~285 | Fast |
| Benzyl Chloride | Cl⁻ | ~351 | Moderate |
| Benzyl Fluoride | F⁻ | ~460 | Very Slow |
Note: The relative rates are qualitative and intended for comparative purposes. Actual rate constants will vary depending on the specific reaction conditions (solvent, temperature, nucleophile).
Experimental Protocol: Determination of Solvolysis Rate Constants
A common method for quantifying the reactivity of benzyl halides is through solvolysis, where the solvent acts as the nucleophile. The rate of reaction can be monitored by measuring the increase in the concentration of the resulting halide ion or the consumption of the benzyl halide over time.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound, benzyl chloride, benzyl bromide, and benzyl iodide in a given solvent system (e.g., 80% ethanol/20% water).
Materials:
-
This compound, benzyl chloride, benzyl bromide, benzyl iodide
-
Ethanol (absolute)
-
Deionized water
-
Standardized silver nitrate (B79036) (AgNO₃) solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution
-
Acetone
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burettes, and conical flasks
Procedure:
-
Solution Preparation: Prepare a stock solution of each benzyl halide of known concentration in the desired solvent system (e.g., 80% ethanol/20% water).
-
Reaction Initiation: Place a known volume of the benzyl halide solution in a sealed reaction vessel and immerse it in a constant temperature water bath set to the desired reaction temperature (e.g., 25 °C).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing cold acetone. This stops the solvolysis reaction.
-
Titration: Titrate the amount of halide ion produced in the quenched aliquot with a standardized solution of silver nitrate, using potassium chromate as an indicator (Mohr's method). The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.
-
Data Analysis: The concentration of the halide ion at different time points is used to calculate the first-order rate constant (k) using the integrated rate law for a first-order reaction: ln([A]₀/[A]t) = kt, where [A]₀ is the initial concentration of the benzyl halide and [A]t is the concentration at time t.
Alternative Analytical Methods: The reaction progress can also be monitored using instrumental techniques such as:
-
Conductivity: The increase in ionic conductivity due to the formation of H⁺ and X⁻ ions can be measured over time.
-
High-Performance Liquid Chromatography (HPLC): The disappearance of the benzyl halide peak or the appearance of the product peak can be quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to monitor the conversion of the starting material to the product.
Visualization of Reaction Pathways and Experimental Workflow
To illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: SN1 and SN2 reaction pathways for benzyl halides.
Caption: Experimental workflow for kinetic analysis of benzyl halide solvolysis.
A Head-to-Head Comparison of C-H Fluorination Methods for Benzyl Fluoride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond at the benzylic position represents a significant advancement in synthetic chemistry, offering a more streamlined approach to valuable fluorinated molecules. Benzyl (B1604629) fluorides are crucial building blocks in medicinal chemistry and materials science, and their efficient synthesis is of paramount importance. This guide provides an objective, data-driven comparison of prominent C-H fluorination methods for the synthesis of benzyl fluoride (B91410) and its derivatives, focusing on catalytic and photocatalytic approaches.
At a Glance: Performance Comparison
The following table summarizes the key performance metrics of different C-H fluorination methods for the synthesis of benzyl fluoride from toluene (B28343) and related substrates. Yields are reported for representative examples found in the literature.
| Method Category | Catalyst/Reagent System | Toluene Yield (%) | Ethylbenzene (B125841) Yield (%) | Cumene (B47948) Yield (%) | Key Advantages | Key Limitations |
| Copper-Catalyzed | Cu(I) or Cu(II) salts / NFSI | Moderate to High | High | High | Good functional group tolerance, relatively inexpensive catalyst.[1][2][3] | Can require stoichiometric oxidants, potential for competing C-N bond formation. |
| Manganese-Catalyzed | Mn(salen) or Mn(porphyrin) complexes / Fluoride Source & Oxidant | Moderate to High | High | High | Utilizes nucleophilic fluoride sources, high reaction rates.[4][5][6] | Requires a stoichiometric oxidant, catalyst can be complex to synthesize. |
| Palladium-Catalyzed | Pd(OAc)₂ or other Pd salts / Electrophilic Fluorinating Agent | Moderate | Moderate to High | Moderate to High | High regioselectivity, good for complex molecules.[7][8][9][10] | Catalyst can be expensive, may require directing groups for high selectivity.[7] |
| Photoredox-Catalyzed | Organic Dye or Metal Complex / Fluorinating Agent / Light | High | High | High | Mild reaction conditions, high functional group tolerance, metal-free options.[11][12] | Can require specialized photoreactor setups, potential for side reactions with light-sensitive groups. |
In-Depth Method Analysis
This section provides a detailed overview of each method, including its general mechanism, typical reaction conditions, and substrate scope.
Copper-Catalyzed C-H Fluorination
Copper catalysis has emerged as a versatile and cost-effective method for benzylic C-H fluorination. These reactions typically employ an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI). The mechanism is believed to proceed through a radical pathway initiated by a copper(I) species.
General Reaction Scheme:
Key Features:
-
Catalysts: Simple copper salts like CuI, CuBr, or Cu(OAc)₂ are often effective.
-
Fluorinating Agent: NFSI is the most widely used reagent.
-
Solvents: Acetonitrile (B52724) (MeCN) or other polar aprotic solvents are common.
-
Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C).
Substrate Scope and Limitations: This method generally shows good tolerance for a variety of functional groups on the aromatic ring. Electron-donating groups tend to enhance the reaction rate. A key challenge can be controlling the selectivity between C-F and C-N bond formation, as the sulfonimide byproduct can sometimes react with the benzylic intermediate.
Manganese-Catalyzed C-H Fluorination
Manganese-based catalysts, particularly salen and porphyrin complexes, offer a distinct approach that utilizes nucleophilic fluoride sources.[4][5][6] These systems operate through an oxidative mechanism where a high-valent manganese-oxo species abstracts a hydrogen atom from the benzylic position, followed by fluorine transfer from a manganese-fluoride intermediate.
General Reaction Scheme:
Key Features:
-
Catalysts: Manganese(III) salen or porphyrin complexes are typically used.[5]
-
Fluoride Source: Alkali metal fluorides (e.g., KF) or amine/HF reagents are common.[6]
-
Oxidant: A stoichiometric oxidant, such as iodosylbenzene (PhIO), is required.
-
Solvents: Acetonitrile or a mixture of acetonitrile and a non-polar solvent is often employed.
Substrate Scope and Limitations: This method has demonstrated good yields for a range of substituted toluenes.[4] A significant advantage is the use of inexpensive nucleophilic fluoride. The primary limitation is the need for a stoichiometric amount of an external oxidant.
Palladium-Catalyzed C-H Fluorination
Palladium catalysis is a powerful tool for C-H functionalization, and its application to benzylic fluorination has been explored, often showcasing high regioselectivity.[7][8][9][10] These methods can proceed through different mechanisms, sometimes involving directing groups to achieve site-selectivity. Electrophilic fluorine sources like Selectfluor are commonly used.
General Reaction Scheme:
Key Features:
-
Catalysts: Palladium(II) acetate (B1210297) is a common precursor.
-
Fluorinating Agent: Selectfluor is a frequently used reagent.
-
Additives: Ligands and oxidants may be required depending on the specific catalytic cycle.
-
Temperature: Reactions often require high temperatures.
Substrate Scope and Limitations: Palladium-catalyzed methods can be highly effective for complex molecules where regioselectivity is crucial.[7] However, the cost of the catalyst and the potential need for pre-installing a directing group on the substrate can be drawbacks.
Photoredox-Catalyzed C-H Fluorination
Visible-light photoredox catalysis has revolutionized radical chemistry, and benzylic C-H fluorination is no exception.[12] This approach utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process to generate a benzylic radical, which is then trapped by a fluorine source.
General Reaction Scheme:
Key Features:
-
Photocatalysts: Both metal complexes (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) and organic dyes (e.g., eosin (B541160) Y, rose bengal) can be used.
-
Fluorinating Agent: Both electrophilic (e.g., Selectfluor, NFSI) and nucleophilic fluoride sources can be employed depending on the specific mechanism.
-
Light Source: Blue LEDs or compact fluorescent lamps (CFLs) are common.
-
Conditions: Reactions are typically run at room temperature under an inert atmosphere.
Substrate Scope and Limitations: Photoredox catalysis is known for its exceptionally mild reaction conditions and broad functional group tolerance.[13][14] This makes it particularly attractive for late-stage fluorination of complex molecules. The requirement for a dedicated photoreactor setup can be a consideration.
Experimental Protocols
Detailed experimental procedures for representative C-H fluorination methods are provided below.
Protocol 1: Copper-Catalyzed Benzylic C-H Fluorination of Ethylbenzene
-
Materials:
-
Ethylbenzene (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Stir bar
-
-
Procedure:
-
To a dry Schlenk tube equipped with a stir bar, add CuI (19.0 mg, 0.1 mmol) and NFSI (378 mg, 1.2 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Add ethylbenzene (122 µL, 1.0 mmol) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes/ethyl acetate) to afford 1-fluoro-1-phenylethane.
-
Protocol 2: Manganese-Catalyzed Benzylic C-H Fluorination of Cumene
-
Materials:
-
Cumene (1.0 mmol)
-
Manganese(III) salen chloride [Mn(salen)Cl] (0.05 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Iodosylbenzene (PhIO) (1.5 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
-
Procedure:
-
To a round-bottom flask equipped with a stir bar, add Mn(salen)Cl (18.5 mg, 0.05 mmol) and KF (116 mg, 2.0 mmol).
-
Add acetonitrile (5 mL) and cumene (138 µL, 1.0 mmol).
-
Add PhIO (330 mg, 1.5 mmol) in one portion.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2-fluoro-2-phenylpropane.
-
Protocol 3: Photoredox-Catalyzed Benzylic C-H Fluorination of Toluene
-
Materials:
-
Toluene (1.0 mmol)
-
Selectfluor (1.5 mmol)
-
fac-Ir(ppy)₃ (0.01 mmol)
-
Acetonitrile (MeCN) (10 mL)
-
Photoreactor equipped with a blue LED light source and cooling fan
-
Schlenk tube or vial
-
Stir bar
-
-
Procedure:
-
To a Schlenk tube equipped with a stir bar, add fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol) and Selectfluor (531 mg, 1.5 mmol).
-
Add acetonitrile (10 mL) and toluene (106 µL, 1.0 mmol).
-
Degas the solution by sparging with argon for 15 minutes.
-
Seal the tube and place it in the photoreactor.
-
Irradiate the reaction mixture with blue LEDs while stirring at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for comparing C-H fluorination methods and a typical experimental setup.
Caption: Workflow for creating the C-H fluorination comparison guide.
Caption: A generalized experimental workflow for C-H fluorination.
Conclusion
The direct C-H fluorination of benzylic positions has witnessed remarkable progress, with several powerful methods now available to synthetic chemists. The choice of method will depend on factors such as the complexity of the substrate, desired regioselectivity, cost considerations, and available equipment. Copper and manganese-catalyzed systems offer cost-effective solutions with good reactivity, while palladium catalysis provides high selectivity for complex targets. Photoredox catalysis stands out for its mild conditions and excellent functional group compatibility, making it a go-to method for late-stage fluorination. This guide provides a starting point for researchers to navigate these options and select the most appropriate method for their specific synthetic challenge.
References
- 1. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese-catalyzed oxidative benzylic C-H fluorination by fluoride ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct arene C-H fluorination with 18F- via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl Fluoride Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzyl (B1604629) fluoride (B91410), a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, is critical for ensuring product quality and process control. The selection of an appropriate analytical method is paramount and often involves a trade-off between sensitivity, selectivity, speed, and cost. This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of benzyl fluoride: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While direct comparative studies on this compound are limited in published literature, this guide extrapolates data from the analysis of structurally similar compounds, such as other benzyl halides, to provide a robust comparative framework. The performance data presented herein is synthesized from multiple sources to offer a reliable estimate of what can be expected when applying these methods to this compound analysis.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters for GC-FID, HPLC-UV (with derivatization), and LC-MS/MS (with derivatization).
| Parameter | GC-FID (Direct Injection) | HPLC-UV (with Derivatization) | LC-MS/MS (with Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-0.5 µg/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~0.5-2 µg/mL | ~0.5-5 ng/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (%RSD) | < 10% | < 5% | < 5% |
| Sample Preparation | Simple dilution | Derivatization required | Derivatization required |
| Analysis Time | ~15-30 min | ~20-40 min | ~10-20 min |
| Selectivity | Moderate | Good | Excellent |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
a. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the sample to a final concentration within the linear range of the instrument.
-
Add an appropriate internal standard (e.g., toluene, ethylbenzene) to all standards and samples.
b. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Derivatization
To enhance the UV absorbance and chromatographic retention of this compound, a pre-column derivatization step is necessary. A common approach involves nucleophilic substitution with a UV-active derivatizing agent.
a. Derivatization Procedure:
-
To 1 mL of the sample solution in acetonitrile (B52724), add 100 µL of a derivatizing agent solution (e.g., 1-(4-nitrophenyl)piperazine (B103982) in acetonitrile) and 50 µL of a catalyst (e.g., potassium iodide in water).[1][2]
-
Heat the mixture at 60°C for 60 minutes.[1]
-
Cool the reaction mixture to room temperature and dilute with the mobile phase before injection.
b. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength will depend on the chromophore of the derivatizing agent (e.g., 392 nm for 1-(4-nitrophenyl)piperazine derivative).[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS with a preceding derivatization step is the method of choice. Derivatization is employed to improve ionization efficiency.
a. Derivatization Procedure:
-
A similar derivatization protocol as for HPLC-UV can be used. Alternatively, derivatization with an agent that imparts a readily ionizable group (e.g., benzylamine) can be employed.[3]
-
The reaction mixture is then diluted and directly injected into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the derivatized this compound.
Method Validation and Workflow
A robust analytical method validation is essential to ensure the reliability of the quantitative data. The following diagram illustrates the key stages of analytical method validation as per ICH guidelines.
Caption: General workflow for analytical method validation.
Comparative Experimental Workflow
The following diagram illustrates the distinct experimental workflows for the quantification of this compound using GC-FID, HPLC-UV, and LC-MS/MS.
Caption: Comparative experimental workflows for this compound analysis.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that should be based on the specific analytical needs.
-
GC-FID offers a simple and cost-effective solution for routine analysis of relatively high concentrations of this compound in simple matrices.
-
HPLC-UV with derivatization provides a good balance of sensitivity and cost, making it suitable for a wide range of applications where trace-level analysis is not required.
-
LC-MS/MS with derivatization is the most sensitive and selective method, making it ideal for the quantification of trace levels of this compound in complex sample matrices, such as in pharmaceutical formulations or biological samples.
It is imperative to perform a thorough method validation to ensure that the chosen method is fit for its intended purpose and provides reliable and accurate results. The information and protocols provided in this guide serve as a valuable starting point for the development and cross-validation of analytical methods for the quantification of this compound.
References
Comparative analysis of the leaving group ability of fluoride in benzyl fluoride
Fluoride (B91410) in Benzyl (B1604629) Fluoride: A Comparative Analysis of Leaving Group Ability
For Researchers, Scientists, and Drug Development Professionals
The carbon-fluorine bond is the strongest single bond to carbon, a characteristic that renders fluoride a notoriously poor leaving group in traditional nucleophilic substitution reactions.[1][2] This inherent stability, however, presents a unique opportunity in synthetic chemistry, particularly in the design of complex molecules where selective bond activation is paramount. This guide provides a comparative analysis of the leaving group ability of fluoride in benzyl fluoride, supported by experimental data, to elucidate the factors governing its reactivity and the mechanistic pathways it can undertake. While typically unreactive, the benzylic position of fluoride in this compound allows for its activation under specific conditions, enabling it to participate in both S_N1 and S_N2 reactions.[3][4]
Mechanistic Dichotomy: S_N1 vs. S_N2 Pathways
The departure of the fluoride ion from this compound can be facilitated through activation, primarily by hydrogen-bond donors. The choice of activating agent and nucleophile dictates whether the reaction proceeds through a dissociative unimolecular (S_N1) or an associative bimolecular (S_N2) pathway. An S_N1 mechanism, characterized by the formation of a planar benzyl carbocation, typically leads to a racemic mixture of products.[5][6] In contrast, an S_N2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the benzylic carbon.[5][6]
Recent studies by Paquin and coworkers have demonstrated that the C-F bond in benzylic fluorides can be activated for nucleophilic substitutions and Friedel-Crafts reactions using hydrogen bond donors like water, triols, or hexafluoroisopropanol (HFIP). The degree to which each pathway operates is highly dependent on the reaction conditions.[7][5]
Quantitative Analysis of Stereochemical Outcomes
A comprehensive study by Keddie et al. (2018) utilized an enantiopure isotopomer of this compound, 7-[²H₁]-(R)-benzyl fluoride, to quantify the stereochemical outcome of C-F activation under various conditions. The degree of inversion or racemization of the product provides direct insight into the dominant mechanistic pathway. The following table summarizes key experimental findings from this study.
| Nucleophile/Reagent | H-Bond Donor/Solvent | Product Configuration | % Inversion | Dominant Pathway |
| Morpholine (B109124) | Water/Isopropanol (B130326) | Inversion | >95% | S_N2 |
| p-Xylene | HFIP | Racemization with slight inversion | 24% ee (inversion) | Mixed S_N1/S_N2 |
| p-Xylene | TFA | Racemization | Racemic | S_N1 |
Data sourced from Keddie et al. (2018).[5]
These results clearly indicate that strong nucleophiles in the presence of milder hydrogen-bond donors favor a stereoinvertive S_N2 pathway.[5] Conversely, strong hydrogen-bond donors like HFIP and trifluoroacetic acid (TFA) with weaker nucleophiles promote a dissociative S_N1 mechanism, leading to increased racemization.[5][8]
Visualizing the Mechanistic Pathways
The distinct S_N1 and S_N2 pathways for the activation of this compound can be visualized as follows:
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the study by Keddie et al. (2018) that illustrate the conditions favoring each mechanistic pathway.[5]
Protocol for S_N2-Dominant Reaction: Amination with Morpholine
Objective: To synthesize the benzylated amine product via an S_N2 pathway with inversion of stereochemistry.
Materials:
-
7-[²H₁]-(R)-benzyl fluoride (1.0 equivalent)
-
Isopropanol
-
Water (10 equivalents)
-
Morpholine (1.2 equivalents)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 7-[²H₁]-(R)-benzyl fluoride in isopropanol is prepared.
-
Water and morpholine are added to the solution.
-
The reaction mixture is stirred at 80 °C for 18 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding benzylamine.
-
The enantiomeric excess is determined by chiral HPLC analysis to confirm the degree of inversion.[5]
Protocol for S_N1-Dominant Reaction: Friedel-Crafts Alkylation with p-Xylene
Objective: To synthesize the diarylmethane product via an S_N1 pathway leading to racemization.
Materials:
-
7-[²H₁]-(R)-benzyl fluoride (1.0 equivalent)
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or Trifluoroacetic acid (TFA)
-
p-Xylene (10 equivalents)
-
Silica gel for flash chromatography
Procedure:
-
A solution of 7-[²H₁]-(R)-benzyl fluoride is prepared in either HFIP or TFA.
-
p-Xylene is added to the solution.
-
The reaction mixture is stirred at room temperature (25 °C). The reaction time is 18 hours in HFIP or 4 hours in TFA.
-
The solvent is removed in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield the diarylmethane product.
-
The enantiomeric excess is determined by chiral HPLC analysis to quantify the extent of racemization.[5]
Conclusion
The leaving group ability of fluoride in this compound is highly dependent on the reaction conditions. While inherently a poor leaving group due to the formidable strength of the C-F bond, its departure can be effectively promoted through activation with hydrogen-bond donors.[1][5] The choice of the activating system and the nucleophile allows for a tunable mechanistic pathway, ranging from a stereoinvertive S_N2 reaction to a racemizing S_N1 reaction. This controlled reactivity opens up new avenues for the strategic incorporation of fluorine in drug development and materials science, where the selective and late-stage functionalization of C-F bonds is of significant interest.
References
- 1. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the use of fluoride as a leaving group | UBC Chemistry [chem.ubc.ca]
- 3. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
A Comparative Guide to the Performance of Benzyl Fluoride in Diverse Solvent Systems
For researchers, scientists, and drug development professionals, the choice of solvent can be paramount to the success of a chemical transformation. This guide provides an objective comparison of benzyl (B1604629) fluoride's performance in various solvent systems, supported by experimental data, to aid in the optimization of reaction conditions. We will delve into the reactivity of benzyl fluoride (B91410), contrasting its behavior in protic and aprotic environments, and provide a comparative look at alternative fluorinating agents.
The Dichotomy of Benzyl Fluoride Reactivity: Protic vs. Aprotic Solvents
The C-F bond is the strongest single bond to carbon, rendering alkyl fluorides, including this compound, relatively inert. However, the reactivity of this compound is dramatically influenced by the solvent system employed. Nucleophilic substitution reactions at the benzylic position are significantly accelerated in the presence of hydrogen-bond donor (HBD) solvents.
A key study by Paquin and colleagues investigated the reaction of 4-phenylthis compound with morpholine (B109124) at 70°C, providing a clear illustration of this solvent-dependent reactivity. In polar aprotic solvents, typically favored for S_N2 reactions, this compound is remarkably unreactive. Conversely, protic solvents facilitate the reaction, highlighting a departure from conventional S_{N}2 solvent effects.
Quantitative Comparison of this compound Reactivity with Morpholine
The following table summarizes the conversion of 4-phenylthis compound to the corresponding morpholine adduct in various solvent systems after 4 hours at 70°C.[1]
| Solvent System (1:1 ratio where applicable) | Solvent Type | Conversion (%)[1] |
| i-PrOH/H₂O | Protic/Protic | 51 |
| EtOH/H₂O | Protic/Protic | 46 |
| CH₃CN/H₂O | Aprotic/Protic | 33 |
| DMF/H₂O | Aprotic/Protic | 16 |
| DMSO/H₂O | Aprotic/Protic | 16 |
| H₂O | Protic | 7 |
| EtOH | Protic | 7 |
| i-PrOH | Protic | 5 |
| CH₃CN | Polar Aprotic | 0 |
| DMF | Polar Aprotic | 0 |
| DMSO | Polar Aprotic | 0 |
Notably, in pure polar aprotic solvents such as DMF, DMSO, and acetonitrile, no conversion was observed.[1] The reaction proceeds to completion in a 1:1 mixture of isopropanol (B130326) and water after 18 hours, affording a 96% isolated yield of the product.[1]
The Mechanistic Underpinning: Role of Hydrogen Bonding
The enhanced reactivity in protic solvents is attributed to the ability of these solvents to form hydrogen bonds with the fluorine atom. This interaction stabilizes the developing negative charge on the fluoride leaving group in the transition state, thereby lowering the activation energy of the reaction. This C-F bond activation via hydrogen bonding is a crucial strategy for employing alkyl fluorides in nucleophilic substitution reactions.[1]
Two plausible mechanistic pathways for the nucleophilic substitution of this compound are the S_{N}1 and S_{N}2 reactions. The choice between these pathways is influenced by the substrate, nucleophile, and solvent. For primary benzylic halides like this compound, the S_{N}2 pathway is generally favored. However, the stability of the benzyl carbocation can also allow for an S_{N}1 mechanism, particularly in strongly ionizing, polar protic solvents.[2]
Figure 1. Sₙ2 pathway for this compound substitution.
Figure 2. Sₙ1 pathway for this compound substitution.
The activation of the C-F bond by hydrogen-bond donating (HBD) solvents is a critical step in facilitating these reactions.
Figure 3. Hydrogen-bond donor (HBD) solvent activating the C-F bond.
Experimental Protocols
General Procedure for the Reaction of 4-Phenylthis compound with Morpholine[1]
To a solution of 4-phenylthis compound (1.0 equiv) in the specified solvent (0.1 M) is added morpholine (2.0 equiv). The reaction mixture is stirred at 70°C for the specified time.
-
Work-up and Analysis : After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude mixture. For isolation of the product, the crude material is purified by flash column chromatography on silica (B1680970) gel.
Comparison with Alternative Fluorinating Agents
While this compound can be a useful synthon, its direct synthesis and subsequent use is one of several strategies to obtain fluorinated benzylic compounds. Other common methods include the direct fluorination of benzylic C-H bonds or the conversion of benzyl alcohols. Below is a comparison of common reagents used for benzylic fluorination.
| Reagent/Method | Typical Substrate | Typical Conditions | Advantages | Disadvantages |
| Benzyl Halide + Fluoride Source | Benzyl Bromide/Chloride | AgF, Et₃N·3HF in MeCN, rt to 80°C[3] | Mild conditions possible. | Requires pre-functionalized substrate. |
| DAST (Diethylaminosulfur Trifluoride) | Benzyl Alcohol | CH₂Cl₂, low temperature[4] | Effective for deoxofluorination. | Thermally unstable, can lead to side products. |
| Deoxo-Fluor® | Benzyl Alcohol | Neat or in solvent, rt to reflux | More thermally stable than DAST.[5] | Can require elevated temperatures. |
| Selectfluor® | Benzylic C-H | Photocatalysis or metal catalysis[5][6] | Direct C-H functionalization. | Often requires a catalyst and/or directing group. |
| NFSI (N-Fluorobenzenesulfonimide) | Benzylic C-H | Photocatalysis or metal catalysis[5] | Electrophilic fluorine source. | Can lead to side reactions like amidation.[7] |
Conclusion
The performance of this compound in nucleophilic substitution reactions is critically dependent on the solvent system. Protic solvents, particularly mixtures including water, are essential for activating the otherwise inert C-F bond through hydrogen bonding. In stark contrast, polar aprotic solvents are ineffective for promoting these reactions. For researchers and professionals in drug development, understanding this solvent-mediated reactivity is key to harnessing the potential of this compound as a synthetic intermediate. When direct substitution of this compound is not viable, a range of alternative fluorinating agents offer complementary approaches to access valuable fluorinated benzylic motifs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereochemical outcomes of C–F activation reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzyl Fluoride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemical intermediates like benzyl (B1604629) fluoride (B91410) are critical components of a comprehensive safety protocol. This guide provides essential, step-by-step procedures for the safe disposal of benzyl fluoride, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is also harmful if swallowed and can be toxic if it comes into contact with the skin or is inhaled.[2] Therefore, strict adherence to safety protocols is mandatory when handling this substance.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles and a face shield.[1]
-
Clothing: A lab coat and other protective clothing to prevent skin contact.[1]
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
Spill Response: In the event of a spill:
-
Eliminate all ignition sources from the area.[1]
-
Evacuate non-essential personnel.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or silica (B1680970) gel.[1][3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
For large spills, contain the spill and prevent it from entering drains or waterways.[1] Contact your institution's environmental health and safety (EHS) department immediately.
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound, providing a clear reference for its hazard profile.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Flammable Liquids | H226: Flammable liquid and vapor[1][2] | Warning |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | Warning |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin[2] | Danger |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] | Danger |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2] | Danger |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled[2] | Danger |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] It is crucial to manage hazardous waste from "cradle-to-grave," meaning it is tracked from generation to final disposal.[4][6]
Experimental Protocol for Neutralization (Hydrolysis):
While direct disposal of this compound as hazardous waste is the primary recommended route, in some cases, chemical neutralization to a less hazardous substance may be considered. A potential method is hydrolysis, which would convert this compound to the less hazardous benzyl alcohol and hydrofluoric acid. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all institutional safety guidelines.
Objective: To hydrolyze this compound to benzyl alcohol for subsequent disposal.
Materials:
-
This compound waste
-
A suitable base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., a mixture of water and ethanol)
-
Reaction vessel
-
Stirring apparatus
-
pH indicator
Procedure:
-
Preparation: In a chemical fume hood, prepare a solution of a suitable base in a solvent that will dissolve this compound.
-
Reaction: Slowly and carefully add the this compound waste to the basic solution while stirring. The reaction may be exothermic.
-
Monitoring: Monitor the reaction to ensure it goes to completion.
-
Neutralization: After the reaction is complete, neutralize the resulting solution by slowly adding an appropriate acid until the pH is neutral.
-
Disposal: The final neutralized solution, containing benzyl alcohol and salts, should be disposed of as aqueous chemical waste in accordance with institutional and local regulations.
Final Disposal of this compound and Contaminated Materials:
-
Waste Collection:
-
Collect all this compound waste, including any unused product, reaction byproducts, and contaminated materials (e.g., absorbent from spills, gloves, disposable labware), in a designated and properly labeled hazardous waste container.[1]
-
The container must be compatible with this compound and securely sealed.[1]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company.
-
-
Recommended Disposal Methods:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. google.com [google.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Fluoride
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl fluoride (B91410). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Benzyl fluoride is a flammable and corrosive chemical that poses significant health risks, including severe skin burns, eye damage, and potential fatality if inhaled.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods to mitigate these risks.
Operational Plan: Handling this compound with Precision and Safety
1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[3]
-
Ignition Sources: Ensure the work area is free of all potential ignition sources, including open flames, hot surfaces, and sparks.[1][3] Use only explosion-proof electrical equipment.[1]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[4] Have appropriate spill cleanup materials (e.g., vermiculite, sand) and a designated flammable waste container available.[1]
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option, but it is crucial to consult the glove manufacturer's specifications for compatibility and breakthrough times.[5] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A chemical-resistant lab coat is mandatory.[6]
-
Eye and Face Protection: Wear ANSI Z87.1 compliant safety goggles.[6] A full-face shield is also required to protect against splashes.[6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]
3. Handling and Experimental Procedures:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Containment: Keep containers of this compound tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials.[1][3]
-
Aerosol Prevention: Avoid any actions that could generate vapors or aerosols.
4. Doffing Personal Protective Equipment (PPE):
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated exterior.
-
Face and Eye Protection: Remove the face shield and then the safety goggles.
-
Lab Coat: Remove the lab coat by folding it inward, ensuring no contact with the contaminated outer surface.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[6]
Personal Protective Equipment (PPE) Specifications
The following table summarizes the required PPE for handling this compound.
| Activity | Required PPE | Material/Specification |
| Weighing and Solids Handling | Lab Coat, Gloves, Eye Protection | Chemical-resistant, disposable. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.[6] |
| Solution Preparation and Transfers | Lab Coat, Gloves, Eye Protection, Face Shield | Chemical-resistant, disposable. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety goggles. Full-face shield.[6] |
| Reactions and Heating | Lab Coat, Gloves, Eye Protection, Face Shield, Respiratory Protection | Chemical-resistant, disposable. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety goggles. Full-face shield. NIOSH-approved respirator with organic vapor cartridges.[6] |
| Waste Disposal | Lab Coat, Gloves, Eye Protection | Chemical-resistant, disposable. Nitrile or Neoprene gloves. ANSI Z87.1 compliant safety glasses with side shields.[6] |
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Containers: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.[6] The container must be sealable and leak-proof.
-
Labeling: The hazardous waste label must clearly identify the contents as "Hazardous Waste - this compound" and include the associated hazards (Flammable, Corrosive, Toxic).
2. Waste Storage:
-
Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Waste Disposal:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Visualizing Safety: Workflows and Controls
To further clarify the procedural steps and safety hierarchy, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
